molecular formula C12H17NO2 B029421 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid CAS No. 228411-16-3

2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid

Cat. No.: B029421
CAS No.: 228411-16-3
M. Wt: 207.27 g/mol
InChI Key: AJVDJWZAIIWTRR-UHFFFAOYSA-N
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Description

2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid is a valuable chemical building block in organic and medicinal chemistry research. Its structure, which incorporates both a dimethylamino electron-donating group and a sterically hindered 2-methylpropanoic acid (isobutyric acid) moiety, makes it a versatile intermediate for the synthesis of more complex molecules. Key Research Applications: Medicinal Chemistry & Drug Discovery: This compound serves as a key precursor in the design and synthesis of potential bioactive molecules. The structural motif of an aromatic ring substituted with a dimethylamino group is found in various pharmacologically active compounds, including inhibitors for enzymes like Monoamine Oxidase-B (MAO-B) . The 2-methylpropanoic acid group is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) and other active pharmaceutical ingredients (APIs), often valued for its ability to influence the stereochemistry and metabolic profile of a drug candidate . Organic Synthesis Intermediate: The molecule is an excellent substrate for further chemical transformations. The carboxylic acid group can undergo typical reactions such as esterification, amide coupling, or reduction. Concurrently, the aromatic ring can be functionalized, leveraging the directing effects of the dimethylamino group . This makes it a useful scaffold for creating libraries of compounds for structure-activity relationship (SAR) studies. Pharmaceutical Intermediate: This compound is structurally analogous to intermediates used in the synthesis of well-known pharmaceuticals. For instance, similar 2-aryl-2-methylpropanoic acid structures are critical precursors in the industrial synthesis of drugs like fexofenadine . Quality & Usage: Supplied as a high-purity solid, this product is rigorously characterized to ensure consistency and reliability for your research applications. It is intended for use in laboratory settings by qualified researchers. Disclaimer: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Properties

IUPAC Name

2-[4-(dimethylamino)phenyl]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2,11(14)15)9-5-7-10(8-6-9)13(3)4/h5-8H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVDJWZAIIWTRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)N(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60609412
Record name 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228411-16-3
Record name 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Section 1: Compound Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Arylpropanoic Acid Derivatives: Focus on 2-Methyl-2-phenylpropanoic Acid

2-Methyl-2-phenylpropanoic acid, also known under synonyms such as 2-Phenylisobutyric acid and α,α-Dimethylphenylacetic acid, is a versatile carboxylic acid that serves as a crucial intermediate in organic synthesis.[1] Its structure, featuring a quaternary α-carbon, provides steric hindrance that influences its reactivity and makes it a valuable building block for complex molecular architectures.

The key identifiers and physicochemical properties of 2-Methyl-2-phenylpropanoic acid are summarized below for quick reference.

IdentifierValueSource(s)
IUPAC Name 2-methyl-2-phenylpropanoic acid[2]
CAS Number 826-55-1[1][3][4]
Molecular Formula C₁₀H₁₂O₂[3][4][5]
Molecular Weight 164.20 g/mol [2][3]
Appearance White to off-white crystalline solid/powder[1][6]
Melting Point 77-82 °C[3][6][7]
Boiling Point 270.5 ± 9.0 °C at 760 mmHg[3]
Solubility Insoluble/sparingly soluble in water; Soluble in organic solvents (methanol, ethanol, ether, chloroform)[1][7]
pKa 4.39 ± 0.10 (Predicted)[7]

Section 2: Synthesis Pathway and Mechanistic Rationale

The synthesis of 2-arylpropionic acids is a foundational process in pharmaceutical chemistry.[8] A robust and high-yield method for preparing 2-Methyl-2-phenylpropanoic acid involves the exhaustive methylation of a phenylacetic acid precursor, such as benzyl cyanide (phenylacetonitrile), followed by vigorous hydrolysis.

Synthetic Workflow Overview

The selected pathway leverages the high selectivity of dimethyl carbonate (DMC) as a methylating agent, which minimizes the formation of monomethylated by-products when driven to completion.[8] The subsequent hydrolysis of the nitrile provides the desired carboxylic acid in high purity.

G cluster_0 Step 1: Exhaustive Methylation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Purification A Benzyl Cyanide (Phenylacetonitrile) C 2-Methyl-2-phenylpropanenitrile A->C Autoclave, >180°C B Dimethyl Carbonate (DMC) + K₂CO₃ (Base) B->C E 2-Methyl-2-phenylpropanoic acid (Final Product) C->E Reflux, >4h D Aqueous NaOH or H₂SO₄ D->E F Acidification (HCl) & Extraction (Ether) E->F G Distillation or Recrystallization F->G H Pure Product (>98%) G->H

Caption: Synthetic workflow for 2-Methyl-2-phenylpropanoic acid.
Mechanistic Considerations and Protocol

Expertise & Rationale: The choice of dimethyl carbonate over traditional alkyl halides like methyl iodide is critical for achieving high selectivity in industrial-scale synthesis. DMC is less toxic and, in the presence of a base like potassium carbonate at high temperatures, effectively methylates the acidic α-carbon of the nitrile.[8] The reaction proceeds via the formation of a carbanion intermediate. Driving the reaction with excess DMC and sufficient reaction time ensures the formation of the desired α,α-dimethylated product, avoiding the difficult separation of mono- and di-methylated species. The subsequent hydrolysis of the sterically hindered tertiary nitrile requires harsh conditions (strong acid or base and high temperature) to proceed to completion.[8]

Detailed Experimental Protocol (Adapted from Organic Syntheses[8]):

  • Methylation:

    • Charge a high-pressure autoclave with benzyl cyanide, a 16-fold molar excess of dimethyl carbonate (acting as both reagent and solvent), and a 2-fold molar excess of anhydrous potassium carbonate.

    • Seal the autoclave, purge with nitrogen, and heat to 180-200 °C with vigorous stirring. Autogenic pressure will develop.

    • Maintain the temperature for at least 6-8 hours. Monitor the reaction's completion via GC analysis of aliquots to confirm the disappearance of the starting material and the mono-methyl intermediate.

    • Cool the reactor to room temperature and vent carefully.

  • Hydrolysis:

    • Transfer the crude nitrile mixture to a round-bottom flask equipped with a reflux condenser.

    • Add a 25% aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux (oil bath temperature ~130°C) and maintain for a minimum of 5 hours, or until TLC/GC analysis indicates complete conversion of the nitrile to the carboxylate salt.[8]

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath.

    • Carefully acidify the biphasic solution to pH 1-2 with concentrated hydrochloric acid.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexanes) to yield pure 2-Methyl-2-phenylpropanoic acid as a white crystalline solid.[8]

Section 3: Analytical Characterization and Quality Control

Ensuring the identity and purity of key intermediates is a non-negotiable aspect of drug development. A multi-faceted analytical approach is required to validate the structure and quantify impurities.

Analytical Workflow

A standard quality control workflow ensures that each batch of the compound meets the required specifications before proceeding to the next synthetic step.

G A Batch Sample of 2-Methyl-2-phenylpropanoic acid B Visual Inspection (Appearance, Color) A->B C Identity Confirmation (FTIR, NMR, MS) A->C D Purity & Assay (RP-HPLC or GC) A->D E Physical Constant (Melting Point) A->E F Batch Release (Pass/Fail Decision) B->F C->F D->F E->F

Caption: Quality control workflow for intermediate validation.
Spectroscopic and Chromatographic Profile
  • Infrared (IR) Spectroscopy: The FTIR spectrum provides a definitive fingerprint of the molecule. Key absorbances include a very broad peak from ~2500-3300 cm⁻¹ characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid, and a sharp, strong absorbance around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch.[2][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is simple and diagnostic. It will show multiplets in the aromatic region (~7.2-7.4 ppm) corresponding to the 5 protons of the phenyl ring. Crucially, it will display a sharp singlet at ~1.5 ppm that integrates to 6 protons, representing the two chemically equivalent α-methyl groups. A broad singlet, which is D₂O exchangeable, will be present far downfield (>10 ppm) for the carboxylic acid proton.

    • ¹³C NMR: The spectrum will show distinct signals for the carboxyl carbon (~180 ppm), the quaternary α-carbon, the aromatic carbons, and a single signal for the two equivalent methyl carbons (~25 ppm).[2]

  • Mass Spectrometry (MS): Electron ionization (EI-MS) will show the molecular ion peak [M]⁺ at m/z = 164. The fragmentation pattern will include characteristic losses, such as the loss of the carboxyl group (-COOH, 45 Da) to give a fragment at m/z = 119.[2]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the gold standard for purity determination.

Self-Validating Protocol: Purity Determination by RP-HPLC

Trustworthiness: This protocol is designed to be self-validating. The inclusion of a standard and the assessment of peak symmetry and resolution provide an internal check on the method's performance for each run.

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 210 nm.

    • Column Temperature: 30 °C.

  • Sample and Standard Preparation:

    • Standard Stock: Accurately weigh ~10 mg of a certified reference standard of 2-Methyl-2-phenylpropanoic acid into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

    • Sample Solution: Prepare the sample to be tested at the same concentration (1 mg/mL) using the same diluent.

  • Chromatographic Run:

    • Equilibrate the column with a 50:50 A:B mobile phase mixture for at least 15 minutes.

    • Inject 10 µL of the diluent as a blank.

    • Inject 10 µL of the Standard Stock solution.

    • Inject 10 µL of the Sample Solution.

    • Use a gradient elution if necessary to resolve any early or late-eluting impurities, for example: 0-15 min, 50% to 95% B; 15-20 min, hold at 95% B; 20-22 min, return to 50% B; 22-30 min, re-equilibrate.

  • Data Analysis and Acceptance Criteria:

    • Identification: The retention time of the main peak in the Sample chromatogram must match that of the Standard chromatogram within ±2%.

    • Assay: Calculate the area of the main peak in the Sample solution against the Standard solution.

    • Purity: Calculate the area percent of the main peak relative to all other peaks in the chromatogram (excluding blank and solvent peaks). For a high-quality intermediate, purity should be >98.5%.[6]

    • System Suitability: The tailing factor for the standard peak should be between 0.9 and 1.5, and the theoretical plates should be >2000.

Section 4: Applications in Pharmaceutical Development

2-Methyl-2-phenylpropanoic acid is not an active pharmaceutical ingredient (API) itself but is a registered starting material and key intermediate in the synthesis of several modern APIs. Its structure is a privileged scaffold in medicinal chemistry.

  • Intermediate for Antihistamines: The compound is a critical building block for second-generation H1 antihistamines that are known for their non-sedating profiles. Notable examples include:

    • Fexofenadine: It is used to construct the α,α-dimethyl-phenylacetic acid portion of the fexofenadine molecule.[7]

    • Bilastine: The synthesis of bilastine also relies on intermediates derived from 2-Methyl-2-phenylpropanoic acid.[6][10]

  • Versatile Synthetic Building Block: Beyond antihistamines, its functional handles—the carboxylic acid and the phenyl ring—allow for a wide range of chemical modifications. The carboxylic acid can be converted to esters, amides, or alcohols, while the phenyl ring can undergo electrophilic substitution reactions, making it a valuable starting point for creating libraries of new chemical entities for drug discovery.[11]

Section 5: Safety, Handling, and Storage

As a laboratory chemical, 2-Methyl-2-phenylpropanoic acid must be handled with appropriate precautions. The following information is synthesized from available Safety Data Sheets (SDS).[12][13]

Hazard CategoryGHS Classification and Statements
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). A lab coat is required.

  • Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with an appropriate particulate filter (e.g., P95 or P100).[12]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

References

  • Chemsrc. 2-Methyl-2-phenylpropanoic acid(CAS#:826-55-1). (2025-08-21). [Link]

  • Tejano, C. The Role of 2-Methyl-2-phenylpropionic Acid in Organic Synthesis & Drug Discovery. [Link]

  • Capot Chemical. MSDS of 2-Methyl-2-phenylpropanoic Acid. (2010-09-26). [Link]

  • Chemcasts. 2-Methyl-2-phenylpropanoic acid (CAS 826-55-1) – Thermophysical Properties. [Link]

  • TradeIndia. Buy 2-Methyl 2-Phenyl Propionic Acid at Best Price. [Link]

  • PrepChem.com. Synthesis of A. Methyl 2-phenylpropionate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13222, 2-Phenylisobutyric acid. [Link]

  • Google Patents.
  • Google Patents.
  • Tundo, P. et al. Mono-c-methylation of arylacetonitriles and methyl arylacetates by dimethyl carbonate: a general method for the synthesis of pure 2-arylpropionic acids. Organic Syntheses, Coll. Vol. 10, p.9 (2004); Vol. 76, p.166 (1999). [Link]

  • Yilmaz, I. et al. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Molecules, 24(1), 149 (2019). [Link]

  • Reign Pharma Pvt. Ltd. 2-methyl-2-phenyl propionic acid. [Link]

  • SpectraBase. 2-Methyl-2-phenyl-propionic-acid - Spectrum. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid is a member of the 2-arylpropanoic acid class of compounds, a scaffold of significant interest in medicinal chemistry and drug development.[1][2][3] This class includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen.[1][3] The physicochemical properties of a compound are paramount as they govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately influencing its efficacy and safety as a therapeutic agent. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, details experimental methodologies for their determination, and discusses the compound's synthesis and potential applications.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise chemical identity.

  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₁₇NO₂

  • Molecular Weight: 207.27 g/mol

  • CAS Number: 104644-53-3

  • Canonical SMILES: CN(C)C1=CC=C(C=C1)C(C)(C)C(=O)O

The structure comprises a phenyl ring substituted with a dimethylamino group at the para position and a 2-methylpropanoic acid moiety. The presence of the carboxylic acid group imparts acidic properties, while the dimethylamino group provides a basic character, making the molecule zwitterionic at certain pH values.

Physicochemical Properties

The interplay of a molecule's functional groups and overall structure dictates its physical and chemical behavior. For this compound, the key properties are summarized below. It is important to note that much of the publicly available data for this specific molecule is computationally predicted, and experimental verification is crucial for drug development applications.

PropertyPredicted ValueSignificance in Drug Development
Melting Point Data not availablePurity assessment and solid-state stability.[4]
Boiling Point Data not availableRelevant for purification and processing at high temperatures.
Water Solubility Predicted to be lowAffects dissolution rate and bioavailability.[5]
pKa (Acidic) ~4-5 (estimated)Governs ionization state, influencing solubility and membrane permeability.
pKa (Basic) ~4-5 (estimated for the dimethylamino group)Influences ionization state and interaction with biological targets.
LogP ~2.5-3.5 (estimated)Indicates lipophilicity, which affects membrane permeability and distribution.
Solubility

The solubility of a drug candidate is a critical factor influencing its absorption from the gastrointestinal tract. Carboxylic acids with short carbon chains are generally water-soluble, but solubility decreases as the length of the hydrocarbon chain increases.[5][6] The presence of the phenyl and dimethyl groups in this compound suggests a low intrinsic aqueous solubility.

This protocol provides a fundamental method for determining the aqueous solubility of a compound.[7]

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of purified water in a sealed, temperature-controlled vessel.

    • Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a precise volume of the clear supernatant, ensuring no solid particles are transferred.

  • Quantification:

    • Evaporate the solvent from the collected supernatant under controlled conditions (e.g., vacuum oven).

    • Accurately weigh the remaining solid residue.

  • Calculation:

    • Calculate the solubility in units such as mg/mL or g/100 g of water.

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification cluster_calc Calculation A Excess Solid + Water B Agitation at Constant T A->B Equilibration C Collect Supernatant B->C D Evaporate Solvent C->D E Weigh Residue D->E F Determine Solubility E->F

Caption: Workflow for Gravimetric Solubility Determination.

Dissociation Constant (pKa)

The pKa value is a measure of the acidity of a compound. For this compound, both the carboxylic acid and the dimethylamino group can ionize. The pKa of the carboxylic acid is crucial as it determines the ratio of the neutral (more lipophilic) to the ionized (more hydrophilic) form at a given pH. This ratio significantly impacts the compound's ability to cross biological membranes.

Potentiometric titration is a standard and reliable method for determining the pKa of ionizable compounds.[8][9][10]

  • Preparation:

    • Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[9]

    • Prepare a solution of the compound at a known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water or a co-solvent for poorly soluble compounds).

  • Titration:

    • Place the solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic compound or a strong acid (e.g., 0.1 M HCl) for a basic compound, adding the titrant in small, precise increments.

    • Record the pH after each addition.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[10]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Calibrate pH Meter B Prepare Compound Solution C Titrate with Standard Solution B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine pKa at Half-Equivalence E->F

Caption: Workflow for Potentiometric pKa Determination.

Melting Point

The melting point of a solid crystalline compound is a key indicator of its purity. A pure compound typically has a sharp melting point range of 0.5-1°C.[4] Impurities tend to lower and broaden the melting point range.[4]

The capillary method is a widely used and pharmacopeia-accepted technique for determining the melting point.[11]

  • Sample Preparation:

    • Finely powder the dry sample.

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm.[11][12]

  • Measurement:

    • Place the capillary tube in a melting point apparatus.

    • Heat the sample at a controlled rate. For an unknown compound, a rapid initial heating can determine an approximate melting point.[4]

    • For an accurate measurement, heat slowly (1-2°C per minute) near the expected melting point.[4]

  • Observation:

    • Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

    • Record the temperature at which the last solid particle melts (the end of the melting range).[12]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals. The carboxylic acid proton typically appears as a broad singlet in the downfield region (10-13 ppm).[13][14] The aromatic protons on the phenyl ring will appear in the aromatic region (around 7-8 ppm). The methyl protons of the dimethylamino group will likely be a singlet around 3 ppm, and the two methyl groups on the propanoic acid chain will also be a singlet further upfield.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the carboxylic acid in the range of 165-185 ppm.[15] The carbons of the phenyl ring will appear in the aromatic region (110-160 ppm), and the aliphatic carbons will be in the upfield region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. Common fragmentation patterns for phenylpropanoic acids involve cleavage of the carboxylic acid group and fragmentation of the side chain.[16][17][18]

Synthesis

The synthesis of 2-arylpropanoic acids can be achieved through various methods. A common approach involves the carbonylation of a suitable precursor.[19] One potential synthetic route for this compound could involve the palladium-catalyzed carbonylation of a 1-(4-(dimethylamino)phenyl)-1-methylethyl derivative. Another general method for the synthesis of 2-arylpropanoic acids involves the methylation of arylacetonitriles followed by hydrolysis.[20]

G A Arylacetonitrile B Methylation A->B C 2-Arylpropionitrile B->C D Hydrolysis C->D E 2-Arylpropanoic Acid D->E

Caption: General Synthetic Pathway for 2-Arylpropanoic Acids.

Applications in Drug Development

The 2-arylpropanoic acid scaffold is a well-established pharmacophore, primarily known for its anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[1][3] Derivatives of this class have also been investigated for other therapeutic applications, including anticancer and antibacterial activities.[2][3] The specific biological activity of this compound would need to be determined through biological screening and structure-activity relationship (SAR) studies. The dimethylamino group can significantly alter the electronic and steric properties of the molecule compared to other profens, potentially leading to a different pharmacological profile.

Conclusion

This compound is a compound with potential for further investigation in drug discovery. Its physicochemical properties, largely predicted at present, suggest it is a lipophilic, weakly acidic and basic molecule with low aqueous solubility. This guide has outlined the key physicochemical parameters, provided standardized experimental protocols for their determination, and discussed the spectroscopic, synthetic, and potential therapeutic aspects of this compound. Experimental validation of the predicted properties is a critical next step in its development as a potential drug candidate.

References

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  • Physical Properties of Carboxylic Acids (Edexcel A Level Chemistry): Revision Note. (2025). Retrieved January 12, 2026, from [Link]

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  • Example 9. (n.d.). Retrieved January 12, 2026, from [Link]

  • Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. (2016). Chemistry Stack Exchange. Retrieved January 12, 2026, from [Link]

  • Interpreting ¹HNMR Spectra. (2024). YouTube. Retrieved January 12, 2026, from [Link]

  • Mass spectrum of 3-phenylpropanoic acid. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • CH 336: Carboxylic Acid Spectroscopy. (n.d.). Oregon State University. Retrieved January 12, 2026, from [Link]

  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). IJPPR. Retrieved January 12, 2026, from [Link]

  • 2-Arylpropionic Acid Pyrazolamides as Cannabinoid CB2 Receptor Inverse Agonists Endowed with Anti-Inflammatory Properties. (2022). MDPI. Retrieved January 12, 2026, from [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

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An In-Depth Technical Guide to the Synthesis of 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for 2-[4-(dimethylamino)phenyl]-2-methylpropanoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide delves into the strategic considerations behind the chosen synthetic route, detailed experimental protocols, and the underlying chemical principles. The synthesis is approached as a multi-step process, beginning with readily available starting materials and employing well-established named reactions to achieve the target molecule.

Introduction and Strategic Overview

This compound is a tertiary carboxylic acid derivative with potential applications as a building block in medicinal chemistry and materials science. Its structure, featuring a dimethylamino-substituted phenyl ring and a quaternary carbon center bearing the carboxylic acid, presents a unique synthetic challenge. This guide outlines a logical and efficient two-step synthesis commencing from N,N-dimethylaniline.

The chosen synthetic strategy involves an initial Friedel-Crafts acylation to introduce the isobutyryl group onto the aromatic ring, followed by a Willgerodt-Kindler reaction to convert the resulting ketone into the desired carboxylic acid. This pathway was selected for its reliance on well-documented and scalable reactions, offering a practical approach for laboratory-scale synthesis.

Visualizing the Synthetic Workflow

The overall synthetic pathway can be visualized as a two-stage process, starting from the acylation of N,N-dimethylaniline and culminating in the formation of the target carboxylic acid via a thioamide intermediate.

G cluster_0 Stage 1: Acylation cluster_1 Stage 2: Carboxylic Acid Formation N,N-dimethylaniline N,N-dimethylaniline Intermediate_Ketone 1-(4-(dimethylamino)phenyl)-2-methylpropan-1-one N,N-dimethylaniline->Intermediate_Ketone Friedel-Crafts Acylation AlCl3, CH2Cl2 Isobutyryl chloride Isobutyryl chloride Isobutyryl chloride->Intermediate_Ketone Thioamide_Intermediate Thioamide Intermediate Intermediate_Ketone->Thioamide_Intermediate Willgerodt-Kindler Reaction Sulfur, Morpholine Target_Acid This compound Thioamide_Intermediate->Target_Acid Hydrolysis H2O, H+ or OH-

Caption: Overall synthetic workflow for this compound.

Part 1: Friedel-Crafts Acylation of N,N-Dimethylaniline

The initial step in this synthesis is the introduction of an isobutyryl group onto the N,N-dimethylaniline ring via a Friedel-Crafts acylation. This reaction is a classic example of electrophilic aromatic substitution.

Mechanistic Considerations and Rationale

The Friedel-Crafts acylation involves the generation of a highly electrophilic acylium ion from an acyl halide (isobutyryl chloride) and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2] The electron-rich N,N-dimethylaniline then acts as a nucleophile, attacking the acylium ion. The dimethylamino group is a strong activating group and a para-director, meaning the acylation is expected to occur predominantly at the para position relative to the dimethylamino group.

A critical consideration in the Friedel-Crafts acylation of anilines is the basicity of the nitrogen atom, which can complex with the Lewis acid catalyst, deactivating it.[1] To circumvent this, an excess of the Lewis acid is often employed to ensure enough catalyst is available to promote the reaction.

Detailed Experimental Protocol

Materials:

  • N,N-dimethylaniline (1.0 eq)

  • Isobutyryl chloride (1.2 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (2.5 eq)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (2.5 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add isobutyryl chloride (1.2 eq) to the stirred suspension.

  • In a separate flask, dissolve N,N-dimethylaniline (1.0 eq) in anhydrous dichloromethane.

  • Add the N,N-dimethylaniline solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 1-(4-(dimethylamino)phenyl)-2-methylpropan-1-one.

  • The crude product may be purified by column chromatography on silica gel if necessary.

Part 2: Willgerodt-Kindler Reaction and Hydrolysis

The second stage of the synthesis involves the conversion of the ketone functional group of 1-(4-(dimethylamino)phenyl)-2-methylpropan-1-one to the target carboxylic acid. The Willgerodt-Kindler reaction is a powerful tool for this transformation.[3][4][5]

Mechanistic Insights

The Willgerodt-Kindler reaction converts aryl alkyl ketones to the corresponding thioamides upon heating with sulfur and a secondary amine, such as morpholine.[6] The reaction proceeds through a complex mechanism involving the formation of an enamine, which then reacts with sulfur. A series of rearrangements ultimately leads to the formation of a thioamide. This thioamide can then be hydrolyzed under acidic or basic conditions to the final carboxylic acid.[7][8][9][10]

Detailed Experimental Protocol

Materials:

  • 1-(4-(dimethylamino)phenyl)-2-methylpropan-1-one (1.0 eq)

  • Sulfur powder (3.0 eq)

  • Morpholine (5.0 eq)

  • Pyridine (solvent)

  • Hydrochloric acid (6 M)

  • Sodium hydroxide (10 M)

  • Diethyl ether

  • Standard laboratory glassware for reflux

Procedure:

Step 2a: Willgerodt-Kindler Reaction

  • In a round-bottom flask, combine 1-(4-(dimethylamino)phenyl)-2-methylpropan-1-one (1.0 eq), sulfur powder (3.0 eq), and morpholine (5.0 eq) in pyridine.

  • Heat the mixture to reflux and maintain for 24-48 hours.

  • Monitor the reaction by TLC until the starting ketone is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude thioamide intermediate.

Step 2b: Hydrolysis of the Thioamide

  • To the crude thioamide, add a solution of 10 M sodium hydroxide.

  • Heat the mixture to reflux for 12-24 hours, or until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and acidify to pH 2-3 with 6 M hydrochloric acid.

  • A precipitate of the crude carboxylic acid should form.

  • Collect the solid by vacuum filtration and wash with cold water.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Alternative Synthetic Strategy: A Brief Overview

An alternative approach to the synthesis of the target molecule involves the initial synthesis of a halogenated precursor followed by amination.

G Start 2-(4-bromophenyl)-2-methylpropanoic acid Intermediate_Amine 2-(4-aminophenyl)-2-methylpropanoic acid Start->Intermediate_Amine Buchwald-Hartwig Amination Pd catalyst, ligand, base, NH3 source Target_Acid This compound Intermediate_Amine->Target_Acid Eschweiler-Clarke Reaction Formaldehyde, Formic Acid

Caption: Alternative synthetic pathway via amination and subsequent N-methylation.

This route would begin with 2-(4-bromophenyl)-2-methylpropanoic acid. A Buchwald-Hartwig amination could be employed to introduce an amino group, yielding 2-(4-aminophenyl)-2-methylpropanoic acid.[11][12][13] Subsequent N,N-dimethylation of the primary amine using the Eschweiler-Clarke reaction with formaldehyde and formic acid would furnish the final product.[14][15][16][17] While viable, this route may require more specialized reagents and catalysts for the amination step.

Data Summary

The following table summarizes expected outcomes for the key transformations based on analogous reactions reported in the literature. Actual yields may vary depending on specific reaction conditions and purification efficiency.

StepReactionStarting MaterialProductExpected Yield Range
1Friedel-Crafts AcylationN,N-dimethylaniline1-(4-(dimethylamino)phenyl)-2-methylpropan-1-one60-80%
2aWillgerodt-Kindler1-(4-(dimethylamino)phenyl)-2-methylpropan-1-oneThioamide Intermediate70-90%
2bHydrolysisThioamide IntermediateThis compound80-95%

Conclusion

This technical guide has detailed a practical and efficient synthetic pathway for this compound. The proposed route, centered around a Friedel-Crafts acylation followed by a Willgerodt-Kindler reaction and subsequent hydrolysis, offers a robust method for accessing this target molecule. The provided experimental protocols are based on well-established chemical principles and offer a solid foundation for researchers to undertake the synthesis of this and related compounds. The alternative pathway presented also highlights the flexibility in synthetic design for accessing such molecules.

References

  • Microwave-assisted rapid hydrolysis and preparation of thioamides by Willgerodt-Kindler reaction. (2025). ResearchGate. Retrieved from [Link]

  • Carboxylic acid synthesis by hydrolysis of thioacids and thioesters. Organic Chemistry Portal. Retrieved from [Link]

  • Eschweiler–Clarke reaction. (2023). Wikipedia. Retrieved from [Link]

  • Eschweiler-Clarke Reaction. NROChemistry. Retrieved from [Link]

  • Buchwald–Hartwig amination. (2023). Wikipedia. Retrieved from [Link]

  • Willgerodt rearrangement. (2023). Wikipedia. Retrieved from [Link]

  • Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. (2017). PubMed Central. Retrieved from [Link]

  • Eschweiler-Clarke reaction. (2022). YouTube. Retrieved from [Link]

  • Willgerodt-Kindler Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Hydrolysis of Thioesters, Esters, and Amides. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. (2023). MDPI. Retrieved from [Link]

  • General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. (2007). ResearchGate. Retrieved from [Link]

  • Eschweiler-Clarke Reaction. (2021). J&K Scientific LLC. Retrieved from [Link]

  • Carboxylic acid synthesis by hydrolysis of amides. Organic Chemistry Portal. Retrieved from [Link]

  • Can N,N-dimethylaniline undergo a Friedel-Crafts reaction?. (2017). Quora. Retrieved from [Link]

  • Willgerodt rearrangement. chemeurope.com. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • A practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. AWS. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • A Very Simple Route to N-Methylisatins: Fridel-Crafts Acylation of p-Substituted N,N-Dimethylanilines with Oxalyl Chloride and DABCO. (2006). ResearchGate. Retrieved from [Link]

  • Friedel Crafts Acylation. Scribd. Retrieved from [Link]

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. (2022). Semantic Scholar. Retrieved from [Link]

  • Method of friedel-crafts acylation of anilides. (2003). Google Patents.
  • Eschweiler-Clarke Reaction. (2022). YouTube. Retrieved from [Link]

  • Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. (2024). MDPI. Retrieved from [Link]

  • INVESTIGATION AND OPTIMIZATION SYNTHESIS PATHWAY OF ANTIBACTERIAL DRUG ETHONIUM. (2021). Rasayan Journal of Chemistry. Retrieved from [Link]

  • The Eschweiler-Clark methylation of amines: An organic chemistry experiment. SciSpace. Retrieved from [Link]

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A Comprehensive Spectroscopic Guide to 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with field-proven methodologies to offer a comprehensive understanding of the compound's spectral signature. While direct experimental spectra for this specific molecule are not widely available in public databases, this guide constructs a robust, predicted spectroscopic profile based on established principles and data from closely related structures. This approach ensures a scientifically grounded and practical resource for the identification and characterization of this compound.

Molecular Structure and Spectroscopic Overview

This compound is a tertiary carboxylic acid featuring a p-substituted benzene ring. The key structural features that dictate its spectroscopic behavior are:

  • Aromatic Ring: A 1,4-disubstituted (para) benzene ring, which will exhibit characteristic signals in both NMR and IR spectroscopy.

  • Dimethylamino Group: An electron-donating group attached to the aromatic ring, which significantly influences the electronic environment of the ring protons and carbons.

  • Quaternary Carbon: A carbon atom bonded to the aromatic ring, two methyl groups, and the carboxyl group. This carbon will be a key feature in the ¹³C NMR spectrum.

  • Gem-Dimethyl Group: Two equivalent methyl groups attached to the quaternary carbon, which will produce a single, strong signal in the ¹H NMR spectrum.

  • Carboxylic Acid: This functional group has highly characteristic signals in both IR and NMR spectroscopy and will influence the fragmentation pattern in mass spectrometry.

The interplay of these structural elements gives rise to a unique spectroscopic fingerprint, which we will explore in detail in the following sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Here, we present the predicted ¹H and ¹³C NMR spectra for this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals, corresponding to the four different types of protons in the molecule.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 7.2 - 7.4Doublet2HAr-H (ortho to C(CH₃)₂)The protons on the aromatic ring ortho to the bulky alkyl group are expected to be downfield due to their proximity to the electron-withdrawing carboxylic acid group.
~ 6.7 - 6.9Doublet2HAr-H (ortho to N(CH₃)₂)The protons ortho to the electron-donating dimethylamino group will be shifted upfield.
~ 2.9 - 3.1Singlet6HN(CH₃)₂The six protons of the two methyl groups on the nitrogen are chemically equivalent and will appear as a sharp singlet.
~ 1.5 - 1.7Singlet6HC(CH₃)₂The six protons of the two methyl groups on the quaternary carbon are equivalent and will appear as a strong singlet.
~ 10 - 12Broad Singlet1HCOOHThe carboxylic acid proton is highly deshielded and often appears as a broad singlet, the chemical shift of which is concentration and solvent dependent.

Causality in ¹H NMR: The predicted chemical shifts are based on the electronic effects of the substituents on the aromatic ring. The electron-donating dimethylamino group increases the electron density on the ring, particularly at the ortho and para positions, causing an upfield shift of the corresponding protons. Conversely, the alkyl-carboxylic acid substituent is electron-withdrawing, leading to a downfield shift of the adjacent aromatic protons. The singlet nature of the methyl groups is due to the absence of adjacent protons for spin-spin coupling.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show nine distinct signals, one for each unique carbon environment in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~ 175 - 180COOHThe carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield.
~ 148 - 152Ar-C (para to C(CH₃)₂)The aromatic carbon directly attached to the electron-donating dimethylamino group will be shifted downfield.
~ 130 - 135Ar-C (ipso to C(CH₃)₂)The ipso-carbon attached to the alkyl group.
~ 128 - 130Ar-CH (ortho to C(CH₃)₂)Aromatic methine carbons ortho to the alkyl substituent.
~ 112 - 115Ar-CH (ortho to N(CH₃)₂)Aromatic methine carbons ortho to the dimethylamino group, shifted upfield due to the electron-donating effect.
~ 45 - 50Quaternary CThe quaternary carbon atom attached to the aromatic ring and two methyl groups.
~ 40 - 45N(CH₃)₂The carbons of the dimethylamino group.
~ 25 - 30C(CH₃)₂The carbons of the gem-dimethyl groups.

Causality in ¹³C NMR: Similar to ¹H NMR, the chemical shifts in ¹³C NMR are governed by the electronic environment of each carbon atom. The electronegativity of the oxygen atoms in the carboxyl group causes a significant downfield shift for the carbonyl carbon. The electron-donating dimethylamino group shields the ortho and para carbons of the aromatic ring, resulting in an upfield shift for these carbons.

Experimental Protocol for NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆). prep2 Add a small amount of TMS as an internal standard (0 ppm). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher). prep3->acq1 acq2 Shim the magnetic field to achieve high homogeneity. acq1->acq2 acq3 Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. acq2->acq3 proc1 Apply Fourier transformation to the raw data (FID). acq3->proc1 proc2 Phase and baseline correct the spectra. proc1->proc2 proc3 Integrate the signals in the ¹H spectrum and reference the chemical shifts to TMS. proc2->proc3

Caption: Workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the substituted aromatic ring.

Predicted Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale
2500-3300 (broad)O-H stretchCarboxylic AcidThe O-H stretch of a carboxylic acid is characteristically broad due to hydrogen bonding.
~ 1700-1725C=O stretchCarboxylic AcidA strong absorption band typical for the carbonyl group in a carboxylic acid.
~ 1610, 1520C=C stretchAromatic RingAbsorptions corresponding to the carbon-carbon stretching vibrations within the benzene ring.
~ 1350C-N stretchDimethylamino GroupStretching vibration of the carbon-nitrogen bond.
~ 1200-1300C-O stretchCarboxylic AcidThe carbon-oxygen single bond stretch of the carboxylic acid.
~ 820C-H bend (out-of-plane)1,4-Disubstituted AromaticA characteristic bending vibration for a para-substituted benzene ring.

Causality in IR Spectroscopy: The positions of the absorption bands in an IR spectrum are determined by the bond strengths and the masses of the atoms involved in the vibration. The strong C=O bond in the carboxylic acid results in a high-frequency stretching vibration. The O-H bond, when involved in hydrogen bonding, exhibits a very broad absorption band due to the range of bond energies present in the hydrogen-bonded network.

Experimental Protocol for IR Spectroscopy

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing prep1 Ensure the ATR crystal is clean. prep2 Place a small amount of the solid sample directly onto the crystal. prep1->prep2 prep3 Apply pressure to ensure good contact between the sample and the crystal. prep2->prep3 acq1 Collect a background spectrum of the empty ATR accessory. prep3->acq1 acq2 Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). acq1->acq2 proc1 The software automatically subtracts the background from the sample spectrum. acq2->proc1 proc2 Identify and label the major absorption peaks. proc1->proc2

Caption: Workflow for acquiring an ATR-IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

Predicted m/z Ion Formation
207[M]⁺Molecular ion
162[M - COOH]⁺Loss of the carboxylic acid group (a common fragmentation for carboxylic acids).
147[M - COOH - CH₃]⁺Subsequent loss of a methyl group from the m/z 162 fragment.
134[C₉H₁₂N]⁺Fragmentation yielding the dimethylaminobenzyl cation.

Causality in Mass Spectrometry: The fragmentation patterns in EI-MS are driven by the formation of stable carbocations and radical cations. The loss of the carboxyl group is a favorable process as it leads to the formation of a stable tertiary carbocation. The dimethylaminophenyl moiety can also stabilize a positive charge, leading to characteristic fragments containing this group.

Experimental Protocol for Mass Spectrometry

MS_Workflow cluster_prep Sample Introduction cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). prep2 Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS). prep1->prep2 acq1 Ionize the sample using an appropriate method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). prep2->acq1 acq2 Separate the ions based on their mass-to-charge ratio in a mass analyzer (e.g., quadrupole, time-of-flight). acq1->acq2 acq3 Detect the ions to generate the mass spectrum. acq2->acq3 proc1 Identify the molecular ion peak. acq3->proc1 proc2 Analyze the fragmentation pattern to deduce the structure of the molecule. proc1->proc2

Caption: Workflow for acquiring a mass spectrum.

Conclusion

This guide provides a detailed, albeit predicted, spectroscopic characterization of this compound. By leveraging fundamental principles of spectroscopy and comparative data from analogous structures, we have constructed a comprehensive spectral profile encompassing NMR, IR, and MS techniques. The provided experimental protocols offer a standardized approach for obtaining high-quality data for this and similar compounds. This document serves as a valuable resource for researchers and scientists, enabling them to confidently identify and characterize this molecule in their work.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

solubility of 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. The document is intended for researchers, scientists, and professionals in drug development. It delves into the theoretical principles governing the solubility of this compound, outlines a detailed, field-proven experimental protocol for its quantitative determination, and discusses the critical factors influencing its behavior in various solvent systems. By synthesizing established methodologies with causal scientific explanations, this guide serves as an authoritative resource for the physicochemical characterization of this and structurally related active pharmaceutical ingredients (APIs).

Introduction and Physicochemical Overview

This compound is an organic molecule featuring several key functional groups that dictate its physicochemical properties, including its solubility. The structure comprises a carboxylic acid group, a tertiary amine (dimethylamino), and a phenyl ring. The interplay between the acidic carboxyl group, the basic amino group, and the largely non-polar phenyl ring creates a complex solubility profile that is highly dependent on the nature of the solvent and the pH of the medium.

Understanding the solubility of this compound is crucial in various stages of drug development, from early discovery screening to formulation.[1][2] Solubility directly impacts bioavailability, dosage form design, and the selection of appropriate solvent systems for synthesis and purification.[3]

Key Structural Features Influencing Solubility:

  • Carboxylic Acid (-COOH): This acidic functional group can donate a proton to form a carboxylate anion (-COO⁻). This ionization significantly increases the polarity of the molecule and enhances its solubility in polar solvents, particularly in aqueous solutions with a pH above its pKa.[4]

  • Dimethylamino Group (-N(CH₃)₂): This tertiary amine is basic and can accept a proton to form a positively charged ammonium ion. This protonation, which occurs in acidic conditions (pH below its pKa), also increases the molecule's polarity and aqueous solubility.

  • Phenyl Ring and Methyl Groups: The phenyl ring and the two methyl groups on the propanoic acid chain constitute the non-polar portion of the molecule. These groups contribute to its solubility in non-polar organic solvents through van der Waals interactions.[5][6]

The principle of "like dissolves like" is fundamental to predicting the solubility of this compound; its polar functional groups favor interactions with polar solvents, while its non-polar structure favors non-polar solvents.[4][5]

Theoretical Framework for Solubility

The solubility of this compound is governed by several key factors:

Polarity of the Solvent

The polarity of both the solute and the solvent is a primary determinant of solubility.[4]

  • Polar Solvents (e.g., Water, Ethanol, Methanol): The carboxylic acid and dimethylamino groups can form hydrogen bonds and dipole-dipole interactions with polar solvents, promoting solubility.[5]

  • Non-Polar Solvents (e.g., Hexane, Toluene): The non-polar phenyl ring and hydrocarbon backbone will interact favorably with non-polar solvents, leading to higher solubility in these media.[4]

pH of the Medium

For ionizable compounds like this one, pH is a critical factor in aqueous solubility.[1]

  • Acidic Conditions (Low pH): The dimethylamino group will be protonated, forming a more soluble cationic species.

  • Basic Conditions (High pH): The carboxylic acid group will be deprotonated, forming a more soluble anionic carboxylate.

  • Isoelectric Point: At a specific pH, the net charge of the molecule will be zero, and its aqueous solubility is typically at a minimum.

Temperature

Temperature has a significant impact on solubility. For most solid solutes dissolving in liquid solvents, solubility increases with temperature because the dissolution process is endothermic (absorbs heat).[4][7] This increased kinetic energy allows solvent molecules to more effectively break apart the solute's crystal lattice.[4]

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the thermodynamic solubility of a compound is the Saturation Shake-Flask Method .[1][8] This method is reliable for generating accurate and reproducible data.[3][8] The following protocol is a self-validating system for the rigorous determination of solubility.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, pH-buffered solutions, ethanol, methanol, acetonitrile, hexane)

  • Scintillation vials or stoppered flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Analytical balance

  • pH meter

Experimental Workflow Diagram

G cluster_prep Phase 1: Sample Preparation cluster_equilibration Phase 2: Equilibration cluster_separation Phase 3: Phase Separation cluster_analysis Phase 4: Analysis A Add excess solid compound to a vial B Add a known volume of the chosen solvent A->B Step 1 & 2 C Seal vials and place in a temperature-controlled orbital shaker B->C D Agitate for 24-72 hours to reach equilibrium C->D Step 3 E Centrifuge vials to pellet undissolved solid D->E F Filter supernatant with a syringe filter E->F Step 4 & 5 G Dilute the clear filtrate F->G H Analyze by validated HPLC method G->H Step 6 & 7 I Quantify concentration using a calibration curve H->I Step 6 & 7

Sources

A Comprehensive Technical Guide to 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic Acid: Nomenclature, Synthesis, and Inferred Properties

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid, a specialized organic compound. Due to the limited direct literature on this specific molecule, this document synthesizes information from analogous structures and foundational chemical principles to offer a comprehensive overview. The guide covers nomenclature, inferred physicochemical properties, proposed synthetic pathways with detailed protocols, and predictive spectroscopic characterization. Furthermore, it delves into the potential applications of this compound in drug discovery and development, drawing parallels from structurally related molecules. This guide is intended to serve as a foundational resource for researchers interested in the potential of novel arylpropanoic acid derivatives.

Introduction and Nomenclature

This compound is a carboxylic acid derivative characterized by a phenyl ring substituted with a dimethylamino group at the para position and a 2-methylpropanoic acid moiety. The presence of the tertiary amine and the carboxylic acid functional groups, along with the α,α-disubstituted aromatic core, suggests a molecule with interesting electronic and steric properties that could be of interest in medicinal chemistry and materials science.

Systematic and Alternative Nomenclature:

While a wide range of trade names or common synonyms for this compound are not readily found in the public domain, its nomenclature can be understood through systematic naming conventions:

  • IUPAC Name: this compound

  • Alternative Names:

    • α-(4-Dimethylaminophenyl)isobutyric acid

    • 2-(p-Dimethylaminophenyl)-2-methylpropanoic acid

For clarity and consistency, this guide will primarily use the IUPAC name.

Inferred Physicochemical Properties and Structural Features

Direct experimental data on the physicochemical properties of this compound is scarce. However, we can infer key characteristics based on its structural components: the N,N-dimethylaniline core and the 2-methylpropanoic acid substituent.

PropertyInferred Value/CharacteristicRationale
Molecular Formula C₁₂H₁₇NO₂Based on structural components.
Molecular Weight 207.27 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white solidTypical for many carboxylic acids of similar molecular weight.
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, DMSO, and DMF.The carboxylic acid group imparts some polarity, but the aromatic ring and methyl groups reduce aqueous solubility.
Acidity (pKa) Estimated to be around 4-5Similar to other 2-arylpropanoic acids. The electron-donating dimethylamino group might slightly increase the pKa compared to 2-phenylpropanoic acid.
Basicity The dimethylamino group is basic.The nitrogen lone pair can accept a proton.

Structural Features and Their Implications:

  • p-(Dimethylamino)phenyl Group: This electron-donating group significantly influences the electronic properties of the aromatic ring, making it more susceptible to electrophilic aromatic substitution.[1] The tertiary amine can also act as a proton acceptor and may be involved in hydrogen bonding.

  • α,α-Disubstituted Propanoic Acid: The presence of two methyl groups at the α-position creates a sterically hindered carboxylic acid. This steric hindrance can influence its reactivity and how it interacts with biological targets.

  • Chirality: The α-carbon is not a stereocenter due to the presence of two methyl groups. Therefore, the molecule is achiral.

Proposed Synthetic Pathways and Experimental Protocols

Proposed Synthesis Workflow

The proposed synthesis involves a two-step process starting from N,N-dimethylaniline:

  • Friedel-Crafts Acylation: Reaction of N,N-dimethylaniline with 2-bromoisobutyryl bromide to introduce the α-bromo-α-methylpropanoyl group onto the aromatic ring.

  • Hydrolysis: Conversion of the resulting α-bromo ketone to the desired carboxylic acid.

G Start N,N-Dimethylaniline Intermediate1 2-Bromo-1-(4-(dimethylamino)phenyl)-2-methylpropan-1-one Start->Intermediate1 Friedel-Crafts Acylation (2-Bromoisobutyryl bromide, AlCl₃) End This compound Intermediate1->End Hydrolysis (e.g., NaOH, then H₃O⁺)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

PART 1: Synthesis of 2-Bromo-1-(4-(dimethylamino)phenyl)-2-methylpropan-1-one (Intermediate 1)

Rationale: The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds with aromatic rings. The strong electron-donating dimethylamino group activates the para position for electrophilic substitution. Aluminum chloride (AlCl₃) is a common Lewis acid catalyst for this reaction.

Materials:

  • N,N-Dimethylaniline

  • 2-Bromoisobutyryl bromide

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • In a dropping funnel, dissolve N,N-dimethylaniline (1 equivalent) in anhydrous DCM and add it dropwise to the AlCl₃ suspension with vigorous stirring.

  • After the addition is complete, add 2-bromoisobutyryl bromide (1.05 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

PART 2: Synthesis of this compound (Final Product)

Rationale: The hydrolysis of the α-bromo ketone to a carboxylic acid can be achieved under basic conditions, followed by acidification.

Materials:

  • 2-Bromo-1-(4-(dimethylamino)phenyl)-2-methylpropan-1-one

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (concentrated)

Procedure:

  • Dissolve the purified intermediate from Part 1 in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (e.g., 3-4 equivalents) and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl. A precipitate should form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

  • The product can be further purified by recrystallization if necessary.

Predictive Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)
  • ~12.0-10.0 ppm (singlet, 1H): Carboxylic acid proton (-COOH). This proton is often broad.

  • ~7.2-7.4 ppm (doublet, 2H): Aromatic protons ortho to the propanoic acid group.

  • ~6.6-6.8 ppm (doublet, 2H): Aromatic protons ortho to the dimethylamino group.

  • ~2.9-3.0 ppm (singlet, 6H): Methyl protons of the dimethylamino group (-N(CH₃)₂).

  • ~1.5-1.6 ppm (singlet, 6H): Methyl protons of the 2-methylpropanoic acid moiety (-C(CH₃)₂).

¹³C NMR Spectroscopy (Predicted)
  • ~178-182 ppm: Carboxylic acid carbonyl carbon (-COOH).

  • ~150-155 ppm: Aromatic carbon attached to the dimethylamino group.

  • ~140-145 ppm: Aromatic carbon attached to the propanoic acid group.

  • ~128-130 ppm: Aromatic carbons ortho to the propanoic acid group.

  • ~112-115 ppm: Aromatic carbons ortho to the dimethylamino group.

  • ~45-50 ppm: Carbon of the 2-methylpropanoic acid moiety attached to the phenyl ring.

  • ~40-42 ppm: Methyl carbons of the dimethylamino group.

  • ~25-28 ppm: Methyl carbons of the 2-methylpropanoic acid moiety.

Infrared (IR) Spectroscopy (Predicted)
  • 3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, indicating hydrogen bonding.[6]

  • ~2950-2850 cm⁻¹: C-H stretches of the methyl and aromatic groups.

  • ~1700-1720 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl group.[5]

  • ~1610, 1520 cm⁻¹: C=C stretches of the aromatic ring.

  • ~1350 cm⁻¹: C-N stretch of the aromatic amine.

Mass Spectrometry (Predicted)
  • Molecular Ion (M⁺): Expected at m/z = 207.

  • Key Fragmentation Patterns:

    • Loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z = 162.

    • Cleavage to form an acylium ion is not possible in the same way as primary carboxylic acids.

    • Fragmentation of the dimethylamino group.[7]

Potential Applications in Drug Discovery and Development

Derivatives of N,N-dimethylaniline and arylpropanoic acids have shown a wide range of biological activities.[8][9] While the specific activity of this compound is not documented, its structural motifs suggest several areas of potential therapeutic interest.

Rationale for Potential Biological Activity
  • N,N-Dimethylaniline Moiety: This functional group is present in various biologically active compounds, including some with anticancer and antioxidant properties.[10] The electron-rich nature of this moiety can facilitate interactions with biological targets.

  • Arylpropanoic Acid Scaffold: This is a well-known pharmacophore, most famously represented by the non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. These compounds typically inhibit cyclooxygenase (COX) enzymes.

G Molecule This compound N,N-Dimethylaniline Moiety Arylpropanoic Acid Scaffold Activity1 Potential Anticancer Activity Molecule:f0->Activity1 Activity2 Potential Anti-inflammatory Activity Molecule:f1->Activity2 Activity3 Potential Antioxidant Properties Molecule:f0->Activity3 Activity4 Ferroptosis Inhibition Molecule:f0->Activity4

Caption: Potential biological activities based on structural motifs.

Potential as a Synthetic Intermediate

The carboxylic acid and the tertiary amine functionalities make this molecule a versatile building block for further chemical modifications. It could serve as a starting material for the synthesis of more complex molecules, including amides, esters, and other derivatives for screening in drug discovery programs.

Conclusion

This compound represents an interesting, albeit underexplored, chemical entity. This guide has provided a comprehensive overview based on established chemical principles and data from analogous compounds. The proposed synthetic route offers a practical approach for its preparation, and the predicted spectroscopic data provides a benchmark for its characterization. The structural features of this molecule suggest potential for biological activity, making it a candidate for further investigation in medicinal chemistry and drug discovery. It is our hope that this technical guide will stimulate further research into this and related compounds.

References

  • Synthesis and computational investigation of N,N-dimethyl-4-[(Z)-(phenylimino)methyl] aniline derivatives: Biological and quantitative structural activity relationship studies. (n.d.).
  • Hirata, Y., et al. (2023). Chemical structures of N,N-dimethylaniline derivatives and their fluorescent probes. ACS Omega, 8(38), 34771–34783.
  • Tundo, P., & Selva, M. (2002). 2-phenylpropionic acid. Organic Syntheses, 79, 129.
  • Wallis, J. D., et al. (2021). Interaction, bond formation or reaction between a dimethylamino group and an adjacent alkene or aldehyde. CrystEngComm, 23(22), 3959–3970.
  • PubChem. (n.d.). 2-Phenylpropionic acid.
  • ChemicalBook. (2023, May 30).
  • ChemicalBook. (n.d.). 2-PHENYLPROPIONIC ACID(492-37-5) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 2-Phenoxypropionic acid(940-31-8) 1H NMR spectrum.
  • SpectraBase. (n.d.). (2S)-2-phenylpropanoic acid.
  • SpectraBase. (n.d.). (2S)
  • Google Patents. (n.d.). CN105753693B - The synthetic method of 2 methylpropanoic acids [base of 4 amylene of (2S) 4 (2,4 difluorophenyl) 2 methylol 1] ester.
  • Kholomeeva, M. N., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Molecules, 27(19), 6649.
  • Chemistry LibreTexts. (2021, December 27). 8.
  • BenchChem. (n.d.).
  • Wang, Y., et al. (2024). Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS. Metabolites, 14(9), 569.
  • Quick Company. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid.
  • Hughes, D. L. (1990). (p-Dimethylaminophenyl) Diphenylphosphine: A More Practical Phosphine in the Mitsunobu Reaction.
  • Guidechem. (n.d.). N,N-Dimethylaniline 121-69-7 wiki.
  • Mollà-Guerola, L., & Baeza, A. (2023). Methyl 3,3-Bis[4-(dimethylamino)
  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids.
  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2025, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles.
  • Khdera, H. A., et al. (2023). Synthesis of (E)-3-(4-(dimethylamino)phenyl)-1-(2-hydroxy-5-((E)-o-tolyldiazenyl)phenyl)prop-2-en-1-one and (E)-2-(4-(dimethylamino) phenyl)-6-(o-tolyldiazenyl)-4H-chromen-4-one. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(2), 435–444.
  • YouTube. (2020, July 6). Mass Spec 3e Carboxylic Acids.
  • Olatunji, O. O., et al. (2019). N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Molbank, 2019(2), M1065.

Sources

An In-depth Technical Guide to 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic Acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid, a substituted aromatic carboxylic acid. The content herein is curated for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering insights into its chemical characteristics, plausible synthetic pathways, and potential areas of application based on its structural features.

Introduction and Historical Context

This compound is a specific derivative of 2-phenylpropanoic acid, a class of compounds with significant interest in medicinal chemistry. While the historical discovery of this exact molecule is not prominently documented in seminal, publicly available literature, its entry into chemical databases, such as its PubChem compound record created on December 5, 2007, suggests its recognition and synthesis in more contemporary research endeavors[1]. The lack of a detailed historical record often indicates that a compound may be a novel research chemical, a synthetic intermediate, or a member of a chemical library synthesized for screening purposes, rather than a compound with a long history of development.

This guide will, therefore, focus on the technical aspects of the molecule, drawing upon established principles of organic synthesis and structure-activity relationships of analogous compounds to provide a robust scientific overview.

Chemical and Physical Properties

A foundational understanding of a molecule begins with its chemical and physical properties. These characteristics are critical for its handling, formulation, and mechanism of action in biological systems.

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₁₂H₁₇NO₂PubChem[1]
Molecular Weight 207.27 g/mol PubChem[1]
Parent Compound CID 20696003PubChem[1]

These properties provide the basic identity of the molecule. The presence of a carboxylic acid group suggests it is an acidic compound, while the dimethylamino group imparts basic properties, making it an amphoteric molecule.

Plausible Synthetic Pathways

Conceptual Synthetic Workflow

G cluster_0 Plausible Synthetic Pathway A 4-(Dimethylamino)phenylacetonitrile C Deprotonation A->C Strong Base (e.g., NaH, LDA) B Methyl 4-(Dimethylamino)phenylacetate B->C Strong Base (e.g., NaH, LDA) D Methylation C->D Methylating Agent (e.g., CH₃I) E 2-[4-(Dimethylamino)phenyl]-2-methylpropanenitrile D->E F Methyl 2-[4-(Dimethylamino)phenyl]-2-methylpropanoate D->F G Hydrolysis E->G Acid or Base Catalysis F->G Acid or Base Catalysis H This compound G->H

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol: A General Method for the Synthesis of 2-Arylpropionic Acids

The following protocol is a generalized procedure adapted from known methods for the synthesis of 2-arylpropionic acids and can be considered a viable approach for the synthesis of the title compound.

Step 1: Mono-α-methylation of the Aryl Acetonitrile Precursor

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place a solution of 4-(dimethylamino)phenylacetonitrile in a suitable aprotic solvent (e.g., anhydrous THF or DMF).

  • Deprotonation: To this solution, add a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) portion-wise at a controlled temperature (typically 0 °C to room temperature) to generate the corresponding carbanion. The choice of base and solvent is critical to ensure efficient deprotonation without side reactions.

  • Methylation: Once the deprotonation is complete, a methylating agent, such as methyl iodide (CH₃I), is added dropwise to the reaction mixture. The reaction is typically stirred for several hours to ensure complete methylation.

  • Work-up and Isolation: The reaction is quenched with a proton source (e.g., water or a saturated aqueous solution of ammonium chloride). The organic product, 2-[4-(dimethylamino)phenyl]-2-methylpropanenitrile, is then extracted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude nitrile.

Step 2: Hydrolysis of the Nitrile to the Carboxylic Acid

  • Reaction Setup: The crude 2-[4-(dimethylamino)phenyl]-2-methylpropanenitrile is placed in a round-bottom flask with an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide or potassium hydroxide).

  • Hydrolysis: The mixture is heated to reflux for several hours to facilitate the complete hydrolysis of the nitrile group to the carboxylic acid. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Acidic Hydrolysis: After cooling, the reaction mixture is neutralized with a base to precipitate the carboxylic acid, which can then be collected by filtration.

    • Basic Hydrolysis: After cooling, the reaction mixture is acidified with a strong acid to precipitate the carboxylic acid, which is then collected by filtration.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system to obtain the final product with high purity.

Potential Applications and Areas for Future Research

The structural motifs within this compound suggest several potential avenues for research and application. The 2-phenylpropanoic acid scaffold is a well-known pharmacophore present in many non-steroidal anti-inflammatory drugs (NSAIDs). However, the introduction of the dimethylamino group at the para-position of the phenyl ring significantly alters the electronic and physicochemical properties of the molecule, which could lead to novel biological activities.

Potential areas of investigation include:

  • Anticancer Activity: The dimethylamino-phenyl moiety is found in various compounds with demonstrated anticancer properties. Further investigation into the cytotoxic effects of this compound against various cancer cell lines could be a fruitful area of research.

  • Antimicrobial Activity: Aromatic carboxylic acids and their derivatives are known to possess antimicrobial properties. Screening this compound against a panel of pathogenic bacteria and fungi could reveal potential applications in this area.

  • Material Science: The amphoteric nature of the molecule, with both acidic and basic centers, could make it a candidate for applications in material science, such as in the formation of zwitterionic polymers or as a ligand in coordination chemistry.

Conclusion

This compound is a compound with a limited documented history, presenting an opportunity for novel research and discovery. This technical guide has provided a comprehensive overview of its chemical and physical properties, plausible and detailed synthetic pathways based on established organic chemistry principles, and potential areas of application. The insights and protocols detailed herein are intended to serve as a valuable resource for scientists and researchers, facilitating further exploration into the properties and potential uses of this intriguing molecule. The synthesis of this compound and the investigation of its biological and material properties could lead to exciting new discoveries in the fields of medicinal chemistry and material science.

References

  • PubChem. Compound Summary for CID 20696003, this compound. National Center for Biotechnology Information. Accessed January 12, 2026. [Link]

Sources

A Technical Guide to Unlocking the Therapeutic Potential of 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid is a small molecule whose biological activity remains largely uncharacterized in the public domain. However, its core structure, the phenylpropanoic acid scaffold, is a privileged motif in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates. This guide provides a comprehensive framework for systematically investigating the therapeutic potential of this compound. By deconstructing its structural features and drawing logical inferences from well-characterized analogs, we present several high-priority, hypothesis-driven research avenues. This document outlines detailed experimental workflows, from initial in vitro screening to preliminary in vivo validation, to explore its potential as an anti-inflammatory, anticancer, or metabolic-modulating agent. We further detail essential downstream studies in pharmacokinetics and toxicology that are critical for any drug development campaign. This guide is intended to serve as a strategic roadmap for researchers seeking to pioneer the exploration of this promising, yet unexplored, chemical entity.

Molecular Profile and Physicochemical Characteristics

The starting point for any investigation is a thorough understanding of the molecule's fundamental properties. This compound possesses distinct structural features that inform its potential biological interactions and drug-like properties. The tertiary amine (dimethylamino group) can act as a hydrogen bond acceptor and introduces a basic center, influencing solubility and potential interactions with acidic residues in protein binding pockets. The gem-dimethyl group adjacent to the carboxylic acid provides steric hindrance, which can modulate metabolic stability by potentially preventing enzymatic degradation pathways like beta-oxidation.

A summary of its computed physicochemical properties is presented below, providing an initial assessment of its drug-likeness according to established principles like Lipinski's Rule of Five.

PropertyValueSource
Molecular Formula C₁₂H₁₇NO₂PubChem[1]
Molecular Weight 207.27 g/mol PubChem[1]
XLogP3-AA 2.5PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 3PubChem[1]

These properties suggest the compound has a favorable profile for oral bioavailability, possessing a low molecular weight and an appropriate balance of lipophilicity and hydrogen bonding capacity.

Hypothesis-Driven Research Area 1: Anti-inflammatory and Analgesic Activity

2.1 Rationale and Mechanistic Hypothesis

The 2-phenylpropanoic acid scaffold is the cornerstone of the most successful class of non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen[2][3]. These agents primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins. Given the structural homology, the most logical starting point for investigation is to hypothesize that this compound functions as a COX inhibitor. The key research question is to determine its potency and selectivity for the two primary isoforms, COX-1 and COX-2. Selective inhibition of COX-2 is a highly desirable attribute as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective or COX-1 selective inhibitors.[4]

2.2 Proposed Experimental Workflow

A tiered approach is recommended, beginning with in vitro enzymatic assays and progressing to cell-based and in vivo models if initial activity is confirmed.

G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo Validation a COX-1/COX-2 Enzymatic Assay b Determine IC50 Values a->b c LPS-stimulated Macrophage Assay (Measure PGE2 production) b->c d Carrageenan-Induced Paw Edema Model (Rat) c->d e Assess Reduction in Inflammation d->e

Caption: Tiered workflow for evaluating anti-inflammatory potential.

2.3 Key Experimental Protocols

Protocol 2.3.1: In Vitro COX-1 and COX-2 Inhibition Assay

This protocol is designed to determine the 50% inhibitory concentration (IC₅₀) of the test compound against purified COX-1 (ovine) and COX-2 (human recombinant) enzymes.

  • Reagents and Materials: COX inhibitor screening assay kit (e.g., from Cayman Chemical), purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), test compound stock solution (in DMSO), and a known non-selective inhibitor (e.g., ibuprofen) and a COX-2 selective inhibitor (e.g., celecoxib) as controls.

  • Preparation: Prepare a series of dilutions of the test compound and control compounds in assay buffer.

  • Reaction Incubation: In a 96-well plate, add assay buffer, heme, and the enzyme (COX-1 or COX-2). Add the diluted test compound or control and incubate for 15 minutes at 37°C.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination and Detection: Incubate for a further 2 minutes. The reaction product, Prostaglandin G₂, is measured colorimetrically as per the manufacturer's instructions, typically involving a reaction with stannous chloride and reading absorbance at 590 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Protocol 2.3.2: In Vivo Carrageenan-Induced Paw Edema Model

This is a standard acute inflammation model used to evaluate the efficacy of potential anti-inflammatory agents.[5]

  • Animals: Male Wistar rats (180-220 g) are used. Animals are fasted overnight before the experiment with free access to water.

  • Grouping and Dosing: Animals are divided into groups (n=6): Vehicle control (e.g., 0.5% carboxymethyl cellulose), positive control (e.g., Indomethacin, 10 mg/kg), and test compound groups at various doses (e.g., 10, 30, 100 mg/kg). Dosing is performed orally (p.o.) one hour before carrageenan injection.

  • Induction of Edema: A 0.1 mL injection of 1% (w/v) carrageenan solution in saline is administered into the sub-plantar surface of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before the carrageenan injection (0 hr) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100, where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group. Statistical significance is determined using ANOVA followed by a post-hoc test.

Hypothesis-Driven Research Area 2: Anticancer Activity

3.1 Rationale and Mechanistic Hypothesis

The phenylpropanoic acid scaffold and its derivatives have demonstrated anticancer properties through various mechanisms.[6] For instance, certain thiazole-containing derivatives have shown promise as inhibitors of SIRT2 and the Epidermal Growth Factor Receptor (EGFR).[6] The N,N-dimethylaniline moiety present in our target compound is a structural feature found in several approved kinase inhibitors (e.g., Nintedanib[7]), where it often occupies the ATP-binding pocket. This suggests a plausible hypothesis that this compound could function as an inhibitor of oncogenic kinases or other cancer-related targets.

3.2 Proposed Experimental Workflow

The investigation should begin with broad cytotoxicity screening, followed by target deconvolution and mechanism-of-action studies for any confirmed hits.

G cluster_0 Primary Screening cluster_1 Target Identification cluster_2 Mechanism of Action a Cytotoxicity Screen (e.g., NCI-60 Panel) b Determine GI50 Values a->b c Kinase Panel Screen (Broad Profiling) b->c d Identify Specific Kinase Hits c->d e Western Blot for Phospho-Target d->e f Cell Cycle Analysis d->f g Apoptosis Assay (e.g., Annexin V) d->g

Caption: Workflow for evaluating anticancer potential.

3.3 Key Experimental Protocols

Protocol 3.3.1: In Vitro Cytotoxicity MTT Assay

This protocol assesses the ability of the test compound to reduce the viability of cancer cells.[8]

  • Cell Culture: A panel of human cancer cell lines (e.g., A549 lung, MCF-7 breast, HCT116 colon) and a non-cancerous control line (e.g., Vero) are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • Compound Treatment: The following day, the media is replaced with fresh media containing serial dilutions of the test compound (e.g., from 0.1 to 100 µM). A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.

  • Incubation: Cells are incubated with the compound for 48-72 hours.

  • MTT Addition and Solubilization: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Data Analysis: The absorbance is read at 570 nm. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI₅₀ (concentration causing 50% growth inhibition) is determined by plotting viability against the log of compound concentration.

Protocol 3.3.2: EGFR Signaling Pathway Analysis by Western Blot

If kinase profiling suggests EGFR as a target, this protocol validates the inhibition of its signaling pathway within cells.

  • Cell Treatment: A549 cells, which overexpress EGFR, are serum-starved for 24 hours. Cells are then pre-treated with the test compound at various concentrations for 2 hours.

  • Stimulation: Cells are stimulated with EGF (100 ng/mL) for 15 minutes to activate the EGFR pathway.

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated overnight with primary antibodies against phospho-EGFR (p-EGFR), total EGFR, phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH).

  • Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) substrate. Densitometry analysis is performed to quantify the changes in protein phosphorylation.

G cluster_pathway MAPK Pathway EGF EGF EGFR EGFR EGF->EGFR Binds & Activates RAS RAS EGFR->RAS Compound Test Compound Compound->EGFR Inhibits Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Simplified EGFR signaling pathway targeted by inhibitors.

Foundational Preclinical Assessment: ADMET Profiling

Any promising lead compound must undergo early Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) profiling to assess its viability as a drug candidate.

4.1 Pharmacokinetics (PK)

A preliminary PK study in rodents is essential to understand the compound's behavior in a biological system.[9]

Protocol 4.1.1: Rodent Pharmacokinetic Study

  • Animals and Dosing: Male Sprague-Dawley rats are used. One group receives the compound via intravenous (i.v.) bolus (e.g., 2 mg/kg in a solubilizing vehicle) to determine clearance and volume of distribution. Another group receives the compound via oral gavage (p.o.) (e.g., 20 mg/kg) to assess oral bioavailability.

  • Blood Sampling: Blood samples (approx. 100 µL) are collected from the tail vein at multiple time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into heparinized tubes.

  • Plasma Preparation: Samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the test compound are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method. This involves protein precipitation, chromatographic separation, and mass spectrometric detection.

  • PK Parameter Calculation: The plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key parameters such as half-life (t₁/₂), area under the curve (AUC), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).

4.2 In Vitro Toxicology

Early assessment of potential toxicity is crucial to de-risk a project.

AssayPurposeMethodologyEndpoint
HepG2 Cytotoxicity Assess potential for liver toxicityHuman hepatoma cell line (HepG2) treated for 48h; viability measured by MTT or similar assay.CC₅₀ (Concentration causing 50% cytotoxicity)
hERG Inhibition Screen for risk of cardiac arrhythmiaAutomated patch-clamp assay on cells expressing the hERG potassium channel.IC₅₀ for channel inhibition
Ames Test Evaluate mutagenic potentialBacterial reverse mutation assay using various strains of Salmonella typhimurium and Escherichia coli.Fold-increase in revertant colonies

Conclusion and Future Directions

This compound stands as an uncharacterized molecule built upon a highly validated therapeutic scaffold. The structural parallels to established NSAIDs and kinase inhibitors provide a strong, rational basis for its investigation as a novel anti-inflammatory or anticancer agent. The experimental workflows detailed in this guide offer a systematic and resource-efficient path to rapidly assess these primary hypotheses. Positive results in the initial in vitro screens should be aggressively pursued through the outlined in vivo models and foundational ADMET studies. Subsequent research should focus on structure-activity relationship (SAR) studies, synthesizing analogs to optimize potency, selectivity, and drug-like properties. Through this structured approach, the scientific community can effectively determine if this compound is a novel lead worthy of a full-fledged drug discovery and development program.

References

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A Comprehensive Technical Guide to the Safe Handling of 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the safety protocols and handling precautions for 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to explain the causality behind each recommendation, ensuring a culture of safety and scientific integrity. The protocols described herein are designed as self-validating systems to protect personnel and ensure experimental reproducibility.

Section 1: Compound Identification and Physicochemical Properties

This compound is a substituted aromatic carboxylic acid. Its structure suggests potential use as a building block in medicinal chemistry and materials science. Understanding its fundamental properties is the first step in a thorough risk assessment. While specific experimental data for this exact compound is limited, data from its structural analogs and safety data sheets for similar materials provide a strong basis for safe handling protocols.

Table 1: Compound Identification and Properties

IdentifierValueSource
IUPAC Name This compound-
Molecular Formula C₁₂H₁₇NO₂[1]
Molecular Weight 207.27 g/mol [1]
Appearance Assumed to be a solid at room temperature[2][3]
CAS Number 20696003-2 (Parent Acid)[1]

Section 2: Hazard Identification and Risk Assessment

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with specific health hazards. The primary risks are associated with ingestion and direct contact with skin and eyes.[4]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard StatementDescription
Acute Toxicity, OralCategory 4H302: Harmful if swallowedIngestion of a sufficient quantity can lead to toxic effects.[4]
Skin IrritationCategory 2H315: Causes skin irritationDirect contact can cause inflammation, redness, and discomfort.[4][5]
Eye IrritationCategory 2AH319: Causes serious eye irritationContact with eyes can cause significant, potentially damaging, irritation.[4][5]
Causality of Hazards
  • Oral Toxicity (H302): The "harmful if swallowed" classification indicates that the substance has moderate acute toxicity. Upon ingestion, the compound can be absorbed into the bloodstream, potentially interfering with biological processes. The dimethylamino and carboxylic acid functional groups can interact with various physiological targets.

  • Skin and Eye Irritation (H315, H319): Carboxylic acid groups are known irritants. They can disrupt the lipid barrier of the skin and damage the sensitive tissues of the eyes by altering local pH and denaturing proteins, leading to an inflammatory response.[4] The solid, particulate nature of the compound also poses a mechanical irritation risk, especially to the eyes.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over personal reliance, is crucial. This hierarchy minimizes the potential for exposure at its source.

Hierarchy of Controls

The most effective safety strategies involve designing out the hazard. Where that is not possible, a combination of engineering controls, administrative procedures, and finally, PPE, is required.

Hierarchy_of_Controls cluster_0 Hierarchy of Safety Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE Spill_Response_Workflow cluster_1 Minor Solid Spill Response Workflow Assess 1. Assess Alert others, secure area. Is it safe to clean? Confine 2. Confine Prevent spread. Cover with absorbent material if needed. Assess->Confine Clean 3. Clean Up Wear PPE. Gently sweep solid into a dustpan. Confine->Clean Dispose 4. Dispose Place in a labeled, sealed container for hazardous waste. Clean->Dispose Decontaminate 5. Decontaminate Clean spill area with soap and water. Wash hands. Dispose->Decontaminate

Caption: A systematic workflow for responding to a minor chemical spill.

  • Alert and Secure: Immediately alert personnel in the vicinity and restrict access to the spill area. [6]2. Assess: Determine if the spill is manageable without assistance. If the spill is large or you are unsure, evacuate and contact your institution's emergency response team. [7]3. Protect: Don appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.

  • Clean Up: Do not use water to clean the initial spill, as this could create a solution that spreads the contamination. Gently sweep the solid material into a dustpan, avoiding actions that create airborne dust. [8]A vacuum cleaner equipped with a HEPA filter may be used if available and rated for chemical dust.

  • Contain: Place the collected material and any contaminated cleaning supplies (e.g., wipes, pads) into a heavy-duty plastic bag or a sealable container. [6][9]6. Label and Dispose: Label the container as "Hazardous Waste: Spill Debris containing this compound." [6]Arrange for disposal through your institution's environmental health and safety office.

  • Decontaminate: Once the bulk material is removed, decontaminate the surface with a mild detergent and water. [6]

Section 6: Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup debris, must be treated as hazardous chemical waste.

  • Collection: Collect waste in designated, clearly labeled, and sealed containers. [10]* Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed.

  • Disposal: All disposal must be conducted through an approved waste disposal plant or your institution's designated hazardous waste management program. [4][11]Never dispose of this chemical down the drain or in regular trash. [10]

References

  • Safety Data Sheet for a structurally similar compound. (2024). Sigma-Aldrich.
  • Safety Data Sheet for 2-(4- dimethylaminophenylazo.)benzoic acid. (2025). Sigma-Aldrich.
  • Safety Data Sheet for Isobutylpropanoicphenolic acid. (2022). Biosynth.
  • Safety Data Sheet for (+/-)-2-Phenylpropionic acid. (2025). Thermo Fisher Scientific.
  • 2-[4-(Dimethylamino)phenyl]-2-methylpropanoate.
  • Safety Data Sheet for 2-Methyl-2-phenylpropionic acid. (2023). CymitQuimica.
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Methodological & Application

Application Notes and Protocols for 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic Acid in Photopolymerization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the anticipated use of 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid as a co-initiator in photopolymerization processes. While direct literature on this specific compound is not extensively available, its structural features—notably the presence of a tertiary amine group attached to a phenyl ring—strongly suggest its role as a highly effective synergist in free-radical photopolymerization. This document will, therefore, extrapolate from the well-established principles of aromatic amine co-initiators to provide a detailed guide for researchers. We will delve into the mechanistic underpinnings of its function, offer detailed protocols for its application and characterization, and present data-driven insights for formulation development. The protocols and discussions herein are designed to be self-validating, enabling researchers to effectively integrate this compound into their photopolymerization workflows for applications ranging from dental resins to advanced 3D printing.

Introduction: The Role of Amine Synergists in Photopolymerization

Photopolymerization, a process where light energy is used to initiate a polymerization reaction, is a cornerstone of modern materials science, finding applications in coatings, adhesives, dental restoratives, and 3D printing.[1][2] The efficiency of this process often relies on a multi-component photoinitiating system. While a primary photoinitiator absorbs light to generate reactive species, co-initiators, or synergists, are frequently employed to enhance the rate and efficiency of polymerization.[3][4]

Aromatic tertiary amines are a prominent class of co-initiators, particularly in systems utilizing Type II photoinitiators like camphorquinone (CQ) or benzophenone.[5][6][7] These amines act as electron and hydrogen donors. Upon excitation by light, the photoinitiator enters a triplet state and can then interact with the amine. This interaction leads to the formation of a highly reactive alkylamino radical, which readily initiates the polymerization of monomers such as acrylates.[1][3] A critical function of tertiary amines is their ability to mitigate oxygen inhibition, a common issue in free-radical polymerization where atmospheric oxygen quenches the initiating radicals.[3][8]

This compound possesses the key structural motif of an aromatic tertiary amine, positioning it as a promising candidate for a co-initiator in photopolymerization systems.

Mechanistic Insight: The Anticipated Role of this compound

Based on the established mechanism for aromatic amine co-initiators, we can postulate the functional pathway of this compound in a photopolymerization system, particularly with a Type II photoinitiator (PI).

Step 1: Photoexcitation The photoinitiator absorbs photons from a suitable light source (e.g., UV or visible light) and is promoted to an excited singlet state (¹PI), which then undergoes intersystem crossing to a more stable, longer-lived triplet state (³PI).[9]

Step 2: Electron and Proton Transfer The excited triplet state of the photoinitiator interacts with the tertiary amine of this compound. This leads to the formation of an exciplex, followed by an electron transfer from the amine to the photoinitiator. Subsequent proton transfer from a carbon atom adjacent to the nitrogen results in the formation of a reactive alkylamino radical and a ketyl radical from the photoinitiator.[3][5]

Step 3: Initiation of Polymerization The highly reactive alkylamino radical initiates the polymerization of monomer units (e.g., acrylates), starting the propagation of the polymer chain.[1]

Step 4: Overcoming Oxygen Inhibition In the presence of oxygen, the initiating radicals can react to form less reactive peroxy radicals, which inhibit polymerization. The alkylamino radicals derived from the amine co-initiator can react with these peroxy radicals, regenerating a reactive radical species and thus continuing the polymerization chain reaction.[3][8]

Visualizing the Mechanism

photopolymerization_mechanism cluster_initiation Photoinitiation cluster_polymerization Polymerization cluster_oxygen_inhibition Oxygen Inhibition Mitigation PI Photoinitiator (PI) PI_excited Excited PI (³PI*) PI->PI_excited Excitation Light hv (Light) Light->PI Absorption Amine 2-[4-(Dimethylamino)phenyl]- 2-methylpropanoic acid Exciplex Exciplex Radicals Alkylamino Radical (R•) + Ketyl Radical (PI-H•) Exciplex->Radicals Electron/Proton Transfer Monomer Monomer (M) Radicals->Monomer Initiation PI_excitedAmine PI_excitedAmine PI_excitedAmine->Exciplex Growing_Chain Growing Polymer Chain (P-M•) Monomer->Growing_Chain Propagation Polymer Cured Polymer Growing_Chain->Polymer Termination Oxygen Oxygen (O₂) Peroxy_Radical Peroxy Radical (P-M-O-O•) Reactive_Radical Reactive Radical Reactive_Radical->Monomer Growing_ChainOxygen Growing_ChainOxygen Growing_ChainOxygen->Peroxy_Radical Inhibition Peroxy_RadicalAmine Peroxy_RadicalAmine Peroxy_RadicalAmine->Reactive_Radical Regeneration

Caption: Proposed mechanism of this compound in photopolymerization.

Experimental Protocols

The following protocols provide a framework for evaluating the efficacy of this compound as a co-initiator.

Materials and Equipment
  • Monomers: A selection of common monomers such as Bisphenol A glycidyl methacrylate (BisGMA), triethylene glycol dimethacrylate (TEGDMA), and 2-hydroxyethyl methacrylate (HEMA).

  • Photoinitiator: Camphorquinone (CQ) or another suitable Type II photoinitiator.

  • Co-initiator: this compound.

  • Control Co-initiators: Ethyl-4-(dimethylamino)benzoate (EDMAB) or 2-(dimethylamino)ethyl methacrylate (DMAEMA) for comparative analysis.[10]

  • Solvent (if required): Dichloromethane or acetone for dissolving components.

  • Light Source: A dental curing light or a UV-LED lamp with a known wavelength and intensity output.

  • Analytical Instruments:

    • Real-Time Fourier Transform Infrared (RT-FTIR) Spectrometer with an attenuated total reflectance (ATR) accessory.[11]

    • Photo-Differential Scanning Calorimeter (Photo-DSC).[12][13]

    • UV-Vis Spectrophotometer.

Protocol 1: Preparation of Photopolymerizable Resin Formulations
  • Stock Solutions: Prepare stock solutions of the photoinitiator and co-initiators in a suitable solvent if they are not readily soluble in the monomer mixture.

  • Formulation Preparation: In amber vials to protect from ambient light, prepare the resin formulations by mixing the monomer(s), photoinitiator, and co-initiator. A typical starting formulation is provided in the table below.

  • Homogenization: Thoroughly mix the components using a vortex mixer or magnetic stirrer until a homogeneous solution is obtained. Allow the mixture to rest to eliminate any air bubbles.

ComponentConcentration (wt%)Molar Ratio (relative to PI)
BisGMA55-
HEMA45-
Camphorquinone (CQ)0.51
This compound0.5 - 2.01 - 4

Table 1: Example formulation for initial screening.

Protocol 2: Evaluation of Photopolymerization Kinetics using RT-FTIR
  • Sample Preparation: Place a small drop of the prepared resin formulation onto the ATR crystal of the FTIR spectrometer.

  • Baseline Spectrum: Record a baseline spectrum of the uncured resin.

  • Initiation of Polymerization: Position the light source at a fixed distance from the sample and begin irradiation. Simultaneously, start recording spectra at regular intervals (e.g., every second).

  • Data Analysis: The degree of conversion (DC) of the methacrylate groups can be calculated by monitoring the decrease in the peak area of the C=C stretching vibration (around 1638 cm⁻¹) relative to an internal standard peak that does not change during polymerization (e.g., the carbonyl C=O peak around 1720 cm⁻¹).[11] The rate of polymerization can be determined from the first derivative of the conversion versus time plot.

Protocol 3: Evaluation of Curing Efficiency using Photo-DSC
  • Sample Preparation: Place a small, accurately weighed amount of the resin formulation into an open aluminum DSC pan.

  • Isothermal Measurement: Place the pan in the Photo-DSC cell and allow it to equilibrate at the desired temperature.

  • Curing: Irradiate the sample with the light source and record the heat flow as a function of time. The exothermic peak corresponds to the heat of polymerization.

  • Data Analysis: The total heat evolved is proportional to the overall degree of conversion. The time to reach the peak of the exotherm and the slope of the curve provide information about the polymerization rate.[12][13]

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Formulation Preparation cluster_analysis Kinetic Analysis cluster_characterization Polymer Characterization Monomers Select Monomers Mix Mix Components Monomers->Mix PI Select Photoinitiator PI->Mix CoI Select Co-initiator (Target Compound & Controls) CoI->Mix RT_FTIR RT-FTIR Analysis (Degree of Conversion, Rate) Mix->RT_FTIR Photo_DSC Photo-DSC Analysis (Curing Enthalpy, Rate) Mix->Photo_DSC Mechanical Mechanical Testing (e.g., Hardness, Flexural Strength) RT_FTIR->Mechanical Photo_DSC->Mechanical Leaching Leaching Studies (HPLC) Mechanical->Leaching

Caption: General workflow for evaluating the performance of a new co-initiator.

Data Interpretation and Expected Outcomes

When evaluating this compound, it is important to compare its performance against established amine co-initiators.

ParameterExpected Trend with Increasing Co-initiator ConcentrationComparison with Controls (EDMAB, DMAEMA)
Rate of Polymerization Increase to a plateau, then potentially decrease at very high concentrations due to radical trapping or light absorption.Aromatic amines like EDMAB are typically very efficient.[10] The performance of the target compound is expected to be comparable.
Final Degree of Conversion Increase to a maximum value.Should achieve a high degree of conversion, comparable to or exceeding that of the controls.
Induction Period Decrease as the co-initiator more effectively scavenges oxygen.A shorter induction period indicates more efficient oxygen scavenging.
Yellowing May increase due to the formation of colored byproducts.Aromatic amines can contribute to yellowing.[5] The extent of this should be evaluated.

Table 2: Key parameters for evaluation and their expected trends.

Applications in Drug Development and Biomedical Research

The use of photopolymerization in the biomedical field is rapidly expanding, with applications in drug delivery, tissue engineering, and the fabrication of medical devices.[14][15] For these applications, the biocompatibility of all components of the photopolymerizable resin is of paramount importance.

The carboxylic acid moiety in this compound may offer unique advantages:

  • Improved Solubility: The polar carboxylic acid group could enhance the solubility of the co-initiator in hydrophilic monomer systems, which are common in biomedical applications.

  • Adhesion Promotion: The acid group may promote adhesion to certain substrates through hydrogen bonding or ionic interactions.

  • Biocompatibility: While all new compounds must be rigorously tested for cytotoxicity, the potential for this co-initiator to be covalently incorporated into the polymer network could reduce leachables and improve biocompatibility.[10] Leaching studies using High-Performance Liquid Chromatography (HPLC) are recommended to quantify any unreacted co-initiator.

Safety Precautions

As with any chemical compound, appropriate safety measures must be taken when handling this compound and the other components of the photopolymerizable formulation.

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.

  • Light Protection: Prepare and store formulations in amber vials or under conditions that block UV and visible light to prevent premature polymerization.

  • Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This compound holds significant promise as a co-initiator for photopolymerization based on its structural analogy to well-known aromatic amine synergists. Its effective role in initiating polymerization and overcoming oxygen inhibition is anticipated. The protocols and guidelines presented in this document provide a robust framework for researchers to systematically evaluate its performance and explore its potential in a variety of applications, from industrial coatings to advanced biomedical materials. Through careful formulation and characterization, the unique properties of this compound can be harnessed to advance the field of photopolymer science.

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  • Photochemical Activation of Tertiary Amines for Applications in Studying Cell Physiology. Journal of the American Chemical Society. [Link]

  • Amine co-initiator mixture.
  • Alternative co-initiators for photocurable dental resins. Pure. [Link]

  • Kinetics of Photopolymerization of Acrylates with Functionality of 1−6. ACS Publications. [Link]

  • New UV Synergist for Improved Photoinitiator Efficiency. PCI Magazine. [Link]

  • A Study on the Photopolymerization Kinetics of Selected Dental Resins Using Fourier Infrared Spectroscopy (FTIR). MDPI. [Link]

  • Efficiency of 4,4′‐bis(N,N‐diethylamino) benzophenone for the polymerization of dimethacrylate resins in thick sections. ResearchGate. [Link]

  • Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. MDPI. [Link]

  • Photooxidation Activity Control of Dimethylaminophenyl-tris-(N-methyl-4-pridinio)porphyrin by pH. MDPI. [Link]

  • The selection of photoinitiators for photopolymerization of biodegradable polymers and its application in digital light processing additive manufacturing. PubMed. [Link]

  • P-Nitronaphthylaniline in the presence of N,N-dimethylaniline as bimolecular photoinitiating system of polymerization. ResearchGate. [Link]

  • Photoinitiators for Medical Applications—The Latest Advances. MDPI. [Link]

  • Synthesis, Crystal Structure, and Photophysical Properties of 4-(4-(Dimethylamino)phenyl)-6-phenylpyrimidin-2-amine. ResearchGate. [Link]

  • Biomedical photopolymers in 3D printing. ResearchGate. [Link]

  • Synthesis and Characterization of a Trifunctional Photoinitiator Based on Two Commercial Photoinitiators with α-Hydroxyl Ketone Structure. PMC - NIH. [Link]

  • Polymer Properties and Characterization. Kinam Park. [Link]

  • Photopolymerizable Biomaterials and Light-Based 3D Printing Strategies for Biomedical Applications. PMC - PubMed Central. [Link]

  • Recent Advances on Quinoxaline-Based Photoinitiators of Polymerization. MDPI. [Link]

  • Polymers | January-2 2023 - Browse Articles. MDPI. [Link]

  • Latest Advances in Highly Efficient Dye-Based Photoinitiating Systems for Radical Polymerization. PMC - PubMed Central. [Link]

  • Biocompatible photoinitiators based on poly‐α‐ketoesters. ResearchGate. [Link]

  • Polymer Analysis and Characterization. MDPI. [Link]

  • Characterization analysis of polymers. Semantic Scholar. [Link]

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Application Notes and Protocols: 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic Acid as a Co-Initiator in Photopolymerization Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the general principles of Type II photopolymerization and the known reactivity of aromatic amine co-initiators. As of the latest literature review, specific experimental data and established use cases for 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid as a photoinitiator or co-initiator are not widely documented in publicly available scientific literature or commercial technical data sheets. Therefore, this guide provides a scientifically inferred framework for its potential application, drawing parallels from structurally similar and functionally related compounds.

Introduction: The Role of Aromatic Amines in Photopolymerization

In the realm of photocurable materials, the initiation of polymerization is a critical step governed by the choice of photoinitiator. Photoinitiators are broadly classified into two categories: Type I (cleavable) and Type II (hydrogen abstraction) systems. Type II photoinitiator systems are bimolecular, requiring a photosensitizer and a co-initiator to generate the reactive species necessary for polymerization.[1]

This compound, by virtue of its tertiary amine and aromatic structure, is theoretically well-suited to function as a co-initiator, or "synergist," in Type II photopolymerization.[2][3] In this role, it acts as a hydrogen donor to an excited-state photosensitizer, leading to the formation of an initiating radical. Aromatic amines are particularly effective in this capacity and are known to play a crucial role in mitigating oxygen inhibition at the surface of the curing material.[4]

This document provides a detailed guide to the hypothesized mechanism of action, potential applications, and experimental protocols for utilizing this compound as a co-initiator in photopolymerizable formulations.

Physicochemical Properties and Handling

While specific experimental data for this compound is scarce, we can infer some of its properties based on its chemical structure.

PropertyInferred Value/CharacteristicNotes
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
Appearance Likely a white to off-white crystalline powderBased on similar aromatic carboxylic acids.
Solubility Expected to be soluble in many common organic solvents and acrylate/methacrylate monomers. The carboxylic acid moiety may impart some solubility in alkaline aqueous solutions.Solubility should be experimentally verified for specific monomer systems.
UV Absorption The dimethylaminophenyl chromophore is expected to have a significant absorption in the UV-A range (approx. 320-380 nm).This absorption profile is critical for its interaction with photosensitizers. Experimental measurement of the UV-Vis spectrum is highly recommended.
Storage Store in a cool, dry, and dark place. Keep container tightly sealed.Protect from light and moisture to prevent degradation.

Mechanism of Action in Type II Photopolymerization

In a Type II photopolymerization system, this compound would not be the primary light-absorbing species. Instead, it would work in concert with a photosensitizer, such as benzophenone, thioxanthone, or camphorquinone.[5][6] The proposed mechanism is as follows:

  • Photoexcitation: The photosensitizer (PS) absorbs UV or visible light, transitioning to an excited singlet state (¹PS) and then to a more stable triplet state (³PS) via intersystem crossing.

  • Hydrogen Abstraction: The excited triplet-state photosensitizer (³PS*) abstracts a hydrogen atom from the tertiary amine of this compound. This step is often preceded by the formation of an exciplex.[7]

  • Radical Generation: This hydrogen abstraction process generates two radicals: a ketyl radical from the photosensitizer and an aminoalkyl radical from the co-initiator.[5]

  • Initiation of Polymerization: The highly reactive aminoalkyl radical is the primary species that initiates the polymerization of monomers (e.g., acrylates, methacrylates). The ketyl radical is generally less reactive and may participate in termination reactions.[7]

G cluster_0 Step 1: Photoexcitation cluster_1 Step 2: Hydrogen Abstraction cluster_2 Step 3 & 4: Radical Generation & Initiation PS Photosensitizer (PS) PS_excited Excited Photosensitizer (³PS*) PS->PS_excited Light (hν) Ketyl_Radical Ketyl Radical PS_excited->Ketyl_Radical Hydrogen Abstraction Aminoalkyl_Radical Aminoalkyl Radical PS_excited->Aminoalkyl_Radical Hydrogen Abstraction Co_initiator 2-[4-(Dimethylamino)phenyl]- 2-methylpropanoic acid Monomers Monomers Aminoalkyl_Radical->Monomers Initiation Polymer Polymer Chain Monomers->Polymer Propagation

Caption: Mechanism of Type II photopolymerization with an amine co-initiator.

Potential Applications

Given its structure, this compound could be a valuable co-initiator in a variety of applications, including:

  • Dental Resins and Adhesives: Many dental composites are cured using visible light and Type II photoinitiator systems. The use of an amine co-initiator is standard practice in these formulations.[8][9]

  • 3D Printing (Vat Photopolymerization): In technologies like stereolithography (SLA) and digital light processing (DLP), precise control over the polymerization process is essential. Amine co-initiators can enhance the curing speed and efficiency.

  • Coatings and Inks: UV-curable coatings and inks for various substrates often rely on Type II photoinitiators for rapid, solvent-free curing.

  • Biomaterials and Hydrogels: For the fabrication of biocompatible materials, efficient polymerization under mild conditions is crucial. Photopolymerization is a key technology in this field.

Formulation Guidelines

The optimal concentration of this compound will depend on the specific monomers, the chosen photosensitizer, the light source, and the desired properties of the final polymer. The following table provides a general starting point for formulation development.

ComponentRoleTypical Concentration (wt%)Example
Monomer/Oligomer Blend Polymerizable Matrix70 - 98%Bis-GMA/TEGDMA (70/30)
Photosensitizer Light Absorber0.1 - 2.0%Camphorquinone (CQ)
Co-initiator Hydrogen Donor0.5 - 5.0%This compound
Additives Fillers, Stabilizers, etc.0 - 20%Fumed Silica

Note: The molar ratio of the photosensitizer to the co-initiator is a critical parameter that should be optimized for each system.

Experimental Protocols

Protocol 1: Preparation of a Photocurable Resin

This protocol describes the preparation of a model photocurable resin formulation.

Materials:

  • Bisphenol A glycidyl methacrylate (Bis-GMA)

  • Triethylene glycol dimethacrylate (TEGDMA)

  • Camphorquinone (CQ)

  • This compound

  • Amber glass vials

  • Magnetic stirrer and stir bars

  • Analytical balance

Procedure:

  • Monomer Blend Preparation: In an amber glass vial, combine the desired amounts of Bis-GMA and TEGDMA (e.g., a 70:30 weight ratio).

  • Dissolution of Initiator System:

    • Add the desired amount of Camphorquinone (e.g., 0.5 wt%) to the monomer blend.

    • Add the desired amount of this compound (e.g., 1.0 wt%) to the blend.

  • Homogenization: Place a magnetic stir bar in the vial, cap it, and stir the mixture in the dark at room temperature until all components are fully dissolved. This may take several hours. Gentle heating (e.g., to 40°C) can be used to accelerate dissolution, but care should be taken to avoid premature polymerization.

  • Storage: Store the prepared resin in a cool, dark place until use.

G cluster_0 Preparation cluster_1 Curing & Analysis Monomers Combine Monomers (e.g., Bis-GMA, TEGDMA) Add_PI Add Photosensitizer (e.g., Camphorquinone) Monomers->Add_PI Add_CoI Add Co-initiator (Target Compound) Add_PI->Add_CoI Mix Stir until dissolved (in the dark) Add_CoI->Mix Store Store in amber vial Mix->Store Dispense Dispense Resin into mold Cure Expose to Light Source (e.g., 470 nm LED) Dispense->Cure Analyze Characterize Cured Polymer (e.g., FTIR, DMA) Cure->Analyze

Caption: Experimental workflow for resin preparation and curing.

Protocol 2: UV/Visible Light Curing and Characterization

This protocol outlines the steps for curing the prepared resin and evaluating the degree of conversion.

Materials and Equipment:

  • Prepared photocurable resin

  • Molds (e.g., silicone molds of a specific dimension)

  • Light-curing unit (e.g., LED unit with an emission spectrum matching the photosensitizer, typically ~470 nm for camphorquinone)

  • Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Micrometer

Procedure:

  • Sample Preparation: Place the prepared resin into a mold of known dimensions. For FTIR analysis, a small drop of the uncured resin is placed on the ATR crystal.

  • Curing: Expose the sample to the light-curing unit for a specified time (e.g., 20, 40, or 60 seconds). The distance from the light source to the sample should be kept constant.

  • Degree of Conversion (DC) Measurement via FTIR:

    • Obtain an FTIR spectrum of the uncured resin. Identify the absorbance peak of the aliphatic C=C bond (typically around 1638 cm⁻¹) and an internal standard peak that does not change during polymerization (e.g., the aromatic C=C peak around 1608 cm⁻¹).

    • Cure the sample directly on the ATR crystal.

    • Obtain FTIR spectra of the cured polymer at different time intervals.

    • Calculate the degree of conversion using the following formula: DC (%) = [1 - (Abs₁₆₃₈ / Abs₁₆₀₈)cured / (Abs₁₆₃₈ / Abs₁₆₀₈)uncured] x 100

  • Mechanical Testing (Optional): Cured samples can be subjected to mechanical testing (e.g., Dynamic Mechanical Analysis - DMA, or tensile testing) to evaluate their physical properties.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete or slow curing - Insufficient light intensity or incorrect wavelength.- Low concentration of photoinitiator or co-initiator.- Oxygen inhibition.- Verify the output of the light source and ensure its spectrum overlaps with the photosensitizer's absorption.- Optimize the concentrations of the initiator system components.- For surface cure issues, consider curing in an inert atmosphere (e.g., nitrogen).
Yellowing of the cured polymer - Degradation products of the amine co-initiator.- This is a known issue with some aromatic amine co-initiators.[3] Minimize exposure to UV light after curing. Consider using a UV absorber in the formulation if color stability is critical.
Phase separation or insolubility - Poor solubility of the co-initiator in the monomer blend.- Experiment with different monomer blends or co-solvents. Verify the purity of the co-initiator.

Safety Precautions

  • Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Monomers such as Bis-GMA and TEGDMA can be sensitizers. Avoid direct contact with skin and eyes.

  • UV light sources can be harmful to the eyes and skin. Use appropriate shielding and do not look directly into the light source.

  • Consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • IGM Resins. (n.d.). Amine Synergists. Retrieved from [Link]

  • Davidson, R. S. (1993). The role of the amine in curing systems. In J. P. Fouassier & J. F. Rabek (Eds.), Radiation Curing in Polymer Science and Technology, Volume III (pp. 153-176). Elsevier Applied Science.
  • TINTOLL. (n.d.). Norrish Type 2/ II Photoinitiator. Retrieved from [Link]

  • Google Patents. (n.d.). EP2550250A2 - Amine synergists and their use in radiation curing.
  • Google Patents. (n.d.). WO2017007505A1 - Polymeric amine synergist compositions.
  • Google Patents. (n.d.). WO2007024831A1 - A new class of amine coinitiators in photoinitiated polymerizations.
  • Google Patents. (n.d.). US20080249203A1 - Class of Amine Coinitiators in Photoinitiated Polymerizations.
  • Yagci, Y., Jockusch, S., & Turro, N. J. (2010). Photoinitiated polymerization: advances, challenges, and opportunities. Macromolecules, 43(15), 6245–6268.
  • Google Patents. (n.d.). US20080103222A1 - New Class of Amine Coinitiators in Photoinitiated Polymerizations.
  • TINTOLL. (n.d.). Norrish Type 2/ II Photoinitiator. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of photoinitiators for 3D photopolymerization. Retrieved from [Link]

  • Ye, Q., Park, J. G., Topp, E. M., & Spencer, P. (2008). Synthesis and evaluation of a novel co-initiator for dentin adhesives: polymerization kinetics and leachables study. Journal of biomedical materials research. Part A, 89(4), 1079–1086.
  • Singh, S., Rajkumar, B., Gupta, V., & Bhatt, A. (2018). Current photo-initiators in dental materials. International Journal of Applied Dental Sciences, 4(2), 19-24.
  • Podgorska, K., Gziut, K., & Waszkielewicz, A. M. (2023). Study on New Dental Materials Containing Quinoxaline-Based Photoinitiators in Terms of Exothermicity of the Photopolymerization Process. Materials (Basel, Switzerland), 16(3), 1269.

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Application Note & Protocol: Strategic Synthesis of 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic Acid for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of Phenylpropanoic Acid Derivatives

Derivatives of 2-phenyl-2-methylpropanoic acid represent a significant class of compounds in medicinal chemistry and materials science. Their structural motif is a key pharmacophore in a variety of biologically active molecules. While the specific compound 2-[4-(dimethylamino)phenyl]-2-methylpropanoic acid is a novel research chemical with emerging applications, the broader family of related structures has well-documented utility. For instance, the closely related compound, 2-(4-bromophenyl)-2-methylpropanoic acid, is a critical intermediate in the synthesis of the non-sedating antihistamine, fexofenadine.[1][2] The methodologies employed in the synthesis and purification of these analogs provide a robust framework for the experimental design involving this compound.

This application note provides a detailed experimental protocol for the synthesis of a related and well-characterized compound, 2-(4-bromophenyl)-2-methylpropanoic acid, which can be adapted for the synthesis of this compound. The underlying principles of the synthetic strategy, purification, and characterization are broadly applicable and will serve as a valuable guide for researchers exploring this class of molecules.

Core Synthesis Strategy: Electrophilic Aromatic Substitution

The synthesis of 2-(4-substituted-phenyl)-2-methylpropanoic acids typically proceeds via a two-step process:

  • Formation of the 2-phenyl-2-methylpropanoic acid backbone: This is often achieved through a Friedel-Crafts reaction between benzene and methacrylic acid.[1][2]

  • Functionalization of the phenyl ring: This is accomplished through electrophilic aromatic substitution, such as bromination, to install the desired substituent at the para position.

The following protocol details the selective bromination of 2-methyl-2-phenylpropanoic acid to yield 2-(4-bromophenyl)-2-methylpropanoic acid. This process highlights the key considerations for achieving high regioselectivity and purity, which are critical for its use in subsequent synthetic steps.

Key Reagents and Materials
Reagent/MaterialGradeSupplierPurpose
2-Methyl-2-phenylpropanoic acid≥98%Sigma-AldrichStarting material
BromineReagent gradeFisher ScientificBrominating agent
Deionized WaterHigh-purityIn-houseReaction solvent
Sodium HydroxideACS gradeVWRpH adjustment
Hydrochloric AcidConcentratedJ.T. BakerProduct precipitation
DichloromethaneHPLC gradeEMD MilliporeExtraction solvent
Anhydrous Sodium SulfateAnhydrousAcros OrganicsDrying agent

Detailed Experimental Protocol: Synthesis of 2-(4-bromophenyl)-2-methylpropanoic Acid

This protocol is adapted from established industrial processes for the synthesis of the key fexofenadine intermediate.[1][2][3]

Reaction Setup
  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 2-methyl-2-phenylpropanoic acid (10.0 g, 60.9 mmol).

  • Add deionized water (100 mL) to the flask.

  • Slowly add a 2 M aqueous solution of sodium hydroxide to the stirred suspension until the 2-methyl-2-phenylpropanoic acid is fully dissolved and the pH of the solution is approximately 7.

Bromination
  • In the dropping funnel, place bromine (3.4 mL, 66.9 mmol, 1.1 equivalents).

  • Add the bromine dropwise to the stirred reaction mixture at room temperature over a period of 30 minutes. The reaction is exothermic, and the temperature should be monitored.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Workup and Isolation
  • Upon completion of the reaction, cool the mixture in an ice bath.

  • Slowly acidify the reaction mixture to pH 1-2 by the dropwise addition of concentrated hydrochloric acid. This will cause the product to precipitate out of the solution.

  • Extract the aqueous suspension with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification
  • The crude 2-(4-bromophenyl)-2-methylpropanoic acid can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to yield a pure white solid.

Characterization and Quality Control

The purity and identity of the synthesized 2-(4-bromophenyl)-2-methylpropanoic acid should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and isomeric purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Adapting the Protocol for this compound

The synthesis of this compound would require a different approach for the functionalization of the phenyl ring. Instead of bromination, a nitration reaction followed by reduction and reductive amination would be a plausible synthetic route.

Visualizing the Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification start Dissolve 2-methyl-2-phenylpropanoic acid in aqueous NaOH bromination Add Bromine dropwise start->bromination reaction Stir at room temperature for 4-6 hours bromination->reaction acidification Acidify with HCl to precipitate product reaction->acidification extraction Extract with Dichloromethane acidification->extraction drying Dry organic phase with Na2SO4 extraction->drying evaporation Evaporate solvent drying->evaporation recrystallization Recrystallize from Hexanes/Ethyl Acetate evaporation->recrystallization

Caption: Synthetic workflow for 2-(4-bromophenyl)-2-methylpropanoic acid.

Discussion and Mechanistic Insights

The bromination of 2-methyl-2-phenylpropanoic acid is an electrophilic aromatic substitution reaction. The phenyl ring acts as a nucleophile and attacks the bromine molecule, which is polarized by the solvent. The carboxylate group is a deactivating group, but an ortho, para-director. The steric hindrance from the bulky 2-methylpropanoic acid group favors the substitution at the para position, leading to the formation of the desired 2-(4-bromophenyl)-2-methylpropanoic acid isomer.

Controlling the reaction conditions, such as pH and temperature, is crucial for achieving high selectivity and minimizing the formation of undesired ortho and meta isomers. The presence of these isomers can complicate purification and impact the quality of the final product, especially when it is used as an intermediate in the synthesis of a pharmaceutical compound like fexofenadine.[1]

Conclusion

References

  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Eureka | Patsnap. (2012). [Link]

  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

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Application Notes & Protocols: Investigating 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic Acid as a Novel Co-initiator for Vat Photopolymerization 3D Printing

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals exploring novel materials and formulations for additive manufacturing.

Abstract

Vat photopolymerization 3D printing technologies, such as Stereolithography (SLA) and Digital Light Processing (DLP), rely on the precise, light-induced transformation of a liquid resin into a solid object. The efficiency and characteristics of this transformation are dictated by the photoinitiating system within the resin. This document outlines the hypothesized role and provides detailed protocols for evaluating 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid as a novel amine co-initiator for Type II photopolymerization. We present a framework for its incorporation into a (meth)acrylate-based resin, alongside Benzophenone, a classic Type II photosensitizer. The protocols cover resin formulation, photosensitivity characterization via working curve analysis, and mechanical testing of printed objects according to established ASTM standards.

Introduction: The Role of Co-initiators in Vat Photopolymerization

Vat photopolymerization builds objects layer-by-layer by selectively curing a liquid photopolymer resin. The heart of this process is the photoinitiating system, which absorbs photons and generates reactive species (typically free radicals) to initiate the polymerization of monomers and oligomers.[1][2]

Photoinitiating systems are broadly classified into two categories:

  • Type I Photoinitiators: Undergo unimolecular cleavage upon light absorption to directly form free radicals.[3]

  • Type II Photoinitiators: Require a synergistic molecule, or co-initiator , to generate radicals. Upon excitation by light, the photoinitiator (or photosensitizer) enters an excited state and interacts with the co-initiator through hydrogen abstraction or electron transfer to produce the initiating radicals.[1][3]

Tertiary amines are commonly used as co-initiators for Type II photosensitizers like benzophenone (BP) and camphorquinone (CQ).[4][5] They act as hydrogen donors, and the resulting α-amino radical is highly reactive and efficient at initiating polymerization.[4]

Scientific Rationale & Hypothesized Mechanism

The molecule This compound possesses a tertiary amine group attached to a phenyl ring, a structural motif common to many effective amine co-initiators, such as ethyl 4-(dimethylamino)benzoate (EDMAB).[6] We hypothesize that this molecule can function as an effective hydrogen donor in a Type II photoinitiating system.

Upon exposure to UV light (e.g., 365 nm), Benzophenone (BP) is promoted to an excited triplet state (BP*). This excited molecule can then abstract a labile hydrogen atom from the carbon adjacent to the nitrogen atom of the dimethylamino group on this compound. This process generates a ketyl radical from the benzophenone and a highly reactive α-amino radical from the co-initiator. The α-amino radical is the primary species responsible for initiating the free-radical polymerization of (meth)acrylate monomers.

G cluster_0 Step 1: Photoexcitation cluster_1 Step 2: Hydrogen Abstraction cluster_2 Step 3: Polymerization BP Benzophenone (BP) BP_star Triplet State BP* BP->BP_star hν (UV Light) BP_star2 Triplet State BP* Co_I 2-[4-(Dimethylamino)phenyl]- 2-methylpropanoic acid (Co-initiator) Amino_Rad α-Amino Radical (Initiating Species) Co_I->Amino_Rad BP_star2->Co_I Ketyl_Rad Ketyl Radical BP_star2->Ketyl_Rad e- transfer & H+ transfer Amino_Rad2 α-Amino Radical Monomer Acrylate Monomer Amino_Rad2->Monomer Initiation Polymer Propagating Polymer Chain Monomer->Polymer Propagation

Figure 1: Hypothesized mechanism for Type II photopolymerization.

Experimental Protocols

This section provides a comprehensive guide to formulating a test resin and characterizing its performance.

3.1 Materials & Equipment
CategoryItemPurpose
Chemicals This compoundCo-initiator (Subject of study)
Benzophenone (BP)Type II Photoinitiator
Bisphenol A glycerolate dimethacrylate (BisGMA)Oligomer (Viscosity, backbone)
Triethylene glycol dimethacrylate (TEGDMA)Monomer (Reactive diluent)
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO)Type I Photoinitiator (Control)
IsopropanolCleaning solvent
Equipment DLP or SLA 3D Printer (e.g., 385 nm or 405 nm wavelength)Part fabrication
UV-Vis SpectrophotometerAbsorbance spectra measurement
Digital Caliper or MicrometerCured thickness measurement
Universal Testing Machine (UTM) with tensile gripsMechanical property testing
Magnetic stirrer / Overhead mixerResin formulation
Amber glass bottlesResin storage
3.2 Protocol 1: Resin Formulation

Objective: To prepare photocurable resins to evaluate the efficacy of the novel co-initiator.

Procedure:

  • Preparation: Work in a controlled environment with UV-filtered light to prevent premature polymerization. Ensure all glassware is clean and dry.

  • Monomer/Oligomer Base: In an amber glass bottle, combine the oligomer and monomer. A common starting point is a 70:30 weight ratio of BisGMA to TEGDMA.[7] Mix thoroughly until a homogeneous solution is formed. Gentle heating (~50°C) may be required to reduce the viscosity of BisGMA.

  • Photoinitiator System Addition: Prepare three separate formulations as detailed in Table 1.

    • For each formulation, add the specified photoinitiator and/or co-initiator to the monomer base.

    • Stir the mixture in the dark using a magnetic stirrer until all components are fully dissolved. This may take several hours.

  • Degassing: Once dissolved, let the resin rest for at least 2 hours to allow any trapped air bubbles to escape.

  • Storage: Store the prepared resins in sealed amber glass bottles away from light.

Table 1: Example Resin Formulations (All percentages are weight for weight (w/w) relative to the total monomer/oligomer base)

Formulation IDPhotoinitiator (PI)Co-initiator (Co-I)PI Conc.Co-I Conc.Description
F1-Control BAPO (Type I)None0.5%-A standard Type I system to establish baseline performance.
F2-BP_Only BenzophenoneNone1.0%-Negative control to demonstrate the necessity of a co-initiator for BP.
F3-Test BenzophenoneThis compound1.0%1.5%The experimental formulation to test the novel co-initiator.
3.3 Protocol 2: Spectroscopic Analysis

Objective: To verify the spectral overlap between the photoinitiator and the 3D printer's light source.

Procedure:

  • Prepare dilute solutions (e.g., 0.01% w/v) of Benzophenone and the novel co-initiator in a suitable solvent like acetonitrile or methanol.

  • Using a UV-Vis spectrophotometer, measure the absorbance spectrum of each solution from 250 nm to 500 nm.[3][8]

  • Plot the absorbance spectra. For efficient energy transfer, the emission wavelength of the 3D printer's light source (e.g., 385 nm or 405 nm) should align with an absorption peak of the photoinitiator (Benzophenone).[2]

3.4 Protocol 3: Photosensitivity & Working Curve Analysis

Objective: To determine the critical energy (Ec) and penetration depth (Dp) of the F3-Test resin, which are crucial parameters for optimizing 3D printing settings.[9]

Procedure:

  • Sample Preparation: Pour a small amount of the F3-Test resin into a shallow, transparent dish or directly onto the printer's build platform.

  • Exposure Array: Program the 3D printer to expose a series of small, solid squares or circles to varying energy doses (E). The energy dose (in mJ/cm²) is a function of the light intensity of the printer and the exposure time. Create an array with incrementally increasing exposure times.

  • Curing & Cleaning: After exposure, carefully remove the cured samples. Gently wash them with isopropanol to remove any uncured resin.

  • Thickness Measurement: Using a digital caliper or micrometer, accurately measure the thickness (Cure Depth, Cd) of each cured sample.[10]

  • Data Analysis: Plot the Cure Depth (Cd) on a linear y-axis against the natural logarithm of the Energy Dose (ln(E)) on the x-axis. This plot is known as the working curve .[11]

  • Parameter Extraction: Fit a straight line to the data points.

    • The slope of the line is the Penetration Depth (Dp) .[10][11]

    • The x-intercept (where Cd = 0) corresponds to the Critical Energy (Ec) .[10][11]

G cluster_workflow Experimental Workflow Formulate 1. Formulate Resin (F1, F2, F3) Spectro 2. UV-Vis Spectroscopy (Absorbance Check) Formulate->Spectro Print_Array 3. Print Exposure Array (Varying Energy Dose) Spectro->Print_Array Measure 4. Measure Cure Depth (Cd) Print_Array->Measure Plot 5. Plot Working Curve (Cd vs. ln(E)) Measure->Plot Analyze 6. Determine Dp & Ec Plot->Analyze Print_Mech 7. Print Mechanical Samples (ASTM D638) Analyze->Print_Mech Test 8. Perform Tensile Testing Print_Mech->Test Report 9. Analyze & Report Mechanical Properties Test->Report

Figure 2: Overall workflow for resin characterization.

3.5 Protocol 4: Mechanical Property Characterization

Objective: To assess the mechanical performance of objects printed with the experimental resin.

Procedure:

  • Sample Printing: Using the F1-Control and F3-Test resins, print at least five standardized tensile testing specimens for each formulation. The "dog bone" shape specified by ASTM D638 is the standard for this purpose.[12] It is crucial to print all specimens in the same orientation (e.g., flat on the build plate) to ensure consistency, as print orientation significantly impacts mechanical properties.[12][13]

  • Post-Processing: After printing, wash the parts thoroughly in isopropanol to remove excess resin.

  • Post-Curing: Perform a UV post-curing step according to the 3D printer manufacturer's recommendations. This step is critical to ensure complete polymerization and achieve final material properties.

  • Tensile Testing:

    • Condition the specimens at a standard temperature and humidity (e.g., 23 ± 2 °C, 50 ± 5% RH) for at least 40 hours as specified by ASTM D638.[12]

    • Using a Universal Testing Machine, perform tensile tests on each specimen until failure.

  • Data Collection: Record the Ultimate Tensile Strength (UTS), Modulus of Elasticity, and Elongation at Break for each specimen.

  • Analysis: Calculate the average and standard deviation for each mechanical property for both the control and test formulations.

Expected Results & Interpretation

Formulation F1-Control: Should cure effectively and produce mechanically robust parts, providing a benchmark for the other formulations.

Formulation F2-BP_Only: Is expected to show little to no curing. This result would confirm that Benzophenone alone is an inefficient initiator and requires a co-initiator to function, validating the Type II mechanism.[14]

Formulation F3-Test:

  • Curing: Successful curing of this formulation would provide the primary evidence that this compound acts as a functional co-initiator.

  • Working Curve: The derived Dp and Ec values will quantify the resin's photosensitivity. A lower Ec indicates higher reactivity (less energy required to start curing). These values can be compared to other known systems to gauge relative efficiency.

  • Mechanical Properties: The tensile properties of parts printed with F3-Test should be compared to those from F1-Control. Comparable or superior mechanical strength would indicate that the new co-initiator system is a viable alternative for producing functional 3D printed objects.

Table 2: Data Summary Template

Formulation IDCures? (Y/N)Ec (mJ/cm²)Dp (μm)Avg. UTS (MPa)Avg. Modulus (GPa)Avg. Elongation at Break (%)
F1-Control Yes[Data][Data][Data][Data][Data]
F2-BP_Only NoN/AN/AN/AN/AN/A
F3-Test Yes[Data][Data][Data][Data][Data]
Conclusion

These application notes provide a systematic and scientifically grounded approach to evaluating this compound as a novel co-initiator in the field of 3D printing. By following these protocols, researchers can effectively formulate and characterize new photopolymer resins, quantify their curing behavior, and validate the mechanical performance of the final printed parts. The successful implementation of this molecule could expand the toolbox of available co-initiators, potentially offering new functionalities or improved performance in additive manufacturing.

References
  • Wang Y., Jiang X., Yin J. (2009). Novel polymeric photoinitiators comprising of side-chain benzophenone and coinitiator amine: Photochemical and photopolymerization behaviors. European Polymer Journal, 45(2), 437-447. Available at: [Link]

  • ASTM International. (n.d.). ASTM D7791-19: Standard Test Method for Uniaxial Fatigue Properties of Plastics. Retrieved from [Link]

  • AdvanSES. (n.d.). Mechanical Testing of 3D Printed Polymeric Composites. Retrieved from [Link]

  • Pester, C. W., et al. (2022). Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. Polymers, 14(3), 608. Available at: [Link]

  • McPherson, A. R., et al. (2019). Measuring UV Curing Parameters of Commercial Photopolymers used in Additive Manufacturing. Journal of the American Society for Precision Engineering. Available at: [Link]

  • Lu, H., & Stansbury, J. W. (2020). Photoinitiator Effect on Depth of Cure in Visible Light Cure Polymerization. Adhesives & Sealants Industry. Available at: [Link]

  • Pollen AM. (n.d.). Mechanical Testing Protocol. Retrieved from [Link]

  • 3DPrint.com. (2015). ASTM International To Offer Guidelines To Evaluate Mechanical Properties Of Industrial 3D Printing. Retrieved from [Link]

  • Resina. (2023). How can I do a working curve?. Retrieved from [Link]

  • Par, M., et al. (2021). The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. Materials, 14(5), 1093. Available at: [Link]

  • 3Dresyns. (n.d.). Fundamentals of Stereolithography. Retrieved from [Link]

  • Seppala, J., et al. (2016). Materials Testing Standards for Additive Manufacturing of Polymer Materials. NIST Technical Series Publications. Available at: [Link]

  • Polymer Innovation Blog. (2016). UV Curing: Part Three; Free Radical Photoinitiators. Retrieved from [Link]

  • Hoffmann Mineral. (n.d.). Guide Formulation: UV-curing 3D printing resin for stereolithography (SLA/DLP). Retrieved from [Link]

  • Zhang, J., et al. (2020). Monocomponent Photoinitiators based on Benzophenone-Carbazole Structure for LED Photoinitiating Systems and Application on 3D Printing. Polymers, 12(6), 1428. Available at: [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectra of photoinitiators. Retrieved from [Link]

  • RadTech International NA. (n.d.). Guide to UV Measurement: Photoinitiator. Retrieved from [Link]

  • ResearchGate. (n.d.). Working curve of the Loctite 3D 3830 photopolymer resin. Retrieved from [Link]

  • ResearchGate. (2023). Relation of the working curve and exposure intensity in VPP 3D-printing. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-VIS spectra of relevant photoinitiators for dental composites. Retrieved from [Link]

  • Ligon, S. C., et al. (2018). Biobased Acrylate Photocurable Resin Formulation for Stereolithography 3D Printing. ACS Sustainable Chemistry & Engineering, 6(8), 10055-10063. Available at: [Link]

  • Scribd. (n.d.). Guide Formulation UV-curing 3D printing resin for stereolithography (SLA/DLP). Retrieved from [Link]

  • Prospector. (2018). Formulating for 3D printing: Constraints and Components for Stereolithography. Retrieved from [Link]

  • Imperial College London. (2023). Developing new chemistry for high-resolution stereolithography (SLA) 3D printing. Retrieved from [Link]

  • Google Patents. (2021). 3D printing composition for biomaterials.
  • ResearchGate. (2025). Properties of 3D-Printed resins for interim restorations: effects of printing and post-curing protocols. Retrieved from [Link]

  • Ye, Q., et al. (2014). Synthesis and evaluation of a novel co-initiator for dentin adhesives: polymerization kinetics and leachables study. Acta Biomaterialia, 10(3), 1485-1492. Available at: [Link]

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incorporating 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid into polymer matrices

Author: BenchChem Technical Support Team. Date: January 2026

Here are the detailed Application Notes and Protocols for .

Application Note & Protocol Guide

Topic: Strategies for the Incorporation of 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic Acid into Advanced Polymer Matrices

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a versatile small molecule with significant potential in polymer science, primarily owing to its structural features: a tertiary amine that can act as a co-initiator in photopolymerization and a carboxylic acid group that serves as a handle for covalent conjugation. This guide provides a comprehensive technical overview and detailed protocols for incorporating this molecule into various polymer matrices. We explore its dual role as both a key component of a Type II photoinitiator system for fabricating cross-linked networks like hydrogels, and as a model active pharmaceutical ingredient (API) for creating drug delivery systems via physical entrapment or covalent conjugation. This document is designed to bridge theory and practice, offering researchers the foundational knowledge and step-by-step methodologies required to leverage this compound in their work.

Part 1: Foundational Concepts

Physicochemical Profile: this compound

Understanding the intrinsic properties of the molecule is critical for designing successful incorporation strategies. The key functional groups—a tertiary amine and a carboxylic acid—dictate its reactivity and potential applications.

PropertyValue / DescriptionSignificance in Polymer Incorporation
IUPAC Name This compound---
Molecular Formula C₁₂H₁₇NO₂[1]---
Molecular Weight 207.27 g/mol Affects diffusion rates from polymer matrices.
Key Functional Groups Carboxylic Acid (-COOH), Tertiary Amine (-N(CH₃)₂)The -COOH group enables covalent attachment to polymers. The tertiary amine can act as a hydrogen donor (co-initiator) in Type II photopolymerization reactions.[2][3]
Solubility Soluble in many organic solvents (e.g., DMSO, DMF, THF, Methanol). Limited solubility in water, but can be improved by deprotonating the carboxylic acid to form a carboxylate salt at basic pH.Crucial for selecting the appropriate solvent system during polymer matrix fabrication, ensuring a homogeneous mixture.[4][5]
UV-Vis Absorbance The N,N-dimethylaniline chromophore exhibits strong UV absorbance. The exact λₘₐₓ should be determined experimentally in the chosen solvent but is typically in the UV-A range.Essential for photopolymerization applications to match the absorbance spectrum of the initiator system with the emission spectrum of the light source.
Overview of Polymer Matrices

The choice of polymer matrix is dictated by the intended application.

  • Hydrogels: Three-dimensional, cross-linked networks of hydrophilic polymers that can absorb large amounts of water.[6] Their high water content makes them highly biocompatible and ideal for encapsulating hydrophilic molecules and for biomedical applications like tissue engineering and drug delivery.[6][7][8]

  • Thin Films: Often prepared by solvent casting, these matrices are suitable for coatings, transdermal patches, and localized drug delivery.[5][9] The properties can be tuned from rigid to flexible based on polymer choice.

  • Polymer-Drug Conjugates: Systems where the drug is covalently attached to a polymer backbone, often via a biodegradable linker.[10][11] This approach offers precise control over drug loading and release kinetics, preventing issues like burst release that can occur with physical entrapment.[11][12][13]

Part 2: Mechanisms and Strategies for Incorporation

The dual functionality of this compound allows for its incorporation through distinct chemical pathways, each suited for different applications.

Strategy 1: Component of a Type II Photoinitiator System

In this role, the molecule is not the primary light absorber but acts as a crucial synergist or co-initiator. Type II photoinitiators, such as Benzophenone (BP) or Thioxanthone (TX), are excited by UV light but do not efficiently generate radicals on their own.[2] They require a hydrogen donor to produce the radicals that initiate polymerization. The tertiary amine on this compound is an excellent hydrogen donor.

Mechanism of Action:

  • Photoexcitation: The primary photoinitiator (e.g., Benzophenone) absorbs a photon (hν) and is promoted to an excited singlet state (¹PI), which then converts to a more stable, longer-lived triplet state (³PI) via intersystem crossing.[2]

  • Hydrogen Abstraction: The excited triplet state (³PI) abstracts a hydrogen atom from the tertiary amine of the co-initiator.

  • Radical Generation: This process generates a ketyl radical from the photoinitiator and an amine-alkyl radical from the co-initiator. The amine-alkyl radical is highly reactive and serves as the primary species to initiate the polymerization of monomers (e.g., acrylates).

G cluster_0 Step 1: Photoexcitation cluster_1 Step 2 & 3: Radical Generation cluster_2 Step 4: Polymerization PI Photoinitiator (PI) (e.g., Benzophenone) PI_excited Excited Triplet State (³PI) PI->PI_excited Intersystem Crossing Radicals Initiating Radicals (Ketyl Radical + Amine-Alkyl Radical) PI_excited->Radicals Light UV Light (hν) Light->PI Absorption Co_I Co-initiator (R-N(CH₃)₂) (Our Target Molecule) Co_I->Radicals Hydrogen Abstraction Monomer Monomer (e.g., PEGDA) Radicals->Monomer Initiation Polymer Cross-linked Polymer Network Monomer->Polymer Propagation

Mechanism of Type II Photopolymerization.
Strategy 2: Active Payload for Controlled Release

Here, the molecule is treated as a model drug or active agent to be loaded into a polymer matrix. The goal is typically to achieve a sustained release over time.

This is the simplest method, where the molecule is physically mixed with the polymer prior to solidification.[13] Release is governed by diffusion through the polymer matrix and/or erosion of the matrix itself.[14][15] While straightforward, this method can sometimes result in an initial "burst release" where a large fraction of the payload is released rapidly.[16]

This strategy creates a "pro-drug" system where the molecule is chemically bonded to the polymer.[10][13] The carboxylic acid group is the ideal site for this, allowing for the formation of an ester or amide bond with a suitable polymer. Release is controlled by the cleavage of this bond, which can be designed to be sensitive to specific triggers like pH or enzymes.[11] This method provides superior control over release kinetics and minimizes burst release.[13]

G cluster_entrapment Physical Entrapment Workflow cluster_conjugation Covalent Conjugation Workflow start Select Incorporation Strategy dissolve 1. Dissolve Polymer & Target Molecule in Solvent start->dissolve Simple & Fast activate 1. Activate Polymer or Molecule's -COOH Group start->activate Controlled & Stable cast 2. Cast Solution into Mold/Film dissolve->cast evaporate 3. Evaporate Solvent to Form Matrix cast->evaporate release_d Release by Diffusion & Erosion evaporate->release_d react 2. React Polymer and Molecule to Form Bond activate->react purify 3. Purify Polymer-Drug Conjugate react->purify release_c Release by Linker Cleavage

Decision workflow for incorporation strategies.

Part 3: Detailed Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling chemicals. All procedures involving volatile organic solvents should be performed in a certified chemical fume hood.

Protocol 1: Incorporation into a Poly(ethylene glycol) Diacrylate (PEGDA) Hydrogel via Photopolymerization

This protocol utilizes this compound as a co-initiator with Benzophenone (BP) to fabricate a hydrogel.

Materials:

  • Poly(ethylene glycol) diacrylate (PEGDA), Mn 700 g/mol

  • Benzophenone (BP)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV curing system (365 nm)

  • Molds (e.g., PDMS, 1 mm thickness)

Procedure:

  • Prepare Precursor Solution:

    • In a small amber vial, dissolve Benzophenone (photoinitiator) in PBS to a concentration of 0.1% w/v. Vortex until fully dissolved.

    • To this solution, add this compound (co-initiator) to a concentration of 0.5% w/v. The concentration may need optimization, but a 1:5 molar ratio of initiator to co-initiator is a good starting point.

    • Add PEGDA to the solution to a final concentration of 20% w/v.

    • Vortex the solution thoroughly until it is homogeneous. Ensure there are no air bubbles.

  • Casting and Curing:

    • Pipette the precursor solution into the molds.

    • Place the molds in the UV curing system.

    • Expose the solution to UV light (365 nm, ~10-20 mW/cm²) for 5-10 minutes. Curing time will depend on the light intensity and sample thickness. The solution will transition from a liquid to a solid gel.

  • Purification and Swelling:

    • Carefully remove the cured hydrogels from the molds.

    • Place the hydrogels in a beaker containing a large volume of deionized water or PBS to wash away any unreacted components.

    • Replace the water/PBS every 12 hours for 2-3 days. This step is crucial for removing potentially cytotoxic unreacted monomers and initiators.[17]

    • The hydrogel is now ready for characterization or application.

Protocol 2: Incorporation into a Poly(lactic-co-glycolic acid) (PLGA) Film via Solvent Casting

This protocol demonstrates the physical entrapment of the molecule within a biodegradable polymer film.

Materials:

  • PLGA (50:50 lactide:glycolide ratio)

  • This compound

  • Dichloromethane (DCM) or Acetone (ensure polymer is soluble)

  • Glass petri dish or a flat Teflon substrate

  • Leveling surface (in a fume hood)

Procedure:

  • Prepare Casting Solution:

    • Prepare a 5% w/v solution of PLGA in DCM. For example, dissolve 500 mg of PLGA in 10 mL of DCM. Stir until the polymer is fully dissolved. This is the "dope" solution.[5]

    • In a separate vial, dissolve this compound in a minimal amount of DCM.

    • Add the dissolved molecule solution to the polymer dope. A typical starting drug loading is 1-10% by weight relative to the polymer. For a 5% loading, add 25 mg of the molecule to the 500 mg PLGA solution.

    • Mix thoroughly to ensure a homogeneous solution.

  • Casting the Film:

    • Place the glass petri dish on a perfectly level surface inside a chemical fume hood.[4]

    • Pour the polymer solution into the petri dish, allowing it to spread evenly.

    • Loosely cover the dish with aluminum foil containing a few small holes. This promotes slow, controlled evaporation of the solvent, which is critical for forming a uniform, non-porous film.[9]

  • Drying:

    • Allow the solvent to evaporate at room temperature for 24 hours.

    • Transfer the dish to a vacuum oven and dry at a temperature below the glass transition temperature of PLGA (~40-50 °C) for another 48 hours to remove residual solvent.[5]

    • Once completely dry, the film can be carefully peeled from the substrate.

Part 4: Characterization and Validation Protocols

Validating the successful incorporation and functionality of the molecule is a critical step.

Summary of Characterization Techniques
TechniquePurposeExpected Outcome
FTIR Spectroscopy To confirm covalent conjugation or identify the presence of the molecule in the matrix.For conjugates, appearance of new peaks (e.g., ester or amide carbonyl). For entrapped systems, characteristic peaks of the molecule superimposed on the polymer spectrum.
UV-Vis Spectroscopy To quantify the amount of molecule loaded in the polymer.A calibration curve of the pure molecule is used to determine the concentration in a solution of the dissolved polymer matrix.
¹H NMR Spectroscopy To provide structural confirmation of polymer-drug conjugates.Appearance of proton signals from both the polymer backbone and the conjugated molecule in the final spectrum.
Differential Scanning Calorimetry (DSC) To assess the physical state of the entrapped molecule (crystalline vs. amorphous).A disappearance of the molecule's melting peak suggests it is amorphously dispersed within the polymer matrix.
Protocol: In Vitro Release Study

This protocol measures the release of the physically entrapped molecule from the PLGA film (prepared in Protocol 2).

Materials:

  • Drug-loaded PLGA film samples of known weight and surface area.

  • Release buffer (e.g., PBS, pH 7.4).

  • Shaking incubator or water bath set to 37 °C.

  • UV-Vis spectrophotometer or HPLC system.

Procedure:

  • Sample Preparation: Cut the PLGA film into small, uniform pieces (e.g., 1 cm x 1 cm). Accurately weigh each piece.

  • Release Setup:

    • Place each film sample into a separate vial containing a known volume of release buffer (e.g., 10 mL).

    • Place the vials in a shaking incubator at 37 °C and 50 rpm.

  • Sampling:

    • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours, and so on for several days/weeks), withdraw a sample of the release buffer (e.g., 1 mL).

    • Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed buffer to maintain a constant volume.

  • Quantification:

    • Analyze the concentration of this compound in the collected samples using a UV-Vis spectrophotometer at its λₘₐₓ or by HPLC.

    • Use a pre-established calibration curve to convert absorbance/peak area to concentration.

  • Data Analysis:

    • Calculate the cumulative amount of the molecule released at each time point.

    • Plot the cumulative percentage of release versus time to generate a release profile.

Part 5: Troubleshooting and Field-Proven Insights

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Hydrogel Curing (Protocol 1) - Insufficient UV exposure time or intensity.- Oxygen inhibition at the surface.- Incorrect initiator/co-initiator concentration.- Increase exposure time or use a higher intensity lamp.- Perform curing in an inert atmosphere (e.g., nitrogen glovebox).- Optimize initiator system concentrations.
Brittle or Cracked Solvent-Cast Film (Protocol 2) - Solvent evaporated too quickly.- Polymer concentration is too high.- Lack of a plasticizer.- Slow down evaporation by covering the casting dish more completely.[9]- Reduce the polymer concentration in the casting solution.- Consider adding a small amount of a suitable plasticizer.
Low Loading Efficiency - Poor solubility of the molecule in the polymer solution.- Premature precipitation of the molecule.- Use a co-solvent system to improve solubility.[18]- Ensure the molecule is fully dissolved before adding to the polymer dope.
High Initial Burst Release (Release Study) - Molecule adsorbed on the surface of the matrix.- High porosity of the matrix.- Ensure thorough washing of hydrogels after curing.- For films, ensure slow solvent evaporation to create a denser, less porous structure.

References

  • Characterization of a clinical polymer-drug conjugate using multiscale modeling - PMC - NIH. (n.d.).
  • Multimonth controlled small molecule release from biodegradable thin films. (2015). PNAS. [Link]

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  • Fabrication of drug-loaded hydrogels with stereolithographic 3D printing. (2017). PubMed. [Link]

  • Emulsion polymerization. (n.d.). Wikipedia. [Link]

  • Controlling the diffusion of small molecules from matrices processed by all-aqueous methodologies: towards the development of green pharmaceutical products. (2024). RSC Publishing. [Link]

  • Fabrication of Drug-Loaded Hydrogels with Stereolithographic 3D Printing. (2017). ResearchGate. [Link]

  • Fabrication and Characterization of Diclofenac Sodium Loaded Hydrogels of Sodium Alginate as Sustained Release Carrier. (2019). MDPI. [Link]

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  • What is Emulsion Polymerization? Process, Advantages, and Uses. (2023). Patsnap Eureka. [Link]

  • The Fundamentals of Emulsion Polymerization. (2016). Prospector Knowledge Center. [Link]

  • Controlled Release of Highly Hydrophilic Drugs from Novel Poly(Magnesium Acrylate) Matrix Tablets. (2019). MDPI. [Link]

  • Basics of Emulsion Polymerization: Raw Materials and Mechanism. (2022). Texochem Industries. [Link]

  • Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules. (2020). Frontiers in Pharmacology. [Link]

  • Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. (2022). PMC - NIH. [Link]

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  • Characterization of a clinical polymer-drug conjugate using multiscale modeling. (2010). PubMed. [Link]

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  • 2-[4-(Dimethylamino)phenyl]-2-methylpropanoate. (n.d.). PubChem. [Link]

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Application Notes and Protocols for the Quantification of 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid is a tertiary amine-containing carboxylic acid. Accurate and precise quantification of this compound is critical in various stages of pharmaceutical development, including pharmacokinetic studies, formulation analysis, and quality control of active pharmaceutical ingredients (APIs). This document provides detailed application notes and validated protocols for the quantitative analysis of this compound in diverse matrices, tailored for researchers, scientists, and drug development professionals. The methodologies presented herein are grounded in established analytical principles and are designed to ensure robustness, reliability, and high-throughput capability.

Analytical Strategies: An Overview

The selection of an appropriate analytical technique is contingent upon the sample matrix, required sensitivity, and the specific goals of the analysis. For this compound, its key structural features—a carboxylic acid group, a tertiary amine, and an aromatic ring—guide the methodological choices.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): Ideal for quantification in relatively clean sample matrices like drug formulations or bulk API. The aromatic phenyl ring provides a chromophore suitable for UV detection.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for quantifying low concentrations of the analyte in complex biological matrices such as plasma, urine, or tissue homogenates, offering superior sensitivity and selectivity.[1]

  • Gas Chromatography with Mass Spectrometry (GC-MS): A powerful technique that requires derivatization of the polar carboxylic acid group to enhance volatility. This method is highly sensitive and provides excellent chromatographic resolution.[2]

Section 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle and Application

This method leverages reversed-phase chromatography to separate the analyte from potential impurities. The stationary phase is typically a non-polar C18 column, while a polar mobile phase is used for elution.[3] The aromatic nature of the analyte allows for sensitive detection using a UV-Vis spectrophotometer. This protocol is optimized for the analysis of bulk drug substance and formulated products.

Experimental Workflow

Caption: HPLC-UV workflow for quantification.

Detailed Protocol

1.3.1. Reagents and Materials

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (ACS grade)

  • Water (HPLC grade)

  • Reference standard of this compound

  • C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

1.3.2. Instrument Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Detector: UV-Vis Diode Array Detector (DAD)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-15 min: 30% B to 70% B

    • 15-17 min: 70% B to 30% B

    • 17-20 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

1.3.3. Preparation of Solutions

  • Diluent: Acetonitrile:Water (50:50, v/v)

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a portion of the sample expected to contain approximately 10 mg of the analyte and dissolve in 10 mL of diluent. Filter through a 0.45 µm syringe filter prior to injection.

1.3.4. Validation Parameters The method should be validated according to ICH guidelines.[4]

ParameterSpecification
Linearity (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1

Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle and Application

This method is designed for the sensitive and selective quantification of this compound in complex biological matrices. Following a simple sample preparation step, the analyte is separated by reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[5] The high selectivity of MRM allows for accurate quantification even in the presence of endogenous matrix components.[6]

Experimental Workflow

Caption: LC-MS/MS workflow for bioanalysis.

Detailed Protocol

2.3.1. Reagents and Materials

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Reference standard of this compound

  • Isotopically labeled internal standard (e.g., D6-2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid)

2.3.2. Instrument Conditions

  • LC System: Waters ACQUITY UPLC I-Class or equivalent

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Column: C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Analyte: To be determined by infusion (Predicted: Q1 m/z 208.1 -> Q3 fragments)

    • Internal Standard: To be determined by infusion (Predicted: Q1 m/z 214.1 -> Q3 fragments)

2.3.3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or urine in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to an autosampler vial for analysis.

2.3.4. Method Validation The bioanalytical method should be validated according to regulatory guidelines.

ParameterSpecification
Linearity (r²) > 0.995
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% CV) < 15% (< 20% at LLOQ)
Matrix Effect Monitored and within acceptable limits
Recovery Consistent and reproducible

Section 3: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Application

GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds.[7] Since this compound is non-volatile due to its carboxylic acid group, a derivatization step is necessary.[8] Silylation with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common and effective approach to convert the carboxylic acid into a volatile trimethylsilyl (TMS) ester.[9] This method is suitable for trace-level quantification in various matrices.

Experimental Workflow

Caption: GC-MS workflow with derivatization.

Detailed Protocol

3.3.1. Reagents and Materials

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

  • Reference standard of this compound

3.3.2. Instrument Conditions

  • GC System: Agilent 8890 GC or equivalent

  • MS System: Agilent 5977B MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 1 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Detection Mode: Scan (m/z 50-550) or Selected Ion Monitoring (SIM) for enhanced sensitivity.

3.3.3. Derivatization and Sample Preparation

  • Evaporate the solvent from the sample extract to complete dryness under a gentle stream of nitrogen.

  • Add 50 µL of MSTFA and 50 µL of anhydrous pyridine to the dried residue.

  • Cap the vial tightly and heat at 60 °C for 30 minutes in a heating block or oven.

  • Cool to room temperature before injecting 1 µL into the GC-MS system.

3.3.4. Expected Mass Spectrum The Electron Ionization (EI) mass spectrum of the TMS-derivatized analyte is expected to show a molecular ion (M+) and characteristic fragment ions. The fragmentation pattern of aromatic compounds often involves the loss of stable neutral molecules.[10] The phenyl group may lead to a tropylium ion fragment at m/z 91.[11]

ParameterSpecification
Linearity (r²) > 0.998
Accuracy (% Recovery) 95.0% - 105.0%
Precision (% RSD) < 5.0%
LOD Dependent on SIM vs. Scan mode
LOQ Dependent on SIM vs. Scan mode

References

  • ResearchGate. (2015). Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. Retrieved from [Link]

  • (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]

  • Chemistry For Everyone. (2023, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. Retrieved from [Link]

  • Bibel lab update. (2023, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation [Video]. YouTube. Retrieved from [Link]

  • (n.d.). PROPIONIC ACID. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS and LC-MS methods presented for carboxylic acid determination and related high-lights. Retrieved from [Link]

  • PubMed. (2001). HPLC determination of phenylpropanolamine in pharmaceutical preparations using 4-dimethylaminobenzaldehyde as a derivatizing reagent. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of HPLC method for the quantitative determination of (E)-3-(3-(dimethylamino) propyl)-3-(3-(4-hydroxy-3 methoxyphenyl) acryloyl) dihydrofuran-2(3H)-one tartarate as a potential spermicide. Retrieved from [Link]

  • PubMed Central. (n.d.). Quantification of propionic acid from Scutellaria baicalensis roots. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • MDPI. (2021). Determination of the Concentration of Propionic Acid in an Aqueous Solution by POD-GP Model and Spectroscopy. Retrieved from [Link]

  • PubMed. (2016). Application of a LC-MS/MS method developed for the determination of p-phenylenediamine, N-acetyl-p-phenylenediamine and N,N-diacetyl-p-phenylenediamine in human urine specimens. Retrieved from [Link]

  • ResearchGate. (2024). Determination of Dopamine, Glycine, Tryptohan, Valine, Leucine and IsoleucineUsing 4-Dimethylaminobenzaldehyde by HPLC in Pharmaceutical Samples. Retrieved from [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • SCIEX. (n.d.). Rapid and Sensitive Analysis of a 93-Compound Forensic Panel in Urine using the QTRAP/Triple Quad 4500 LC-MS/MS System. Retrieved from [Link]

  • MDPI. (n.d.). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. Retrieved from [Link]

  • (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]

  • (2024). A Validated LC-MS/MS Method for Determination at Trace Level of Nitrosamine Impurities in Doxofylline API. Retrieved from [Link]

  • (n.d.). 4. The Main Fragmentation Reactions of Organic Compounds. Retrieved from [Link]

  • YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, April 9). Fragmentation of phenyl radical cations in mass spectrometry. Retrieved from [Link]

  • (n.d.). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Retrieved from [Link]

Sources

Application Notes and Protocols: Synthesis of Ester and Amide Derivatives from 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of key derivatives from 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid. This starting material serves as a valuable scaffold in medicinal chemistry, and its derivatization into esters and amides opens avenues for exploring novel chemical space and biological activities. We present detailed, field-tested protocols for Fischer esterification and two distinct, robust methods for amidation: the acyl chloride and the carbodiimide-mediated coupling approaches. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system, complete with characterization guidelines.

Introduction and Strategic Overview

This compound is a substituted aromatic carboxylic acid. The presence of the dimethylamino group, a strong electron-donating moiety, influences the reactivity of the aromatic ring and provides a site for potential salt formation or quaternization. The core value of this molecule, however, lies in the carboxylic acid functional group, which is a primary handle for chemical modification.

The conversion of carboxylic acids into esters and amides is a cornerstone of medicinal chemistry.[1] These transformations can modulate critical drug-like properties, including:

  • Solubility and Lipophilicity: Affecting absorption, distribution, metabolism, and excretion (ADME).

  • Metabolic Stability: Esters are often liabilities due to hydrolysis by esterases, while amides are generally more stable.

  • Target Engagement: The amide bond, in particular, is a key structural motif in biological systems and can form crucial hydrogen bonds with protein targets.

This guide provides reliable and reproducible methods for creating these fundamental derivatives, empowering researchers to build libraries for screening and further optimization.

Synthesis of Ester Derivatives via Fischer Esterification

The most direct route to synthesizing esters from carboxylic acids and simple alcohols is the Fischer-Speier esterification. This acid-catalyzed condensation reaction is an equilibrium process. To ensure a high yield of the desired ester, the equilibrium must be shifted towards the products. This is typically achieved by using a large excess of the alcohol, which also serves as the solvent, or by removing water as it is formed.[2]

The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl, leading to a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product.

Experimental Workflow: Esterification

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification start 2-[4-(Dimethylamino)phenyl] -2-methylpropanoic acid reagents Methanol (excess) Conc. H₂SO₄ (catalyst) reflux Heat to Reflux (65°C, 4-6 h) start->reflux Combine quench Cool to RT Neutralize with NaHCO₃ (aq) reflux->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract purify Dry (Na₂SO₄) Concentrate in vacuo Flash Chromatography extract->purify product Methyl 2-[4-(dimethylamino)phenyl] -2-methylpropanoate purify->product

Caption: Workflow for Fischer Esterification.

Protocol 2.1: Synthesis of Methyl 2-[4-(dimethylamino)phenyl]-2-methylpropanoate

Materials:

  • This compound

  • Methanol (Anhydrous)

  • Sulfuric Acid (H₂SO₄, concentrated)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a 100 mL round-bottom flask, add this compound (e.g., 2.07 g, 10 mmol).

  • Add anhydrous methanol (40 mL). The alcohol serves as both reactant and solvent.

  • Place the flask in an ice bath and slowly add concentrated sulfuric acid (0.2 mL) dropwise with stirring. The acid is a catalyst.[2]

  • Remove the ice bath, attach a condenser, and heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the flask to room temperature.

  • Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water.

  • Carefully neutralize the mixture by adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude ester by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain the pure product.

Data Summary: Representative Ester Product
Compound NameFormulaMW ( g/mol )FormYield (%)Key ¹H NMR Signals (CDCl₃, δ ppm)
Methyl 2-[4-(dimethylamino)phenyl]-2-methylpropanoateC₁₃H₁₉NO₂221.30Colorless Oil85-957.25 (d, 2H, Ar-H), 6.65 (d, 2H, Ar-H), 3.65 (s, 3H, -OCH₃), 2.90 (s, 6H, -N(CH₃)₂), 1.55 (s, 6H, -C(CH₃)₂)

Synthesis of Amide Derivatives

Direct reaction between a carboxylic acid and an amine is generally unfavorable as it forms a stable ammonium carboxylate salt.[3] Therefore, the carboxylic acid must be "activated" to increase its electrophilicity. We present two highly effective methods for this transformation.

Method A: Acyl Chloride Formation and Subsequent Amidation

This robust, two-step method involves first converting the carboxylic acid to a highly reactive acyl chloride intermediate using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride is then reacted with the desired amine to form the amide. This method is particularly useful for less reactive amines.

Protocol 3.1: Synthesis of N-Benzyl-2-[4-(dimethylamino)phenyl]-2-methylpropanamide

Step 1: Acyl Chloride Formation

  • Place this compound (2.07 g, 10 mmol) in a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Add anhydrous dichloromethane (DCM, 20 mL) followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Cool the mixture in an ice bath and add thionyl chloride (1.1 mL, 15 mmol) dropwise.

  • Remove the ice bath and stir the reaction at room temperature for 2 hours. The evolution of HCl and SO₂ gas will be observed.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride, which is typically used immediately in the next step.

Step 2: Amidation

  • Dissolve the crude acyl chloride in anhydrous DCM (20 mL) and cool in an ice bath.

  • In a separate flask, dissolve benzylamine (1.3 mL, 12 mmol) and triethylamine (2.1 mL, 15 mmol) in anhydrous DCM (10 mL). Triethylamine acts as an acid scavenger for the HCl generated.

  • Add the amine solution dropwise to the stirred acyl chloride solution.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours.

  • Quench the reaction by adding water (30 mL). Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by recrystallization or flash column chromatography to yield the final amide.

Method B: Direct Amide Coupling using EDC/HOBt

This method utilizes a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid in situ.[3] An additive like 1-hydroxybenzotriazole (HOBt) is often included to form an active ester intermediate, which improves reaction efficiency and suppresses side reactions like racemization (if the alpha-carbon were chiral). The primary byproduct, an isourea, is water-soluble, simplifying purification.

Experimental Workflow: Amidation

G cluster_A Method A: Acyl Chloride cluster_B Method B: Carbodiimide Coupling start 2-[4-(Dimethylamino)phenyl] -2-methylpropanoic acid acyl_chloride 1. SOCl₂, DMF (cat.), DCM 2. Amine, Et₃N start->acyl_chloride edc_coupling EDC, HOBt, Amine, DIPEA, DCM start->edc_coupling product Amide Derivative acyl_chloride->product edc_coupling->product

Caption: Comparative workflows for amide synthesis.

Protocol 3.2: Synthesis of N-Benzyl-2-[4-(dimethylamino)phenyl]-2-methylpropanamide via EDC Coupling

Materials:

  • This compound

  • Benzylamine

  • EDC hydrochloride

  • HOBt hydrate

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Dissolve this compound (2.07 g, 10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask.

  • Add HOBt (1.53 g, 11 mmol) and benzylamine (1.09 mL, 10 mmol).

  • Add DIPEA (2.1 mL, 12 mmol) to the mixture.

  • Cool the flask in an ice bath and add EDC hydrochloride (2.1 g, 11 mmol) portion-wise over 10 minutes. The EDC activates the carboxylic acid.

  • Remove the ice bath and stir the reaction mixture at room temperature overnight (12-16 hours).

  • Dilute the reaction mixture with DCM (50 mL).

  • Wash the organic layer sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the pure amide.

Data Summary: Representative Amide Product
Compound NameFormulaMW ( g/mol )FormYield (%)Key ¹H NMR Signals (CDCl₃, δ ppm)
N-Benzyl-2-[4-(dimethylamino)phenyl]-2-methylpropanamideC₁₉H₂₄N₂O296.41White Solid80-907.30-7.15 (m, 7H, Ar-H), 6.65 (d, 2H, Ar-H), 6.10 (br s, 1H, -NH-), 4.35 (d, 2H, -CH₂-Ph), 2.90 (s, 6H, -N(CH₃)₂), 1.50 (s, 6H, -C(CH₃)₂)

General Characterization

Confirmation of product identity and purity is critical. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The disappearance of the broad carboxylic acid proton signal (~10-12 ppm) and the appearance of new signals corresponding to the ester alkyl group or amide substituent are key diagnostic markers.

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming the success of the transformation.

  • Infrared (IR) Spectroscopy: Useful for observing the change in the carbonyl stretching frequency. Carboxylic acids show a broad O-H stretch (2500-3300 cm⁻¹) and a C=O stretch (~1710 cm⁻¹). Esters show a strong C=O stretch (~1735 cm⁻¹) and C-O stretches, while amides show a C=O stretch (~1650 cm⁻¹) and N-H stretches (for primary/secondary amides).

Conclusion

The protocols detailed in this guide offer reliable and scalable methods for the synthesis of ester and amide derivatives from this compound. By providing clear, step-by-step instructions and explaining the rationale behind the chosen methodologies, these notes empower researchers to efficiently generate compound libraries for applications in drug discovery and materials science. The successful synthesis and characterization of these derivatives form a crucial first step in the exploration of their potential biological activities and structure-activity relationships.

References

  • Pascual-Álvarez, A., & Díaz-Oltra, S. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Molbank, 2023(2), M1642. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Al-Tel, T. H., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates. Molecules, 29(4), 868. [Link]

  • Navarrete-Vázquez, G., et al. (2012). 2-(4-Acetamidophenoxy)-2-methylpropanoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o778. [Link]

  • Nishi, K., et al. (2011). Effect of additives on the amidation of 3-phenyl- propanoic acid (1) with L-Glu-OH (2e). Journal of the Chinese Chemical Society, 58(5), 639-646.
  • Wang, Z., et al. (2020). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances, 10(49), 29469-29473. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Amidation of 2-Phenylpropanoic Acid. BenchChem Scientific.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • How to Make Esters through Esterification | Examples Explained! (2023). YouTube. [Link]

  • An, G., et al. (2024). Synthesis of 2-phenylnaphthalenoid amide derivatives and their topoisomerase IIα inhibitory and antiproliferative activities. Archiv der Pharmazie, 357(10), e2400175. [Link]

Sources

Industrial Applications of 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: Extensive research for specific industrial applications and established protocols for 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid did not yield detailed, verifiable documentation under this specific chemical name. This suggests that the compound may be a niche research chemical, part of a proprietary formulation not widely disclosed in public literature, or more commonly known under a specific trade name that is not readily identifiable.

Therefore, this guide has been structured to provide a comprehensive overview of the anticipated role of this molecule based on its chemical structure, drawing parallels with well-documented compounds of the same class. The protocols and application notes provided are based on the general principles of utilizing aminobenzoate derivatives as co-initiators in industrial UV curing processes. This document serves as an expert-level guide for researchers and professionals to formulate and evaluate systems containing such compounds.

Introduction: The Role of Amine Co-initiators in Photopolymerization

This compound belongs to the class of aromatic amine compounds, which are pivotal in the field of UV (ultraviolet) radiation curing. Its structure, featuring a tertiary amine group attached to a phenyl ring, strongly suggests its function as a Type II co-initiator or synergist in free-radical photopolymerization.

UV curing is a process where high-intensity ultraviolet light is used to instantly cure or dry inks, coatings, and adhesives. This technology offers significant advantages, including high production speeds, reduced solvent emissions, and improved physical properties of the final product. The efficiency of this process hinges on the photoinitiator system, which absorbs the UV light and generates reactive species to initiate polymerization.

While Type I photoinitiators cleave unimolecularly to form radicals, Type II photoinitiators, such as benzophenone or thioxanthones, require a co-initiator or synergist to efficiently generate radicals. This is where compounds like this compound are critical. They act as hydrogen donors, reacting with the excited state of the primary photoinitiator to produce the initiating free radicals.

Mechanism of Action: A Synergistic Approach to Radical Generation

The primary role of an amine co-initiator is to overcome the oxygen inhibition that can plague radical polymerization and to enhance the overall cure speed and efficiency. The mechanism proceeds as follows:

  • Photoexcitation: The primary photoinitiator (PI), typically a benzophenone or thioxanthone derivative, absorbs UV photons and is promoted to an excited singlet state, followed by rapid intersystem crossing to a more stable triplet state (PI*).

  • Hydrogen Abstraction: The excited triplet state of the photoinitiator is a potent oxidizing agent. It abstracts a hydrogen atom from the amine co-initiator, specifically from the carbon atom alpha to the nitrogen.

  • Radical Formation: This hydrogen transfer results in the formation of two radicals: a ketyl radical from the primary photoinitiator and an amine-alkyl radical from the co-initiator.

  • Initiation: The highly reactive amine-alkyl radical is the primary species that initiates the polymerization of acrylate or methacrylate monomers and oligomers in the formulation, leading to the rapid formation of a cross-linked polymer network. The ketyl radical is less reactive and typically terminates by dimerization.

This synergistic interaction is crucial for achieving high cure speeds and thorough through-cure, especially in pigmented or thicker coatings where UV light penetration is limited.

G cluster_0 UV Curing Initiation Pathway cluster_1 Radical Generation PI Photoinitiator (PI) (e.g., Benzophenone) PI_excited Excited State PI* PI->PI_excited UV Light (hν) Ketyl Ketyl Radical PI_excited->Ketyl Hydrogen Abstraction AmineRadical Amine-Alkyl Radical PI_excited->AmineRadical Amine Amine Co-initiator (e.g., this compound) Monomer Acrylate Monomers/ Oligomers AmineRadical->Monomer Initiation Polymer Cross-linked Polymer (Cured Film) Monomer->Polymer Propagation

Caption: Generalized mechanism of a Type II photoinitiator system.

Key Industrial Applications

Based on the function of aminobenzoate derivatives, this compound is expected to be a valuable component in a variety of UV-curable formulations across several industries:

  • UV-Curable Inks: In graphic arts, rapid curing is essential. This compound can be used in offset, flexographic, screen, and inkjet inks to ensure fast drying times, good adhesion to various substrates (paper, plastics, metals), and high print quality.

  • Wood and Plastic Coatings: It can be formulated into clear or pigmented coatings for furniture, flooring, and plastic components (e.g., automotive headlamps). The benefits include high scratch and chemical resistance, excellent gloss, and a rapid curing process that enhances production throughput.

  • Adhesives: UV-curable adhesives are used in electronics, medical device assembly, and glass bonding. The use of a co-initiator like the topic compound ensures a rapid and reliable bond upon exposure to UV light.

  • 3D Printing (Vat Photopolymerization): In technologies like stereolithography (SLA) and digital light processing (DLP), this compound can improve the cure speed and resolution of the printed parts.

Protocols for Formulation and Evaluation

The following sections provide detailed, step-by-step methodologies for incorporating and testing an amine co-initiator in a representative UV-curable clear coating formulation.

Materials and Equipment
ComponentFunctionExampleTypical % (w/w)
Oligomer Provides core propertiesEpoxy Acrylate, Urethane Acrylate40 - 70%
Monomer Reactive diluent, adjusts viscosityTripropylene Glycol Diacrylate (TPGDA)20 - 50%
Photoinitiator (Type II) Primary UV absorberBenzophenone1 - 5%
Co-initiator Synergist, H-donorThis compound1 - 8%
Additives Flow, leveling, slipLeveling agent (e.g., BYK-333)0.1 - 1%

Equipment:

  • High-shear mixer or planetary mixer

  • Viscometer (e.g., Brookfield)

  • Film applicator (e.g., drawdown bar)

  • Substrates (e.g., glass, polycarbonate panels)

  • UV curing system (e.g., mercury vapor lamp or LED lamp with appropriate wavelength)

  • Personal Protective Equipment (PPE): safety glasses, nitrile gloves, lab coat.

Experimental Workflow: Formulation and Curing

G start Start: Define Formulation weigh 1. Weigh Components (Oligomer, Monomer, PIs) start->weigh mix1 2. Pre-mix Oligomer & Monomer (Low speed, until homogeneous) weigh->mix1 dissolve 3. Dissolve Photoinitiators (Add PI and Co-initiator, mix until clear) mix1->dissolve additives 4. Add Additives (Leveling agents, etc.) dissolve->additives final_mix 5. Final Homogenization (High speed, avoid air entrapment) additives->final_mix apply 6. Film Application (Drawdown bar on substrate) final_mix->apply cure 7. UV Curing (Conveyorized UV system) apply->cure characterize 8. Characterize Cured Film (Adhesion, Hardness, etc.) cure->characterize end End: Analyze Results characterize->end

Caption: Workflow for UV-curable formulation and testing.

Step-by-Step Formulation Protocol
  • Preparation: Ensure all glassware and mixing equipment are clean and dry. Work in a well-ventilated area or a fume hood.

  • Component Weighing: Accurately weigh all components as per the formulation table into a suitable container (e.g., a UV-opaque beaker).

  • Mixing:

    • Begin by mixing the oligomer and monomer at low speed until a homogeneous blend is achieved.

    • Gradually add the primary photoinitiator and the this compound while continuing to mix. Increase the speed slightly if necessary to ensure complete dissolution. The mixture should become clear.

    • Finally, add any other additives and mix for a further 10-15 minutes to ensure complete homogenization.

  • De-aeration: If significant air has been introduced, allow the formulation to stand or use a centrifuge to remove bubbles.

  • Application:

    • Place a clean substrate on a flat surface.

    • Apply a line of the formulated liquid coating at one end of the substrate.

    • Use a drawdown bar of a specific gap size (e.g., 50 µm) to draw the coating down the substrate at a steady pace, creating a uniform wet film.

  • Curing:

    • Immediately pass the coated substrate through a UV curing unit.

    • The UV dose can be varied by changing the belt speed or the lamp power. A typical starting point would be a dose of 500-1000 mJ/cm².

  • Post-Cure: Allow the cured film to cool to room temperature before performing any characterization tests.

Characterization of the Cured Film

The performance of the cured coating should be evaluated using standard industry test methods.

PropertyTest MethodDescription
Cure Assessment Thumb Twist / Solvent RubA qualitative test for surface cure. A methyl ethyl ketone (MEK) double rub test (ASTM D5402) quantifies solvent resistance.
Adhesion Cross-Hatch Adhesion (ASTM D3359)A grid is cut into the coating, and adhesive tape is applied and removed. The amount of coating removed is rated.
Hardness Pencil Hardness (ASTM D3363)Pencils of increasing hardness are pushed across the surface to determine the hardness at which the coating is scratched.
Gloss Glossmeter (ASTM D523)Measures the specular reflection of the surface at different angles (e.g., 20°, 60°, 85°).
Chemical Resistance Spot Test (ASTM D1308)Various chemicals (e.g., acids, bases, solvents) are placed on the surface for a set time, and the effect is observed.

Trustworthiness and Self-Validation

Every protocol must be a self-validating system. This is achieved by:

  • Running Controls: Always prepare a control formulation without the co-initiator to quantify its effect on cure speed and final properties.

  • Dose-Response Curves: Evaluate the effect of varying the concentration of the co-initiator and the UV dose. This helps in optimizing the formulation for cost and performance.

  • Reproducibility: Repeat experiments to ensure that the results are consistent and reliable.

Safety and Handling

As a Senior Application Scientist, safety is paramount. When handling this compound and other formulation components:

  • Consult the SDS: Always review the Safety Data Sheet (SDS) for each chemical before use.

  • Use PPE: Wear appropriate PPE, including safety glasses with UV protection, nitrile gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or under a fume hood to avoid inhaling vapors.

  • UV Hazard: Never look directly at an operating UV lamp. Ensure all safety shields are in place.

References

For a comprehensive understanding of the principles discussed, the following general resources on photopolymerization are recommended:

  • Photoinitiators for Free Radical Cationic & Anionic Photopolymerisation, 2nd Edition. J. V. Crivello, K. Dietliker. John Wiley & Sons, 1998.
  • UV & EB Curing Technology & Equipment, Vol. 1. R. Holman, P. Oldring. John Wiley & Sons, 1997.
  • The Chemistry of Acrylate and Methacrylate Esters. A. R. L. Meesters. Royal Society of Chemistry, 2014. (Details the chemistry of the monomers and oligomers used in UV curing).

Troubleshooting & Optimization

improving the efficiency of 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid as a photoinitiator

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing photopolymerization reactions. This guide is specifically designed for researchers, scientists, and drug development professionals working with photoinitiator systems, particularly those involving amine-based co-initiators like 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid. While specific performance data for every novel compound is not always available, the principles of photochemistry and radical polymerization are well-established. This guide leverages those principles to provide a robust framework for troubleshooting and enhancing the efficiency of your experiments.

The core of this document is built on the understanding that molecules containing a 4-(dimethylamino)phenyl moiety, such as the one in your inquiry, typically function as co-initiators in Type II photoinitiator systems .

Frequently Asked Questions (FAQs)

Q1: What is a Type II photoinitiator system and how does this compound likely fit in?

A Type II photoinitiator system is a multi-component system that generates free radicals to initiate polymerization through a bimolecular reaction.[1] It consists of a photosensitizer (the primary photoinitiator) and a co-initiator (also known as an accelerator).

  • Photosensitizer (e.g., Benzophenone, Thioxanthone): This molecule absorbs light energy (UV or visible) and gets promoted to an excited state.[2]

  • Co-initiator (e.g., Tertiary Amines): The excited photosensitizer does not cleave on its own. Instead, it interacts with a co-initiator. In the case of tertiary amines like this compound, the excited photosensitizer abstracts a hydrogen atom from the amine, generating an active radical on the co-initiator that then initiates polymerization.[3]

The molecule this compound contains a tertiary amine group, which is a classic structural feature of a co-initiator. The carboxylic acid group may enhance its solubility in certain monomer systems.

Troubleshooting Guides

Issue 1: Slow or Incomplete Polymerization

Q: My formulation is curing very slowly or not reaching full hardness. What are the potential causes and how can I fix this?

A: Slow or incomplete polymerization is a common issue that can often be resolved by systematically evaluating your formulation and curing conditions.

Potential Causes & Solutions:

  • Mismatch between Light Source and Photoinitiator Absorption: For efficient radical generation, the emission spectrum of your UV/Vis lamp must significantly overlap with the absorption spectrum of your Type II photoinitiator.[4]

    • Troubleshooting Protocol:

      • Obtain the UV-Vis absorption spectrum of your primary photoinitiator (e.g., benzophenone, thioxanthone).

      • Verify the emission spectrum of your light source.

      • If there is a poor overlap, select a photoinitiator with an absorption maximum closer to the lamp's emission peak.[5]

PhotoinitiatorTypical Absorption Maxima (nm)
Benzophenone~254, 330-380
Thioxanthone (TX)~258, 380
Isopropylthioxanthone (ITX)~258, 382
Camphorquinone (CQ)~468

Data compiled from various sources, including[6][7].

  • Incorrect Photoinitiator/Co-initiator Concentration: The ratio and absolute concentrations of the photoinitiator and co-initiator are critical for optimal performance. Too little of either can lead to a low concentration of initiating radicals. Conversely, excessively high concentrations can cause light-screening effects, where the surface absorbs too much light, preventing it from penetrating deeper into the sample, thus hindering through-cure.[8]

    • Troubleshooting Protocol:

      • Start with a photoinitiator concentration in the range of 0.5-2.0 wt% and a co-initiator concentration of 1.0-5.0 wt%.

      • Systematically vary the concentration of the co-initiator (e.g., this compound) while keeping the primary photoinitiator concentration constant.

      • Monitor a key property, such as gel time or final hardness, to identify the optimal concentration. Studies on similar systems have shown that increasing the amine co-initiator ratio can improve the degree of conversion.[9]

  • Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization. It reacts with the initiating and propagating radicals to form unreactive peroxyl radicals, which can terminate the polymerization chain.[10] This is often manifested as a tacky or uncured surface.

    • Troubleshooting Protocol:

      • Inert Atmosphere: The most effective method is to perform the curing in an inert atmosphere, such as under a nitrogen or argon blanket.[4]

      • Increase Light Intensity: Higher light intensity generates a higher concentration of free radicals, which can help to overcome the inhibitory effect of oxygen.[11]

      • Formulation Additives: The use of amine co-initiators is itself a strategy to combat oxygen inhibition, as they can act as oxygen scavengers.[10] Increasing the concentration of the amine co-initiator can sometimes improve surface cure.

Issue 2: Yellowing of the Cured Polymer

Q: My cured material has a noticeable yellow tint. What is causing this and how can I minimize it?

A: Yellowing is a common aesthetic issue, particularly in clear coatings and biomedical applications. It is often associated with the byproducts of the photoinitiation process, especially when using amine co-initiators.

Potential Causes & Solutions:

  • Oxidation of the Amine Co-initiator: Aromatic amines, in particular, are susceptible to oxidation, which can form colored byproducts.[12] This can be exacerbated by heat and exposure to air (NOx).[13]

    • Troubleshooting Protocol:

      • Minimize Heat: If possible, use cooling systems during curing to minimize thermal side reactions.

      • Use Aliphatic Amines: If your formulation allows, consider replacing aromatic amines with aliphatic ones, which are generally less prone to yellowing.[12]

      • Optimize Concentration: Use the minimum effective concentration of the amine co-initiator, as higher concentrations can lead to more pronounced yellowing.[14]

  • Photoinitiator Byproducts: Some Type II photoinitiators can generate colored byproducts upon photolysis.

    • Troubleshooting Protocol:

      • Select a "Non-Yellowing" Photoinitiator: If yellowing is a major concern, consider switching to a Type I photoinitiator system based on phosphine oxides (e.g., TPO, BAPO), which are known for their low yellowing properties.[7] However, this would necessitate a reformulation, as your amine compound would no longer function as a co-initiator in the same way.

      • Post-Curing: In some cases, a post-curing step at a moderate temperature in the absence of light can help to bleach some of the initial yellowing.

Issue 3: Poor Depth of Cure

Q: I'm having trouble curing thick sections of my material. The surface cures, but the underlying layers remain liquid. What's going on?

A: Achieving a good depth of cure is a common challenge in photopolymerization, especially with highly absorbing systems.

Potential Causes & Solutions:

  • Light Attenuation: The photoinitiator system absorbs the curing light, and as the light penetrates deeper into the sample, its intensity decreases according to the Beer-Lambert law. If the concentration of the photoinitiator is too high, most of the light will be absorbed at the surface.[8]

    • Troubleshooting Protocol:

      • Optimize Photoinitiator Concentration: As with slow curing, there is an optimal photoinitiator concentration that maximizes the cure depth. A ladder study varying the photoinitiator concentration is recommended to find this sweet spot.[15]

      • Choose a Photoinitiator with Lower Molar Absorptivity: A photoinitiator with a lower extinction coefficient at the curing wavelength will allow for deeper light penetration.

      • Use a Longer Wavelength Light Source: Longer wavelength light (e.g., visible light) is scattered less and can penetrate deeper into materials than shorter wavelength UV light. This requires selecting a photoinitiator that absorbs at these longer wavelengths (e.g., Camphorquinone).[15]

  • Photobleaching: Some photoinitiators, particularly Type I phosphine oxides, are "photobleaching," meaning their breakdown products are less absorbing at the curing wavelength than the original photoinitiator. This allows light to penetrate deeper as the curing progresses. While your current system is likely Type II, this is a concept to be aware of for deep-cure applications.

Experimental Protocols & Visualizations

Protocol: Optimizing Co-Initiator Concentration
  • Prepare a Masterbatch: Create a solution of your monomer(s) and the primary Type II photoinitiator at a fixed concentration (e.g., 1.0 wt%).

  • Create a Dilution Series: Aliquot the masterbatch into several vials. To each vial, add a different concentration of your co-initiator, this compound (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 wt%).

  • Curing: Dispense a consistent volume of each formulation into a mold or onto a substrate. Cure each sample under identical conditions (light source, intensity, distance, time).

  • Analysis: Evaluate the cured samples for key properties such as:

    • Hardness: Use a durometer or nanoindenter.

    • Degree of Conversion: Use FTIR to monitor the disappearance of the monomer's reactive groups (e.g., the C=C bond in acrylates).

    • Tack-Free Time: Record the time it takes for the surface to become non-tacky to the touch.

  • Plot the Data: Graph the measured property as a function of the co-initiator concentration to determine the optimal level.

Mechanism of Type II Photoinitiation with an Amine Co-initiator

TypeII_Mechanism PI Photoinitiator (PI) (e.g., Benzophenone) PI_excited Excited PI PI->PI_excited Light (hν) PI_excited->PI Decay Exciplex Exciplex [PI---H---Amine] PI_excited->Exciplex H-Abstraction Amine Amine Co-initiator (R-CH2-NR'2) Amine->Exciplex H-Abstraction PI_radical Ketyl Radical (PI-H) Exciplex->PI_radical Amine_radical Amine Radical (R-CH•-NR'2) Exciplex->Amine_radical Polymer Growing Polymer Chain Amine_radical->Polymer Initiation Monomer Monomer

Caption: Type II photoinitiation mechanism.

Troubleshooting Workflow for Slow Polymerization

Troubleshooting_Workflow Start Start: Slow/Incomplete Cure Check_Light Check Light Source: Spectrum-Initiator Match? Start->Check_Light Check_Concentration Check Concentrations: Within Optimal Range? Check_Light->Check_Concentration No Solution_Light Change Initiator or Light Source Check_Light->Solution_Light Yes Check_Oxygen Check for Oxygen Inhibition: Tacky Surface? Check_Concentration->Check_Oxygen No Solution_Concentration Perform Concentration Ladder Study Check_Concentration->Solution_Concentration Yes Solution_Oxygen Cure in Inert Atmosphere or Increase Light Intensity Check_Oxygen->Solution_Oxygen Yes End End: Optimized Cure Check_Oxygen->End No Solution_Light->Check_Concentration Solution_Concentration->Check_Oxygen Solution_Oxygen->End

Caption: Troubleshooting slow polymerization.

References

Sources

Technical Support Center: Synthesis of 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this valuable chemical intermediate. Here, we address common problems in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing this compound?

There are two primary, well-established routes for synthesizing this target molecule. The choice often depends on the availability of starting materials, scale, and equipment.

  • Route A: α,α-Dimethylation of a Phenylacetonitrile Intermediate. This is arguably the most common approach. It begins with 4-(dimethylamino)phenylacetonitrile, which is subjected to double methylation at the benzylic position using a strong base and a methylating agent. The resulting sterically hindered nitrile is then hydrolyzed to the desired carboxylic acid.

  • Route B: α,α-Dimethylation of a Phenylacetic Acid Ester. This route starts with an ester of 4-(dimethylamino)phenylacetic acid, such as the methyl or ethyl ester. The α-carbon is deprotonated twice and methylated in a similar fashion to Route A. The final step is the saponification (hydrolysis) of the ester to yield the carboxylic acid.

The following diagram illustrates these two divergent pathways.

cluster_0 Route A: Nitrile Pathway cluster_1 Route B: Ester Pathway A1 4-(Dimethylamino)phenylacetonitrile A2 α,α-Dimethylated Nitrile A1->A2 1. Strong Base (e.g., NaH, LDA) 2. CH₃I (2.2 equiv) A3 Target Molecule A2->A3 Acid or Base Hydrolysis (e.g., H₂SO₄ or KOH) B1 Methyl 4-(Dimethylamino)phenylacetate B2 α,α-Dimethylated Ester B1->B2 1. Strong Base (e.g., LDA) 2. CH₃I (2.2 equiv) B3 Target Molecule B2->B3 Saponification (e.g., NaOH, H₂O/EtOH) Start Starting Material Choice Start->A1 Start->B1

Caption: Overview of primary synthetic routes.

Q2: Which synthetic route is generally preferred and why?

For laboratory-scale synthesis, Route A (Nitrile Pathway) is often preferred. The primary reasons are:

  • Acidity of α-Protons: The α-protons of nitriles are generally more acidic than those of corresponding esters, facilitating deprotonation.

  • Avoidance of Self-Condensation: Esters can undergo Claisen condensation as a side reaction under basic conditions, which is not a concern for nitriles.

  • Starting Material Availability: 4-(dimethylamino)phenylacetonitrile can be readily prepared from 4-(dimethylamino)benzaldehyde.

However, the nitrile route's main drawback is the final hydrolysis step. The 2,2-disubstituted nitrile is sterically hindered, making hydrolysis challenging. Route B's final saponification step is typically faster and occurs under milder conditions. For industrial applications, factors like cost, safety (handling large quantities of sodium hydride), and waste streams may influence the choice.[1]

Troubleshooting Guide

Issue 1: My α,α-dimethylation reaction of 4-(dimethylamino)phenylacetonitrile is low-yielding and produces a mixture of products. What's going wrong?

This is a critical step where precise control is essential. Low yields are typically traced back to three main causes: incomplete reaction, side reactions, or improper reagent choice.

Underlying Cause & Explanation:

The reaction requires the sequential removal of two acidic protons from the same carbon, followed by two separate SN2 reactions with a methylating agent. This process must be driven to completion to avoid a mixture of starting material, the mono-methylated intermediate, and the desired di-methylated product.

  • Choice of Base: A very strong, non-nucleophilic base is required. Sodium hydride (NaH) or Lithium Diisopropylamide (LDA) are common choices. Weaker bases like alkoxides (e.g., NaOEt) are not strong enough to fully deprotonate the mono-methylated intermediate, leading to a stalled reaction.

  • Stoichiometry: At least two full equivalents of both the base and the methylating agent are required. An excess (e.g., 2.2 equivalents) is recommended to drive the reaction to completion.

  • Side Reactions: The primary side reaction is the formation of the mono-methylated product. If the temperature is too high or if a protic solvent is present, other side reactions can occur. The dimethylamino group is generally stable but can be a site for quaternization (N-methylation) if harsh methylating agents or very high temperatures are used, although this is less common with methyl iodide.

Troubleshooting Protocol & Solutions:

  • Ensure Anhydrous Conditions: All glassware must be flame-dried or oven-dried, and anhydrous solvents (like THF or DME) must be used. Any trace of water will quench the strong base and the carbanion intermediate.

  • Optimize Reagent Addition:

    • Cool the solution of the nitrile in anhydrous THF to 0 °C.

    • Add the first equivalent of base (e.g., NaH, 60% dispersion in mineral oil) portion-wise and allow the mixture to stir for 30-60 minutes to ensure complete formation of the first anion.

    • Add the first equivalent of methyl iodide (CH₃I) dropwise, keeping the temperature below 10 °C.

    • Repeat the process: add the second equivalent of base, stir, and then add the second equivalent of methyl iodide. This stepwise addition can sometimes provide better control than adding all reagents at once.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material and the mono-methylated intermediate.[1]

ParameterRecommendationRationale
Base Sodium Hydride (NaH) or LDASufficiently strong (pKa of conjugate acid > 25) to deprotonate both α-positions.
Solvent Anhydrous THF or DMEAprotic and effectively solvates the intermediates.
Temperature 0 °C to Room TemperatureBalances reaction rate while minimizing side reactions. Exothermic additions must be controlled.
Equivalents Base: 2.2, CH₃I: 2.2A slight excess ensures complete conversion of the mono-methylated intermediate.

The following decision tree can help diagnose methylation issues:

Start Low Yield in Dimethylation Step Impurity Major Impurity Detected? Start->Impurity Mono Mono-methylated Product Impurity->Mono Yes StartMat Starting Material Impurity->StartMat Yes Other Other Byproducts Impurity->Other Yes Sol_StartMat Check base activity. Ensure anhydrous conditions. Increase reaction temperature slightly (e.g., from 0°C to RT). Impurity->Sol_StartMat No (incomplete conversion) Sol_Mono Increase equivalents of base and CH₃I to 2.2. Increase reaction time. Mono->Sol_Mono StartMat->Sol_StartMat Sol_Other Check for moisture contamination. Lower reaction temperature. Purify starting materials. Other->Sol_Other

Caption: Troubleshooting methylation side products.

Issue 2: The hydrolysis of my 2-[4-(Dimethylamino)phenyl]-2-methylpropanenitrile to the carboxylic acid is extremely slow or stalls completely.

This is the most common and frustrating bottleneck in the nitrile-based route. The difficulty arises from the steric hindrance around the nitrile carbon, which impedes the approach of nucleophiles (H₂O or OH⁻).

Underlying Cause & Explanation:

Nitrile hydrolysis, whether under acidic or basic conditions, proceeds through initial hydration to an amide intermediate, which is then further hydrolyzed to the carboxylic acid.[2][3] The quaternary carbon adjacent to the nitrile group in your intermediate creates significant steric bulk, making both steps of this process kinetically slow.

  • Acidic Hydrolysis: The nitrile nitrogen is first protonated to make the carbon more electrophilic for attack by water. The bulky methyl groups hinder this attack.

  • Basic Hydrolysis: A hydroxide ion directly attacks the electrophilic nitrile carbon. Again, the steric shield of the methyl groups raises the activation energy for this step.[2]

Forcing the reaction with very high temperatures for prolonged periods can lead to decomposition and discoloration of the product, especially given the sensitive dimethylamino group.

Troubleshooting Protocol & Solutions:

Vigorous conditions are necessary, but they must be carefully chosen to avoid degradation.

  • Aggressive Basic Hydrolysis (Recommended):

    • Reagents: Use a large excess of potassium hydroxide (KOH) in a high-boiling point solvent like ethylene glycol.

    • Procedure: Combine the nitrile with a 10-20 fold molar excess of KOH in ethylene glycol. Heat the mixture to reflux (typically 150-180 °C) for 12-48 hours. The high temperature is necessary to overcome the activation energy.

    • Workup: After cooling, dilute the reaction mixture with a large volume of water. Wash with a nonpolar solvent (like toluene or ether) to remove any unreacted nitrile or neutral impurities. Carefully acidify the aqueous layer with concentrated HCl to a pH of ~6-7. The product, being an amino acid, is least soluble near its isoelectric point and should precipitate. Filter the solid and wash with cold water.

  • Strong Acidic Hydrolysis:

    • Reagents: A mixture of concentrated sulfuric acid and water (e.g., 60-70% H₂SO₄) is often effective.

    • Procedure: Carefully add the nitrile to the cooled acid solution. Heat the mixture to 100-130 °C for 12-24 hours.

    • Workup: Cool the reaction and pour it carefully onto a large amount of crushed ice. Neutralize the solution with a strong base (e.g., NaOH or NH₄OH) to the isoelectric point to precipitate the product. This workup can be highly exothermic and requires caution.

MethodProsCons
Basic (KOH/Ethylene Glycol) Generally cleaner; avoids charring; workup is straightforward.Requires very high temperatures; long reaction times.
Acidic (Conc. H₂SO₄) Can be faster for some substrates.Risk of sulfonation or charring; workup is hazardous (large acid neutralization).
Issue 3: How do I effectively purify the final product, this compound?

The amphoteric nature of the product (containing both a basic amino group and an acidic carboxylic acid group) makes purification non-trivial. Standard silica gel chromatography can be challenging.

Underlying Cause & Explanation:

The molecule can exist as a cation (at low pH), a zwitterion (at isoelectric point), or an anion (at high pH). This variable charge state affects its solubility and interaction with stationary phases. Purification strategies must leverage these pH-dependent properties.

Recommended Purification Protocol: Isoelectric Point Precipitation

This is the most effective method for initial, bulk purification.

  • Dissolution: Take the crude product from the hydrolysis workup and dissolve it in a dilute aqueous base (e.g., 1M NaOH), ensuring the pH is >10. This converts the carboxylic acid to its soluble carboxylate salt.

  • Extraction of Neutrals: Wash the basic aqueous solution with an organic solvent like dichloromethane (DCM) or ethyl acetate. This will remove any non-acidic, non-basic organic impurities (e.g., residual nitrile or amide intermediate).

  • Precipitation: Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., 1M HCl or acetic acid) with vigorous stirring. Monitor the pH. As the pH approaches the isoelectric point (pI, typically estimated to be around 6-7), the zwitterionic product will become minimally soluble and precipitate out of the solution as a solid.

  • Isolation: Filter the precipitated solid, wash it thoroughly with cold deionized water (to remove salts), and then with a small amount of a cold non-polar solvent (like hexane) to aid in drying. Dry the purified solid under vacuum.

If further purification is required, recrystallization from a polar solvent system (e.g., ethanol/water or isopropanol) is often effective.

References

  • Organic Syntheses Procedure for α-alkylation of phenylacetonitrile. Although not for the exact target molecule, it provides a robust, general protocol for the key methylation step.

  • T. W. Greene, P. G. M. Wuts, Protective Groups in Organic Synthesis, 4th ed., John Wiley & Sons, 2007. (Provides authoritative information on the stability of functional groups like dimethylamino under various reaction conditions).

  • J. March, Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th ed., Wiley-Interscience, 2007. (Details the mechanisms of nitrile hydrolysis and challenges associated with sterically hindered substrates).

  • Patent literature describing the synthesis of intermediates for pharmaceuticals often contains detailed and optimized procedures for related structures. For example, processes for Bilastine intermediates. (e.g., WO 2014/188453 A2).

  • Comprehensive discussion on the hydrolysis of nitriles, including difficult cases.

Sources

Technical Support Center: Photodegradation of 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the photodegradation pathways of 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals actively engaged in photostability studies. Here, we move beyond simple protocols to provide in-depth troubleshooting, mechanistic insights, and the rationale behind experimental choices to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary photodegradation pathways for a molecule like this compound?

A1: Aromatic carboxylic acids with electron-donating groups, such as the dimethylamino moiety, typically undergo several competing degradation reactions under UV exposure.[1][2] The primary pathways to anticipate are:

  • Decarboxylation: The carboxylic acid group is susceptible to cleavage, releasing carbon dioxide (CO₂). This is a common initial step for many aromatic carboxylic acids upon UV irradiation.[3][4]

  • N-dealkylation: The dimethylamino group can be oxidized, leading to the sequential loss of methyl groups (N-demethylation) to form mono-methylamino and primary amino derivatives.

  • Ring Hydroxylation: Attack by photochemically generated reactive oxygen species (ROS), such as hydroxyl radicals (•OH), can lead to the addition of hydroxyl groups to the phenyl ring.[5]

  • Side-chain Oxidation: The isopropyl group could undergo oxidation.

  • Ring Opening: Under prolonged or high-energy UV exposure, the aromatic ring itself can cleave, leading to smaller, aliphatic molecules.[3]

Q2: How does the dimethylamino group influence the photodegradation process?

A2: The N,N-dimethylamino group is a strong electron-donating group. It significantly increases the electron density of the aromatic ring, which can make the ring more susceptible to photo-oxidation. This group can act as a primary site for initial photo-induced reactions, often leading to the formation of radical cations that drive subsequent degradation steps.

Q3: What analytical techniques are most effective for identifying the transformation products (TPs)?

A3: Liquid Chromatography-Mass Spectrometry (LC-MS) is the cornerstone technique for this type of analysis.[1][6][7] Specifically, high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap systems, provides accurate mass data that allows for the determination of elemental compositions for unknown degradation products.[6] Tandem MS (MS/MS) is then crucial for structural elucidation by providing fragmentation patterns of the TPs.[6]

Q4: Why is determining the quantum yield essential in my photodegradation study?

A4: The quantum yield (Φ) is a measure of the efficiency of a photochemical process.[8][9] It's defined as the number of molecules transformed divided by the number of photons absorbed by the system.[10][11] Determining Φ is critical for several reasons:

  • Quantitative Comparison: It allows you to compare the photosensitivity of your compound under different conditions (e.g., pH, solvent, presence of sensitizers) in a standardized way.[9]

  • Mechanistic Insight: A quantum yield greater than 1 suggests a chain reaction is occurring, where one photo-initiation event leads to the transformation of multiple molecules.[10][11]

  • Predictive Modeling: Quantum yield data is essential for environmental fate modeling to predict how quickly a compound will degrade under natural sunlight.[2]

Troubleshooting Guide: Common Experimental Issues

IssuePotential Cause(s)Recommended Solution(s)
Inconsistent Degradation Rates Between Replicates Fluctuating Light Source Intensity: The output of UV lamps can vary over time or with temperature.Action: Regularly check lamp intensity using a radiometer. Ensure the lamp has a proper warm-up period before starting the experiment.[12]
Temperature Variations: Photochemical reaction rates can be temperature-dependent. Heat from the UV lamp can warm the sample.Action: Use a temperature-controlled reaction setup, such as a water bath or a cooling fan, to maintain a constant temperature.[13]
Inconsistent Sample Preparation: Minor variations in initial concentration, pH, or solvent composition can alter results.Action: Use calibrated pipettes and high-purity reagents. Prepare a single stock solution for all replicates in a given experiment.[12]
Low or No Degradation Observed Insufficient Light Energy: The compound may not absorb light at the wavelength emitted by your source, or the intensity may be too low.Action: Verify that the lamp's emission spectrum overlaps with the compound's UV absorbance spectrum.[14] If possible, increase the light intensity or move the sample closer to the source.[12]
High Initial Concentration (Inner Filter Effect): At high concentrations, solute molecules on the surface layer absorb most of the light, preventing photons from reaching molecules deeper in the solution.Action: Reduce the initial concentration of the compound. Perform a concentration-dependent study to find the optimal range.[12]
Presence of Quenchers: Impurities in the solvent or glassware can quench the excited state of the molecule, preventing degradation.Action: Use high-purity or HPLC-grade solvents. Ensure all glassware is scrupulously clean.
Appearance of Unexpected or Unidentifiable Peaks in LC-MS Solvent Impurities: Solvents may contain stabilizers or impurities that can react or be detected by the MS.Action: Run a "solvent blank" under identical irradiation conditions to identify any peaks originating from the solvent itself.
Secondary Photodegradation: Primary degradation products can themselves absorb UV light and degrade further into a complex mixture of secondary products.Action: Perform a time-course study, analyzing samples at shorter time intervals to identify the initial, primary products before they degrade further.
Poor Chromatographic Peak Shape for Analyte or TPs Analyte Adsorption: The parent compound or its more polar degradation products may adsorb to the surfaces of the analytical column or sample vials.Action: Adjust the mobile phase pH. Consider using a different column chemistry. Use silanized glass vials if adsorption is suspected.
Co-elution: Multiple degradation products with similar polarities may elute at the same time.Action: Optimize the LC gradient to improve separation. Try a column with a different stationary phase (e.g., C18 vs. Phenyl-Hexyl).

In-Depth Scientific Explanation & Proposed Pathways

The photodegradation of this compound is initiated by the absorption of UV photons, promoting the molecule to an excited electronic state. The subsequent reactions are dictated by the molecule's structure.

Proposed Degradation Pathways

The following pathways are proposed based on established photochemical principles for aromatic amines and carboxylic acids. The primary mechanism likely involves the generation of reactive oxygen species (ROS) like hydroxyl radicals (•OH) and superoxide anions (•O₂⁻) if oxygen is present.[5][15]

  • N-Demethylation Pathway: The electron-rich dimethylamino group is a likely initial target of oxidation, leading to the formation of a radical cation, followed by the loss of a methyl group. This can occur sequentially.

  • Decarboxylation Pathway: Direct photolysis or radical-induced reaction can lead to the cleavage of the C-C bond adjacent to the carboxyl group, releasing CO₂ and forming a benzylic radical.

  • Ring Hydroxylation Pathway: ROS can attack the electron-rich phenyl ring, leading to the formation of various hydroxylated isomers.

G cluster_main Proposed Photodegradation Pathways cluster_demethylation N-Demethylation cluster_decarboxylation Decarboxylation cluster_hydroxylation Ring Hydroxylation Parent 2-[4-(Dimethylamino)phenyl]- 2-methylpropanoic acid Demethyl1 2-[4-(Methylamino)phenyl]- 2-methylpropanoic acid Parent->Demethyl1 -CH3 Decarboxy N,N-dimethyl-4- (1-methylethyl)aniline Parent->Decarboxy -CO2 Hydroxy Hydroxylated Isomers (e.g., 2-hydroxy derivative) Parent->Hydroxy +OH Demethyl2 2-(4-Aminophenyl)- 2-methylpropanoic acid Demethyl1->Demethyl2 -CH3 RingOpening Ring-Opened Products (e.g., smaller aliphatic acids) Demethyl2->RingOpening Further Degradation Decarboxy->RingOpening Hydroxy->RingOpening G prep 1. Prepare Stock Solution (e.g., 100 µM in Acetonitrile:Water) setup 2. Set Up Photoreactor (e.g., Quartz tube, magnetic stirrer) prep->setup equilibrate 3. Equilibrate in Dark (Stir for 30-60 min to check for adsorption) setup->equilibrate t0 4. Take 'Time Zero' Sample (Before turning on UV lamp) equilibrate->t0 irradiate 5. Begin UV Irradiation (Constant stirring and temperature) t0->irradiate sample 6. Collect Aliquots (At predefined time intervals) irradiate->sample quench 7. Quench & Store (Filter/centrifuge, store in dark at 4°C) sample->quench analyze 8. Analyze by LC-MS quench->analyze

Caption: Standard workflow for a photodegradation kinetics experiment.

Methodology:

  • Solution Preparation: Prepare a stock solution of the target compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and high-purity water). The final concentration should be low enough to avoid inner filter effects (typically 10-50 µM). [12]2. Reactor Setup: Place the solution in a UV-transparent container (e.g., quartz tube). Add a magnetic stir bar for constant mixing. Place the reactor in a temperature-controlled chamber. [13]3. Equilibration: Before irradiation, stir the solution in the dark for 30-60 minutes. Analyze a sample to ensure no significant loss of the compound due to adsorption to the vessel walls. [13]4. Initiation: Take a "time zero" (t=0) aliquot and then turn on the UV light source. [13]5. Sampling: At predetermined intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw aliquots of the solution.

  • Sample Processing: Immediately transfer the aliquot to an amber vial and, if necessary, filter or quench the reaction (e.g., by adding a scavenger or placing on ice) to stop further degradation. Store samples at <4°C in the dark until analysis.

  • Analysis: Analyze the samples using a validated stability-indicating LC-MS method. [6][16]

Protocol 2: Determination of Quantum Yield (Relative Method)

Principle: The photodegradation rate of the target compound is compared to that of a chemical actinometer, a compound with a well-known quantum yield under identical irradiation conditions. p-Nitroanisole/pyridine is a common actinometer system for polychromatic light sources.

Methodology:

  • Prepare Solutions: Prepare separate solutions of your target compound and the actinometer (e.g., p-nitroanisole) at concentrations that result in similar absorbance at the irradiation wavelength.

  • Irradiate Sequentially: Irradiate the actinometer solution for a set period, ensuring the conversion is low (<20%) to maintain first-order kinetics. Measure the change in concentration.

  • Irradiate Target: Without changing the experimental geometry or lamp intensity, immediately replace the actinometer solution with your target compound's solution. Irradiate for the same period and measure the change in concentration.

  • Calculate Quantum Yield: The quantum yield of your sample (Φ_sample) can be calculated using the following formula: Φ_sample = Φ_act * (k_sample / k_act) * (F_act / F_sample) Where:

    • Φ_act is the known quantum yield of the actinometer.

    • k_sample and k_act are the first-order degradation rate constants.

    • F is the fraction of light absorbed by each solution, which can be determined from UV-Vis absorbance data.

For a detailed theoretical background and calculation steps, refer to publications on photochemical quantum yield determination. [8][9]

References

  • Petrovic, M., & Barceló, D. (2007). LC-MS for identifying photodegradation products of pharmaceuticals in the environment. TrAC Trends in Analytical Chemistry, 26(6), 486-493. [Link]

  • Stadler, E., et al. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. RSC Advances. [Link]

  • Fiveable. (n.d.). Quantum yield determination and interpretation. Photochemistry Class Notes. [Link]

  • Edinburgh Instruments. (n.d.). What is Quantum Yield? [Link]

  • Wikipedia. (n.d.). Quantum yield. [Link]

  • Petrovic, M., & Barceló, D. (2007). LC-MS for identifying photodegradation products of pharmaceuticals in the environment. Semantic Scholar. [Link]

  • Digital.CSIC. (2007). LC-MS for identifying photodegradation products of pharmaceuticals in the environment. [Link]

  • Prahl, S. (n.d.). Quantum Yield. Oregon Medical Laser Center. [Link]

  • Gao, S., et al. (2004). Experimental study of the degradation of volatile organic compounds by photocatalytic oxidation using TiO2 pellets. WIT Press. [Link]

  • Lalitha, K. V., et al. (2016). Identification and determination of the photodegradation impurities in melphalan hydrochloride. ResearchGate. [Link]

  • Lalitha, K. V., et al. (2016). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC - NIH. [Link]

  • ResearchGate. (n.d.). Study of photodegradation processes of environmental organic pollutants by UV spectrophotometry, liquid chromatography with UV and MS detection and chemometric methods. [Link]

  • ResearchGate. (n.d.). 117 questions with answers in PHOTODEGRADATION. [Link]

  • Lee, S., et al. (2023). Real-Time UV/VIS Spectroscopy to Observe Photocatalytic Degradation. MDPI. [Link]

  • Bonello, J., et al. (2024). Investigating the stability of aromatic carboxylic acids in hydrated magnesium sulfate under UV irradiation to assist detection of organics on Mars. PMC - NIH. [Link]

  • ResearchGate. (n.d.). 117 questions with answers in PHOTODEGRADATION. [Link]

  • Restek. (n.d.). GC Troubleshooting Guide. [Link]

  • Ioele, G., et al. (2021). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. PMC - NIH. [Link]

  • Agilent. (n.d.). Agilent 2100 Bioanalyzer System Maintenance and Troubleshooting Guide. [Link]

  • Q1 Scientific. (2021). Photostability testing theory and practice. [Link]

  • Michigan Technological University. (2019). PREDICTING THE ORGANIC COMPOUND DEGRADATION IN AQUEOUS-PHASE ULTRAVIOLET (UV) AND UV-BASED ADVANCED OXIDATION PROCESSES. [Link]

  • Armbrust, K. L. (2014). A critical assessment of the photodegradation of pharmaceuticals in aquatic environments: defining our current understanding and identifying knowledge gaps. RSC Publishing. [Link]

  • NASA. (n.d.). An LED Approach for Measuring the Photocatalytic Breakdown of Dye on Titanium Dioxide Coated Surfaces. [Link]

  • Falvey, D. E., & Dinnocenzo, J. P. (2001). Product studies and laser flash photolysis on alkyl radicals containing two different beta-leaving groups are consonant with the formation of an olefin cation radical. PubMed. [Link]

  • Maco, A., et al. (2025). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. MDPI. [Link]

  • Bonello, J., et al. (2024). Investigating the stability of aromatic carboxylic acids in hydrated magnesium sulfate under UV irradiation to assist detection of organics on Mars. ResearchGate. [Link]

  • Maco, A., et al. (2025). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. PubMed. [Link]

  • Wagstaff, C. J., et al. (2022). Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers. PubMed. [Link]

  • Wang, Y., et al. (2023). Research Updates on the Mechanism and Influencing Factors of the Photocatalytic Degradation of Perfluorooctanoic Acid (PFOA) in Water Environments. MDPI. [Link]

  • ResearchGate. (n.d.). Mechanisms of Photocatalytical Degradation of Monomethylarsonic and Dimethylarsinic Acids Using Nanocrystalline Titanium Dioxide. [Link]

  • Falvey, D. E., & Dinnocenzo, J. P. (2001). Product Studies and Laser Flash Photolysis on Alkyl Radicals Containing Two Different β-Leaving Groups Are Consonant with the Formation of an Olefin Cation Radical. ACS Figshare. [Link]

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Technical Support Center: Troubleshooting Poor Polymerization with 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during photopolymerization experiments using this photoinitiator. Our approach is rooted in explaining the fundamental mechanisms to empower you to make informed decisions in your work.

Understanding Your Photoinitiator

This compound is a Type II photoinitiator. Unlike Type I initiators that undergo direct cleavage upon light absorption, Type II initiators require a co-initiator or synergist (typically a tertiary amine) to generate the necessary free radicals for polymerization.[1][2][3] The initiator absorbs light, enters an excited state, and then interacts with the co-initiator via hydrogen abstraction or electron transfer to produce the polymerizing radicals.[4] This mechanism is fundamental to troubleshooting many common problems.

Frequently Asked Questions & Troubleshooting Guide

Here we address the most frequent challenges encountered in the lab.

Q1: My polymerization is incomplete, resulting in a tacky or uncured surface. What is happening?

This is the most common issue in free-radical photopolymerization and is almost always caused by oxygen inhibition .

Root Cause Analysis: Molecular oxygen is a potent inhibitor of free-radical polymerization.[5][6] It reacts with the initiating and propagating radicals at a much faster rate than the monomer, forming stable peroxy radicals.[7][8] These peroxy radicals do not efficiently initiate or continue the polymerization chain, effectively terminating the reaction. This effect is most pronounced at the air-resin interface, where oxygen is abundant, leading to the characteristic tacky surface on an otherwise cured bulk material.[6][7]

Troubleshooting Protocol:

  • Increase Light Intensity: A higher photon flux generates a greater concentration of primary radicals.[8] This helps to consume the dissolved oxygen more rapidly, allowing the polymerization reaction to outcompete the inhibition process.[8]

  • Implement an Inert Atmosphere: The most direct solution is to remove oxygen from the environment.

    • Procedure: Purge the reaction chamber with an inert gas like nitrogen or argon for 5-10 minutes before and during UV exposure. This physically displaces the oxygen.[9]

  • Increase Photoinitiator/Co-initiator Concentration: A higher concentration of the initiating system can generate more radicals to combat oxygen scavenging. Be cautious, as excessively high concentrations can lead to other issues (see Q2).

  • Utilize Amine Synergists: Tertiary amines, often used as co-initiators for Type II systems, can also help mitigate oxygen inhibition. They can react with peroxy radicals to regenerate active radicals, although this is a secondary benefit to their primary role as hydrogen donors.

  • Increase Film Thickness: For thin-film applications, oxygen can readily diffuse throughout the sample.[5] In thicker samples, the lower depths will polymerize successfully while the surface remains tacky.[7] While not a solution for surface cure, this can confirm that the bulk of the formulation is viable.

Q2: The polymerization is extremely slow or fails to initiate entirely. What are the likely causes?

Failure to initiate points to a fundamental problem in the generation of free radicals. The primary suspects are the light source and the formulation chemistry.

Root Cause Analysis: Photopolymerization is triggered by the absorption of photons. For this to occur, the emission spectrum of the light source must significantly overlap with the absorption spectrum of the photoinitiator.[10][11] If there is a mismatch, the initiator cannot get the energy it needs to start the reaction.[1][12] Furthermore, the energy delivered (irradiance) must be sufficient to generate radicals at a rate that overcomes inherent inhibition.

Troubleshooting Flowchart:

Troubleshooting_Slow_Polymerization start Problem: Slow or No Polymerization check_lamp Step 1: Verify Light Source start->check_lamp check_spec Is lamp emission spectrum matched to photoinitiator's absorption spectrum? check_lamp->check_spec check_intensity Is light intensity (irradiance) sufficient and lamp positioned correctly? check_spec->check_intensity Yes solution Problem Resolved check_spec->solution No. Action: Change lamp or photoinitiator to ensure overlap. check_formulation Step 2: Examine Formulation check_intensity->check_formulation Yes check_intensity->solution No. Action: Increase intensity, move lamp closer, or replace aging bulb. check_conc Is photoinitiator concentration within optimal range (e.g., 0.5-5 wt%)? check_formulation->check_conc check_co_initiator Is a suitable co-initiator (e.g., tertiary amine) present in the formulation? check_conc->check_co_initiator Yes check_conc->solution No. Action: Optimize concentration. Too low = few radicals. Too high = inner filter effect. check_purity Are monomers/oligomers free from inhibitors (e.g., MEHQ)? check_co_initiator->check_purity Yes check_co_initiator->solution No. Action: Add appropriate co-initiator for Type II system. check_purity->solution Yes check_purity->solution No. Action: Use purified reagents.

Caption: Troubleshooting workflow for slow or failed polymerization.

Key Considerations:

  • Light Source Matching: Photoinitiators based on aminobenzoic acid derivatives typically absorb in the long-wave UVA range (around 365-405 nm).[10][13] Ensure your UV lamp (e.g., mercury lamp or LED) has a strong emission peak in this range.[11][14]

  • Inner Filter Effect: At excessively high concentrations, the photoinitiator molecules at the surface absorb most of the UV light, preventing it from penetrating deeper into the sample. This results in poor depth of cure.

  • Inhibitors in Reagents: Many commercial monomers are supplied with inhibitors (like MEHQ - hydroquinone monomethyl ether) to prevent spontaneous polymerization during storage. These must be removed (e.g., by passing through an inhibitor-removal column) before use in photopolymerization.

Q3: The final cured polymer has an undesirable yellow tint. How can I prevent this?

Yellowing is a known characteristic of many amine-containing photoinitiators and is often a result of photoproducts.

Root Cause Analysis: The photochemical reaction of Type II initiators can create byproducts that are chromophoric, meaning they absorb visible light, which imparts a yellow color to the final polymer.[15][16] This is particularly true for systems involving aromatic amines. Incomplete curing can also leave unreacted photoinitiator, which can yellow over time.

Mitigation Strategies:

  • Optimize Concentration: Use the minimum effective concentration of the photoinitiator and co-initiator required to achieve a full cure.

  • Ensure Complete Curing: Extend the UV exposure time or increase intensity to ensure all photoinitiator is consumed.

  • Consider a Mixed Initiator System: Combine this compound with a Type I photoinitiator (e.g., a phosphine oxide like TPO) that is known for low yellowing.[1][15] This requires ensuring your light source is appropriate for both initiators.

  • Post-Cure Treatment: In some cases, a thermal post-cure can help bleach some of the chromophores, but this is highly system-dependent.

Q4: The polymerization is not uniform, with cured and uncured spots. What could be the issue?

Non-uniformity typically points to a lack of homogeneity in either the formulation or the light exposure.

Root Cause Analysis: For polymerization to proceed evenly, every part of the resin must contain the correct concentration of initiator and receive a sufficient dose of UV energy.

Troubleshooting Checklist:

  • Solubility and Dispersion: Is the photoinitiator fully dissolved in your monomer/oligomer blend? this compound has a carboxylic acid group, which can affect its solubility.

    • Action: Gently warm the mixture or use a compatible solvent to ensure complete dissolution. Use high-shear mixing for viscous formulations, but be careful not to introduce excessive air bubbles.

  • Uniform Light Field: Is your UV lamp providing even illumination across the entire sample?

    • Action: Use a radiometer to map the intensity profile of your curing area. Old lamps or those with flawed reflectors can create hot and cold spots.

  • Shadowing Effects: In pigmented systems or when curing complex 3D shapes, some areas may be physically blocked from the light.

    • Action: For pigmented systems, choose a photoinitiator that absorbs at longer wavelengths (e.g., >400 nm) to improve light penetration.[10] For complex geometries, rotate the sample or use multiple light sources to ensure all surfaces receive adequate exposure.

Summary of Troubleshooting Strategies

Problem Probable Cause(s) Recommended Solutions
Tacky/Uncured Surface Oxygen InhibitionIncrease light intensity; Use inert atmosphere (N₂); Increase initiator concentration.[5][7][8]
Slow or No Polymerization Light Source Mismatch; Insufficient Light Intensity; Incorrect Initiator Concentration; Chemical InhibitorsMatch lamp to initiator absorption spectrum; Increase irradiance; Optimize concentration (0.5-5 wt%); Purify monomers.[10][11]
Yellowing of Polymer Chromophoric Photoproducts; Unreacted InitiatorMinimize initiator concentration; Ensure full cure; Use a mixed initiator system (e.g., with TPO).[15][16]
Non-Uniform Curing Poor Initiator Solubility; Uneven Light Exposure; Shadowing in Pigmented SystemsEnsure complete dissolution of initiator; Verify uniform lamp output; Use longer wavelength initiators for pigmented resins.

Key Experimental Protocols

Protocol 1: Determining Optimal Photoinitiator Concentration
  • Preparation: Prepare a series of identical resin formulations with varying concentrations of this compound (e.g., 0.25%, 0.5%, 1.0%, 2.0%, 4.0% by weight). Ensure a constant concentration of the co-initiator.

  • Sample Creation: Place a consistent volume/thickness of each formulation onto separate, identical substrates (e.g., glass slides).

  • Curing: Expose each sample to the same UV light source at a fixed distance and for a fixed duration. To minimize oxygen inhibition, perform this under a nitrogen blanket.

  • Evaluation:

    • Surface Cure: Immediately after exposure, test for tackiness using a cotton swab. A tack-free surface indicates good surface cure.

    • Hardness: Measure the Shore hardness of the cured films after 24 hours.

    • Depth of Cure: For thicker samples, measure the thickness of the cured portion.

  • Analysis: Plot the measured property (e.g., hardness) against photoinitiator concentration. The optimal concentration is typically the lowest level that provides a tack-free surface and maximum hardness.

Visualization of the Initiation Mechanism

Type_II_Mechanism cluster_0 Step 1: Light Absorption cluster_1 Step 2: Interaction with Co-initiator cluster_2 Step 3: Polymerization PI Photoinitiator (PI) (Ground State) PI_excited PI* (Excited State) PI->PI_excited UV Light (hν) PI_excited_2 PI* CoI Co-initiator (R₃N) (e.g., Tertiary Amine) Radicals Initiating Radicals (R₃N•⁺ + PI•⁻) (R₂N-ĊH-R + PI-H) Radicals_2 Initiating Radicals PI_excited_2->Radicals Hydrogen/Electron Transfer Monomer Monomer Polymer Polymer Chain Monomer->Polymer Propagation Radicals_2->Polymer

Caption: Mechanism of radical generation for a Type II photoinitiator system.

References

  • RadTech. (n.d.). An Overview of Oxygen Inhibition in Photocuring. RadTech. [Link]

  • O'Brien, A. K., & Bowman, C. N. (2006). Impact of Oxygen on Photopolymerization Kinetics and Polymer Structure. Macromolecules, 39(7), 2501–2506. [Link]

  • Nokia Bell Labs. (n.d.). Oxygen inhibition of acrylate photopolymerization. Nokia.com. [Link]

  • Liska, R., et al. (n.d.). Oxygen Inhibition. IAS - TU Wien. [Link]

  • Ligon, S. C., et al. (2014). Strategies to Reduce Oxygen Inhibition in Photoinduced Polymerization. Chemical Reviews, 114(1), 557-589. [Link]

  • Longchang Chemical. (2022). Selection of photoinitiators in UV coating formulations. [Link]

  • OCIRTech. (n.d.). UV Curing, Wavelength, & Photoinitiators. [Link]

  • Armelin, E., et al. (2003). Poly(2-) and (3-aminobenzoic acids) and Their Copolymers with Aniline: Synthesis, Characterization, and Properties. Journal of Applied Polymer Science, 89(10), 2641-2648. [Link]

  • DergiPark. (2021). TROUBLESHOOTING AND TACKLING THE COMMON PROBLEMS IN VAT PHOTOPOLYMERIZATION AND FDM 3D PRINTING. [Link]

  • Guangdong Lencolo New Material Co., LTD. (2025). The Role of Photoinitiators in UV Curing. [Link]

  • PubChem. (n.d.). 2-[4-(Dimethylamino)phenyl]-2-methylpropanoate. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2021). TROUBLESHOOTING AND TACKLING THE COMMON PROBLEMS IN VAT PHOTOPOLYMERIZATION AND FDM 3D PRINTING. [Link]

  • The Snake Artist. (2022, February 10). WHAT'S WRONG WITH MY PHOTOPOLYMER ? [Video]. YouTube. [Link]

  • DJCHEM. (2022). 2025 The Complete Guide To Principles of free radical photoinitiator application. [Link]

  • ACS Publications. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science. [Link]

  • MDPI. (2021). The Influence of Various Photoinitiators on the Properties of Commercial Dental Composites. [Link]

  • Royal Society of Chemistry. (2018). Long-wavelength-sensitive Radical Photoinitiators. [Link]

  • ResearchGate. (n.d.). 35 questions with answers in PHOTOPOLYMERIZATION. [Link]

  • MassiveChem. (n.d.). How can you avoid the risk of exposure to photoinitiators?. [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 11: Photoinitiators in Dentistry: Challenges and Advances. [Link]

  • National Center for Biotechnology Information. (2024). Photoinitiators for Medical Applications—The Latest Advances. PMC. [Link]

  • Photrio.com Photography Forums. (2024). Polymer Photogravure - Calibrating exposure troubleshooting. [Link]

  • Wikipedia. (n.d.). Photoinitiator. [Link]

  • PubMed. (n.d.). P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). [Link]

  • PubChem. (n.d.). 2-[4-(Dimethylamino)phenyl]-3-phenylpropanoic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Photoinitiating mechanisms of Type-I (A), Type-II (B) and two-photon active (C) initiators. [Link]

  • Hampford Research Inc. (n.d.). Photoinitiators. [Link]

  • National Center for Biotechnology Information. (n.d.). Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. PMC. [Link]

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Technical Support Center: Purification of 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center with troubleshooting guides and FAQs for the purification of 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid.

Welcome to the technical support guide for the purification of this compound. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth, field-tested advice, troubleshooting guides, and detailed protocols to help you achieve high purity for this critical compound. Our approach is built on explaining the fundamental principles behind each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Understanding the Molecule and Purification Challenges

This compound is a bifunctional molecule, containing both a carboxylic acid group (acidic) and a dimethylamino group (basic). This amphoteric nature, combined with its aromatic structure, presents unique opportunities and challenges for purification. The primary goal of any purification strategy is to effectively remove unreacted starting materials, reaction byproducts, and residual solvents.[1][2]

Potential Sources of Impurities:

  • Unreacted Starting Materials: Depending on the synthetic route, these could be aromatic precursors or alkylating agents.

  • Byproducts: Side reactions such as over-alkylation, elimination, or rearrangement can generate structurally similar impurities.[3]

  • Basic Impurities: Unreacted precursors containing amine functionalities.

  • Neutral Impurities: Non-acidic and non-basic organic byproducts.

  • Residual Solvents: Solvents used in the synthesis or initial work-up, such as dichloromethane, ethyl acetate, or tetrahydrofuran (THF).[4][5]

Purification Strategy: A Decision-Making Workflow

The optimal purification technique depends on the nature of the impurities and the scale of your experiment. For this compound, a multi-step approach is often most effective.

Purification_Workflow start Crude Product (Solid or Oil) is_solid Is the crude product a solid? start->is_solid acid_base Perform Acid-Base Extraction to remove neutral/basic impurities is_solid->acid_base Yes is_solid->acid_base No (Oil) recrystallize Perform Recrystallization acid_base->recrystallize check_purity1 Assess Purity (TLC, LC-MS, NMR) recrystallize->check_purity1 chromatography Consider Column Chromatography (for difficult separations) check_purity1->chromatography Impure final_product Pure Product check_purity1->final_product Purity >98% check_purity2 Assess Purity chromatography->check_purity2 check_purity2->recrystallize Impure check_purity2->final_product Pure

Caption: Decision workflow for purifying this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most robust, first-pass purification method for this compound? A1: Acid-base extraction is the most powerful initial technique.[6] It leverages the carboxylic acid functionality to selectively pull your desired compound into an aqueous basic solution, leaving behind neutral and basic organic impurities in the organic layer. Subsequent acidification of the aqueous layer precipitates your purified product.[7]

Q2: How do I accurately assess the purity of my final product? A2: A combination of techniques is recommended.

  • Thin-Layer Chromatography (TLC): A quick and easy way to visualize the number of components. A single spot is indicative of high purity.

  • Melting Point Analysis: A sharp melting range close to the literature value suggests high purity. Impurities typically depress and broaden the melting range.[8]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., area % purity). This is the industry standard for final purity assessment.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any residual impurities if their signals are visible.

Q3: My purified compound appears as a sticky oil or gum, not a crystalline solid. What should I do? A3: This often indicates the presence of residual solvent or impurities that are inhibiting crystallization. First, ensure all solvent is removed under high vacuum, possibly with gentle heating. If it remains an oil, consider purification by column chromatography. Alternatively, attempt co-evaporation with a solvent in which your compound is insoluble (like hexane) to azeotropically remove the tenacious solvent.

Troubleshooting Guide: Acid-Base Extraction

This technique is your primary tool for removing non-acidic impurities.

Q4: My yield is very low after the acid-base extraction procedure. What went wrong? A4: Several factors could be at play:

  • Incomplete Extraction: You may not have used enough basic solution or performed enough extraction cycles. Repeat the extraction of the organic layer with fresh basic solution to ensure all the carboxylate salt has been transferred to the aqueous phase.[1]

  • Incorrect pH during Precipitation: After combining the aqueous layers, you must acidify to a pH of ~1-2 to ensure complete protonation and precipitation of the carboxylic acid. Use a strong acid like 6M HCl and check the pH with litmus or pH paper.[1][10]

  • Emulsion Formation: If a stable emulsion formed during extraction, physical separation of the layers is compromised, leading to product loss. See the next question for resolving emulsions.

  • Product Solubility: Your compound may have some solubility in the acidic aqueous solution. Cooling the solution in an ice bath before filtration can help maximize precipitation.[1] If significant product remains in the aqueous filtrate, you may need to perform a back-extraction with an organic solvent like ethyl acetate.[7]

Q5: A thick emulsion formed in my separatory funnel. How can I break it? A5: Emulsions are common when dealing with complex mixtures. Try the following:

  • Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes.

  • Add Brine: Add a small amount of saturated aqueous NaCl solution (brine). This increases the ionic strength of the aqueous layer, which can help force the separation.

  • Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.

  • Filtration: As a last resort, pass the emulsified layer through a pad of Celite® or glass wool to help break up the microscopic droplets.

Acid_Base_Extraction cluster_organic Organic Phase cluster_aqueous Aqueous Phase org_start 1. Dissolve Crude Product in Organic Solvent (e.g., Ethyl Acetate) aq_add_base 2. Add Aqueous Base (e.g., NaHCO₃) & Extract. Carboxylic acid moves to aqueous layer as carboxylate salt. org_start->aq_add_base org_extract 3. Separate Organic Layer (Contains Neutral/Basic Impurities) org_wash 4. Wash with Brine & Dry (e.g., over Na₂SO₄) org_extract->org_wash org_end 5. Evaporate to Isolate Neutral/Basic Impurities org_wash->org_end aq_add_base->org_extract aq_combine 6. Combine Aqueous Layers aq_acidify 7. Cool in Ice Bath & Acidify with conc. HCl to pH ~1-2 aq_combine->aq_acidify aq_precipitate 8. Carboxylic Acid Precipitates aq_acidify->aq_precipitate aq_filter 9. Collect Solid by Vacuum Filtration aq_precipitate->aq_filter

Caption: Workflow for purification via acid-base extraction.

Troubleshooting Guide: Recrystallization

Recrystallization is ideal for removing small amounts of impurities from a solid product that is already reasonably pure.[11]

Q6: How do I select an appropriate solvent for recrystallization? A6: The ideal solvent should dissolve your compound poorly at room temperature but very well at its boiling point.[8][12]

  • Solvent Screening: Test solubility in small vials with ~10-20 mg of your compound and 0.5 mL of various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, water, or mixtures like ethanol/water).

  • "Like Dissolves Like": Given the polar groups (acid, amine) and the nonpolar aromatic ring, polar protic solvents or mixtures are a good starting point. Ethanol or an ethanol/water mixture is often a good choice for compounds with these functional groups.[13]

Q7: My compound "oiled out" during cooling instead of forming crystals. What should I do? A7: Oiling out occurs when the solute comes out of solution above its melting point.

  • Re-dissolve and Dilute: Heat the solution until the oil redissolves, then add more hot solvent to make the solution more dilute before attempting to cool again.

  • Slow Cooling: Cool the solution very slowly. Let it cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Rapid cooling encourages oiling.

  • Change Solvent System: The solubility curve in your chosen solvent may be too steep. Try a different solvent or a solvent pair.[12]

Q8: The solution is cold, but no crystals have formed. How can I induce crystallization? A8: Supersaturated solutions can be stubborn. Try these methods:

  • Scratching: Gently scratch the inside of the flask below the solvent level with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[8]

  • Seeding: Add a tiny crystal of your pure compound (a "seed crystal") to the solution.[14] This provides a template for further crystal growth.

  • Reduce Volume: If you added too much solvent, you can gently boil some of it off to re-saturate the solution and then attempt to cool again.[12]

Troubleshooting Guide: Chromatography

Q9: My compound streaks badly on a silica gel TLC plate. Will column chromatography work? A9: Streaking (or tailing) of carboxylic acids on silica gel is a classic problem. It happens because the acidic proton of your compound interacts strongly with the slightly acidic silica surface, leading to poor separation.[1]

  • Solution: To fix this, add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluting solvent system (e.g., ethyl acetate/hexane).[1] This keeps your compound fully protonated, minimizing its interaction with the silica and resulting in a much sharper spot on the TLC plate and better separation on a column.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product (e.g., 1.0 g) in a suitable organic solvent (e.g., 50 mL of ethyl acetate) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 30 mL).[1] Stopper the funnel and invert it several times, venting frequently to release pressure from CO₂ evolution. Shake gently for 1-2 minutes.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.[1]

  • Repeat Extraction: Repeat the extraction of the organic layer twice more with fresh 30 mL portions of saturated NaHCO₃ solution. Combine all aqueous extracts. The organic layer now contains neutral and basic impurities and can be set aside.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M HCl dropwise until the solution is strongly acidic (pH ~1-2, check with litmus paper). A precipitate of your pure product should form.[1][10]

  • Isolation: Keep the flask in the ice bath for 15-20 minutes to maximize precipitation. Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold deionized water.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Purification by Recrystallization (Single Solvent)
  • Solvent Selection: Choose an appropriate solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent, swirling and heating the flask (e.g., on a hot plate) until the solid just dissolves.[8][14] Do not add excessive solvent, as this will reduce your final yield.[12]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Data Summary: Comparison of Purification Methods

Method Primary Principle Best for Removing... Pros Cons
Acid-Base Extraction Differential solubility of the acid and its conjugate base salt.[6]Neutral and basic impurities.High capacity, effective for initial cleanup, scalable.Requires handling of acids/bases, potential for emulsions.
Recrystallization Difference in solubility of the compound and impurities at different temperatures.[11]Small amounts of impurities with different solubility profiles.Can yield very high purity, simple equipment.Requires a solid material, yield can be lost, solvent selection can be tricky.[12]
Column Chromatography Differential partitioning of components between a stationary and mobile phase.[15][16]Structurally similar impurities with different polarities.High resolving power, versatile.Can be slow, requires larger volumes of solvent, may be costly on a large scale.

References

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022). [Link]

  • Acid-Base Extraction. (n.d.). University of Colorado Boulder. [Link]

  • Acid–base extraction - Wikipedia. (n.d.). [Link]

  • Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. (2023). MDPI. [Link]

  • Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. (2023). SciSpace. [Link]

  • Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles. [Link]

  • Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds. (2014).
  • Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. (2016).
  • Solvents for Recrystallization. (n.d.). University of Rochester. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual. (2010). YouTube. [Link]

  • Recrystallization. (2020). YouTube. [Link]

  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012). Patsnap. [Link]

  • Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid. (n.d.). Quick Company. [Link]

  • 2-phenylpropionic acid. (n.d.). Organic Syntheses. [Link]

  • Fundamentals of mixed mode (multimodal) chromatography. (2024). Cytiva. [Link]

  • ICH Q3C (R9) Guideline on impurities. (2024). European Medicines Agency. [Link]

  • Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. (1987). PubMed. [Link]

  • A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. (2010). PubMed. [Link]

  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir. (2015). PMC. [Link]

  • Chromatography resins. (n.d.). Cytiva. [Link]

  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir. (2015). ResearchGate. [Link]

  • Q3C (R8): Impurities: guideline for residual solvents. (2020). European Medicines Agency. [Link]

Sources

stability issues of 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid in formulations

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic Acid

A Guide to Formulation Stability and Troubleshooting

Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in various formulations. We will explore its inherent chemical liabilities, provide robust methodologies for stability assessment, and offer practical solutions to common challenges encountered during experimental work.

Section 1: Understanding the Molecule's Stability Profile (FAQs)

This section addresses the most common questions regarding the stability of this compound, grounding the answers in fundamental chemical principles and field-proven experience.

Q1: What are the primary stability concerns for this compound in solution?

A1: The chemical structure of this compound contains two primary moieties susceptible to degradation: the tertiary aromatic amine (-N(CH₃)₂) and the phenyl ring itself. Therefore, the main stability concerns are:

  • Oxidative Degradation: The dimethylamino group is electron-rich and highly susceptible to oxidation. This can occur in the presence of dissolved oxygen, trace metal ions, or oxidizing agents, leading to the formation of N-oxide derivatives or demethylated species. This is often the primary degradation pathway and can be visually indicated by a solution color change to yellow or brown.

  • Photodegradation: Aromatic compounds, especially those with electron-donating substituents like the dimethylamino group, can absorb UV and visible light. This energy absorption can lead to the formation of reactive radical species, initiating a cascade of degradation reactions. It is mandatory to perform photostability studies as outlined by ICH guideline Q1B to assess this liability[1].

  • pH-Dependent Instability: While the carboxylic acid and tertiary amine groups provide pH-dependent solubility, extreme pH conditions, especially when combined with heat, can accelerate hydrolytic or other degradative processes. It is crucial to determine the pH-stability profile of the molecule.

Q2: My solution of the compound has turned yellow. What is the likely cause and how can I prevent it?

A2: A yellow or brown discoloration is a classic indicator of the oxidation of the aromatic amine moiety. This is a common issue with aniline derivatives. The coloration is due to the formation of highly conjugated, colored degradation products.

Causality: This process is often initiated by atmospheric oxygen, peroxides present in excipients (e.g., polyethylene glycol), or exposure to light which can catalyze the oxidation.

Prevention Strategies:

  • Use Degassed Solvents: Purge solvents with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen before preparing solutions.

  • Incorporate Antioxidants: For liquid formulations, consider the inclusion of antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid. The choice and concentration must be optimized.

  • Control Headspace: Store solutions in vials with minimal headspace, or blanket the headspace with an inert gas to prevent ongoing exposure to oxygen.

  • Protect from Light: Prepare and store all solutions in amber glass vials or by wrapping containers in aluminum foil to prevent photo-catalyzed oxidation[2].

Q3: How can I reliably detect and quantify degradation?

A3: Visual inspection is not sufficient. A validated stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a suitable detector is the gold standard.

  • Methodology: A reversed-phase HPLC method using a C18 column is typically a good starting point. The mobile phase should be optimized to achieve separation between the parent peak and all potential degradation products.

  • Detection: A Photodiode Array (PDA) detector is invaluable as it can help determine peak purity and indicate if new chromophores are forming. For definitive identification of degradants, Mass Spectrometry (MS) detection is required[3]. A well-designed forced degradation study is necessary to generate these degradants and validate the method's ability to separate them[4].

Q4: What are the best practices for preparing and storing stock solutions to minimize degradation?

A4: To ensure the integrity of your experimental results, meticulous preparation and storage of stock solutions are critical.

  • Solvent Selection: Use high-purity, HPLC-grade solvents. If dissolving in an organic solvent like DMSO or ethanol first, ensure it is fresh and stored properly to minimize peroxide formation.

  • Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed amber vials.

  • Avoid Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use volumes to avoid repeated warming and cooling, which can accelerate degradation and introduce moisture.

  • Filtration: Filter stock solutions through a 0.22 µm filter (ensure filter compatibility) to remove any particulate matter that could catalyze degradation.

Section 2: Troubleshooting Guide

This table provides a quick reference for diagnosing and resolving common stability-related issues.

Symptom Observed Potential Cause Recommended Action & Rationale
Rapid decrease in parent compound peak area (HPLC) Oxidative Degradation 1. Prepare fresh solutions using degassed solvents. 2. Blanket the formulation with an inert gas (N₂ or Ar). 3. Incorporate a suitable antioxidant (e.g., BHT). (Rationale: To eliminate oxygen, the primary driver of degradation for the dimethylamino group.)
Appearance of new, unidentified peaks in the chromatogram Multiple Degradation Pathways (Oxidative, Photolytic, Hydrolytic) 1. Conduct a comprehensive forced degradation study (see Protocol 2) to systematically identify the source. 2. Use HPLC-MS to obtain mass information on the new peaks for structural elucidation. (Rationale: A structured study is required to understand the molecule's behavior under different stresses.)
Solution turns yellow or brown over time Oxidation of Aromatic Amine 1. Strictly protect the solution from light at all stages. 2. Ensure all excipients are low in peroxide content. 3. Consider chelating agents (e.g., EDTA) if metal-catalyzed oxidation is suspected. (Rationale: Light and metal ions can catalyze the oxidation of the aniline-like structure.)
Precipitation or cloudiness in the formulation Poor Solubility or Formation of Insoluble Degradants 1. Re-evaluate the solvent system and pH to ensure the compound remains fully solubilized. 2. Analyze the precipitate by HPLC to determine if it is the parent compound or a degradation product. (Rationale: Degradation can lead to products with different solubility profiles.)

Section 3: Key Experimental Protocols

Adherence to robust, well-designed protocols is essential for generating reliable stability data.

Protocol 1: Development of a Stability-Indicating HPLC-UV Method

This protocol outlines the steps to develop an analytical method capable of separating the active pharmaceutical ingredient (API) from its degradation products.

  • Column & Mobile Phase Screening:

    • Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Screen mobile phase gradients using (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile or Methanol.

    • Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate retention time of the API.

  • Generate Degraded Samples:

    • Perform a preliminary forced degradation study (see Protocol 2) to generate a mixture of the API and its primary degradants. A common starting point is treating with 3% H₂O₂ at room temperature for 24 hours, as oxidation is a key suspected pathway.

  • Method Optimization:

    • Inject the degraded sample mixture onto the column.

    • Adjust the gradient slope, flow rate, and temperature to achieve a resolution (Rs) of >1.5 between the parent peak and all degradant peaks.

    • Use a PDA detector to monitor the separation across a wide UV range (e.g., 200-400 nm) and select an optimal wavelength for quantification where all compounds have reasonable absorbance.

  • Method Validation (Specificity):

    • Perform peak purity analysis on the API peak in the presence of its degradants using the PDA software. The peak should be spectrally pure.

    • This validation step is critical and confirms that no degradant peak is co-eluting with the parent compound, a core requirement for a stability-indicating method[5].

Protocol 2: Forced Degradation Study Workflow

Forced degradation (or stress testing) is performed to identify likely degradation products and establish degradation pathways, which is crucial for developing stable formulations[6][7]. The goal is to achieve 10-20% degradation of the API[5].

  • Prepare Stock Solution: Prepare a stock solution of the API at a known concentration (e.g., 1 mg/mL) in a 50:50 acetonitrile:water mixture.

  • Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber glass vials for each condition.

Stress Condition Typical Reagents & Conditions Control Sample Rationale
Acid Hydrolysis 0.1 M HCl, heat at 60°C for 2, 8, 24 hours.API in solvent with 0.1 M HCl at RT.To test susceptibility to degradation in acidic environments.
Base Hydrolysis 0.1 M NaOH, heat at 60°C for 2, 8, 24 hours.API in solvent with 0.1 M NaOH at RT.To test susceptibility to degradation in alkaline environments.
Oxidation 3% H₂O₂, store at room temperature in the dark for 24 hours.API in solvent at RT.To simulate oxidative stress, a key pathway for this molecule.
Thermal Stress Heat solution at 80°C in the dark for 48 hours. Store solid API at 80°C.API in solvent at RT.To evaluate the effect of high temperature on both solid and solution forms.
Photolytic Stress Expose solution to a calibrated light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B).API in solvent, wrapped in foil, placed next to the exposed sample.To assess light-induced degradation.
  • Sample Processing:

    • At each time point, withdraw an aliquot from the stressed sample.

    • If necessary, neutralize the acid/base samples with an equimolar amount of base/acid to halt the reaction and prevent damage to the HPLC column.

    • Dilute all samples to the target concentration with the mobile phase.

  • Analysis: Analyze all stressed samples, controls, and a reference standard of the API using the validated stability-indicating HPLC method (Protocol 1).

Section 4: Visualizing Degradation and Workflows

Visual aids are essential for understanding complex chemical pathways and experimental processes.

G API 2-[4-(Dimethylamino)phenyl] -2-methylpropanoic acid N_Oxide N-Oxide Degradant API->N_Oxide Oxidation (H₂O₂ / O₂) Demethylated N-Demethylated Degradant API->Demethylated Oxidative Demethylation Ring_Oxidized Ring-Oxidized Species (e.g., quinone-imine) API->Ring_Oxidized Harsh Oxidation Photodegradant Photolytic Radical Products API->Photodegradant Photolysis (UV/Vis Light) N_Oxide->Ring_Oxidized Further Oxidation

Caption: Potential oxidative and photolytic degradation pathways for the subject compound.

G start Start: API Sample prep Prepare API Solution (e.g., 1 mg/mL) start->prep stress Apply Stress Conditions (Acid, Base, H₂O₂, Heat, Light) prep->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxid Oxidation (H₂O₂) stress->oxid thermal Thermal Stress stress->thermal photo Photolytic Stress stress->photo neutralize Neutralize (if needed) & Dilute to Target Conc. acid->neutralize base->neutralize oxid->neutralize thermal->neutralize photo->neutralize analyze Analyze via Stability-Indicating HPLC-UV/MS Method neutralize->analyze evaluate Evaluate Data: - % Degradation - Peak Purity - Mass Balance analyze->evaluate pathway Propose Degradation Pathways evaluate->pathway

Caption: Workflow for a comprehensive forced degradation study.

References

  • Vertex AI Search. (2021). ANALYTICAL METHOD SUMMARIES.
  • MedCrave. (2016). Forced Degradation Studies.
  • Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability.
  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • SciSpace. (2016). Forced Degradation Studies.
  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies.
  • PubChem. (2026). 2-[4-(Dimethylamino)phenyl]-2-methylpropanoate.
  • National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • BenchChem. (2025). Stability issues of 2-(4-Phenylphenoxy)propanoic acid in solution.

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges associated with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its solubility?

A1: This compound possesses two key functional groups that dictate its solubility behavior: a carboxylic acid (-COOH) and a tertiary amine (a dimethylamino group, -N(CH₃)₂). This makes the molecule amphoteric, meaning it can act as both an acid and a base. Its solubility is therefore highly dependent on the pH of the solution.

Q2: What is the estimated pKa of this compound?

Q3: How does the amphoteric nature of the compound affect its aqueous solubility?

A3: The amphoteric nature leads to a U-shaped pH-solubility profile. The compound will exhibit its lowest solubility at its isoelectric point (pI), which is the pH at which the net charge of the molecule is zero. At pH values below the pKa of the carboxylic acid, the molecule will be protonated and carry a net positive charge, increasing its solubility. At pH values above the pKa of the dimethylamino group, the molecule will be deprotonated and carry a net negative charge, also increasing its solubility.

Q4: In which organic solvents is this compound likely to be soluble?

A4: Based on the principle of "like dissolves like," the solubility in organic solvents will depend on the polarity of the solvent.[10] Given its aromatic ring and the presence of polar functional groups, it is expected to have good solubility in polar organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[10][11] Its solubility will likely be lower in non-polar solvents like hexanes or toluene.[12][13][14]

Troubleshooting Guide

Issue 1: The compound is poorly soluble in aqueous buffers.

Cause: The pH of the buffer is likely close to the isoelectric point (pI) of the compound, where it has its minimum solubility.

Solution: Adjust the pH of the aqueous buffer.

  • To increase solubility by creating a positively charged species: Adjust the pH to be at least 2 units below the pKa of the carboxylic acid (i.e., pH < 2.3). At this pH, the dimethylamino group will be protonated (-N⁺H(CH₃)₂), and the carboxylic acid will be in its neutral form (-COOH).

  • To increase solubility by creating a negatively charged species: Adjust the pH to be at least 2 units above the pKa of the dimethylamino group (i.e., pH > 7.15). At this pH, the carboxylic acid will be deprotonated (-COO⁻), and the dimethylamino group will be in its neutral form (-N(CH₃)₂).

Experimental Protocol: pH Adjustment for Enhanced Aqueous Solubility

  • Prepare a stock solution of the compound: If possible, prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol.[15]

  • Determine the target pH: Based on the desired charge of the molecule, select a target pH well outside the pI range.

  • Prepare the buffer: Prepare an aqueous buffer of the desired pH. Common buffers include phosphate, citrate, or acetate buffers.

  • Add the compound to the buffer: Slowly add the stock solution of the compound to the buffer while stirring. If starting with a solid, add the solid directly to the buffer.

  • Adjust the pH: Monitor the pH of the solution and adjust as needed with a dilute acid (e.g., 0.1 M HCl) or a dilute base (e.g., 0.1 M NaOH) to maintain the target pH.

  • Observe for dissolution: Continue stirring until the compound is fully dissolved. Gentle heating may be applied if the compound is thermally stable.

Issue 2: The compound precipitates out of solution when an organic stock solution is added to an aqueous buffer.

Cause: This is often due to a combination of factors, including the final concentration of the organic solvent, the pH of the buffer, and the final concentration of the compound exceeding its solubility limit under those conditions.

Solutions:

  • Decrease the percentage of the organic co-solvent: Use a higher initial concentration of your compound in the organic stock solution to minimize the volume added to the aqueous buffer. A final concentration of DMSO below 0.5% is generally recommended for cell-based assays.[16]

  • Optimize the pH of the aqueous buffer: As described in Issue 1, ensure the pH of the final solution is in a range where the compound is sufficiently soluble.

  • Use a different co-solvent: Experiment with other water-miscible organic solvents like ethanol or DMF.

  • Employ sonication: Sonication can help to break down small precipitates and facilitate dissolution.

Issue 3: Difficulty in dissolving the compound in organic solvents.

Cause: The chosen organic solvent may not have the appropriate polarity to effectively solvate the compound.

Solution:

  • Consult a solvent miscibility and polarity chart: Select a solvent with a polarity that is a good match for the compound.[10]

  • Use a co-solvent system: A mixture of two or more miscible organic solvents can often provide a better solubility profile than a single solvent. For example, a mixture of dichloromethane and methanol can be effective for compounds with intermediate polarity.

  • Apply gentle heating: Increasing the temperature can increase the solubility of many compounds. Ensure the compound is stable at the applied temperature.

  • Sonication: As with aqueous solutions, sonication can aid in the dissolution process in organic solvents.

Data & Visualizations

Table 1: Estimated pH-Dependent Aqueous Solubility Profile

pHPredominant SpeciesExpected Relative Solubility
< 2.3CationicHigh
2.3 - 4.3Cationic/Neutral MixtureModerate to Low
4.3 - 5.15Zwitterionic/NeutralLow (near pI)
5.15 - 7.15Anionic/Neutral MixtureModerate to Low
> 7.15AnionicHigh

Diagram 1: pH-Dependent Ionization of this compound

G cluster_low_ph Low pH (< 2.3) cluster_pi Isoelectric Point (pI) (pH ≈ 4.7) cluster_high_ph High pH (> 7.15) low_ph Cationic Form (High Solubility) pi Zwitterionic/Neutral Form (Low Solubility) low_ph->pi + OH⁻ - H⁺ high_ph Anionic Form (High Solubility) pi->high_ph + OH⁻ - H⁺

Caption: Ionization states and relative solubility at different pH ranges.

Table 2: Estimated Solubility in Common Organic Solvents

SolventPolarityExpected Solubility
Water (at pI)HighLow
EthanolPolar ProticHigh[11]
MethanolPolar ProticHigh[11]
DMSOPolar AproticHigh[10]
DMFPolar AproticHigh
AcetonePolar AproticModerate to High[11]
DichloromethaneModerately PolarModerate
HexaneNon-polarLow

Diagram 2: Workflow for Overcoming Solubility Challenges

G start Start: Poorly Soluble Compound aq_sol Aqueous Application? start->aq_sol org_sol Organic Solvent Application aq_sol->org_sol No ph_adjust Adjust pH (pH < 2.3 or > 7.15) aq_sol->ph_adjust Yes solvent_screen Screen Polar Organic Solvents (e.g., Ethanol, DMSO) org_sol->solvent_screen check_sol_aq Solubility Improved? ph_adjust->check_sol_aq co_solvent_aq Add Water-Miscible Co-solvent (e.g., DMSO) check_sol_aq->co_solvent_aq No success Success: Compound Solubilized check_sol_aq->success Yes co_solvent_aq->success fail Further Formulation Development Needed co_solvent_aq->fail check_sol_org Solubility Sufficient? solvent_screen->check_sol_org check_sol_org->success Yes co_solvent_org Use Co-solvent System check_sol_org->co_solvent_org No co_solvent_org->success co_solvent_org->fail

Caption: Decision-making workflow for solubilizing the compound.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol is adapted from standard methods for determining thermodynamic solubility.[15][17][18][19][20]

Materials:

  • This compound (solid)

  • Aqueous buffer of desired pH

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC or UV-Vis spectrophotometer for analysis

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer (e.g., 2 mL). The excess solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant. For further certainty, filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-particulates.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy.[21][22][23]

Protocol 2: Quantification by UV-Vis Spectroscopy

This protocol assumes the compound has a suitable chromophore for UV-Vis analysis.[24][25][26][27]

Procedure:

  • Determine λmax: Prepare a dilute solution of the compound in the chosen buffer and scan a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Prepare a Calibration Curve:

    • Prepare a concentrated stock solution of the compound in a solvent in which it is freely soluble (e.g., ethanol or DMSO).

    • Create a series of standard solutions of known concentrations by serial dilution of the stock solution into the same aqueous buffer used for the solubility experiment.

    • Measure the absorbance of each standard at the λmax.

    • Plot a graph of absorbance versus concentration. The relationship should be linear according to the Beer-Lambert law.

  • Analyze the Sample:

    • Dilute the filtrate from the shake-flask experiment with the aqueous buffer to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at the λmax.

  • Calculate Concentration: Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample. Remember to account for the dilution factor to determine the original concentration in the saturated solution.

References

  • PubChem. (n.d.). N,N-Dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (n.d.). N,N-Dimethylaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). Ibuprofen. Retrieved from [Link]

  • Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide. Retrieved from [Link]

  • Quora. (2018). Are amines soluble in organic solvents? Retrieved from [Link]

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  • ChemBK. (2024). (2S)-2-Phenylpropanoic acid. Retrieved from [Link]

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  • Nandiyanto, A. B. D., et al. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Indonesian Journal of Science & Technology, 8(2), 345-362. Retrieved from [Link]

  • Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • American Chemical Society. (2010). Solubilities of Ibuprofen in Different Pure Solvents. Journal of Chemical & Engineering Data, 55(10), 4473-4475. Retrieved from [Link]

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  • FooDB. (2010). Showing Compound N,N-Dimethylaniline (FDB005128). Retrieved from [Link]

  • National Institutes of Health. (2020). Enhancement of ibuprofen solubility and skin permeation by conjugation with l-valine alkyl esters. Scientific Reports, 10(1), 3149. Retrieved from [Link]

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  • Semantic Scholar. (2022). TAILORING OF SOLUBILITY OF IBUPROFEN IN THE PRESENCE OF HYDROPHILIC EXCIPIENTS IN WATER-ETHANOL MIXTURES BY CRYSTALLIZATION METH. Retrieved from [Link]

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minimizing side reactions when using 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and minimize side reactions during its use in experimental settings. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and success of your research.

Introduction: Understanding the Reactivity of this compound

This compound is a bifunctional molecule featuring a tertiary amine (dimethylamino group) and a carboxylic acid. This unique structure, while offering versatile reactivity for various synthetic applications, also presents specific challenges in controlling side reactions. The electron-donating nature of the dimethylamino group activates the phenyl ring, making it susceptible to oxidation and electrophilic substitution. Simultaneously, the carboxylic acid moiety can undergo reactions such as esterification, amide coupling, and decarboxylation.

This guide is structured to address potential issues proactively, providing you with the rationale behind experimental choices to maintain the stability and purity of your compound.

Troubleshooting Guide: Minimizing Common Side Reactions

This section addresses specific problems you may encounter and provides step-by-step guidance to mitigate them.

Issue 1: Solution Discoloration (Yellowing or Browning) and Precipitation

Plausible Cause: This is often a primary indicator of oxidative degradation of the dimethylamino group. The tertiary amine is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or light exposure, leading to the formation of colored N-oxide species or other degradation products.

Mitigation Strategies:

  • Inert Atmosphere: Handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon), especially for long-term storage or reactions at elevated temperatures.

  • Solvent Purity: Use high-purity, degassed solvents. Solvents can contain dissolved oxygen or peroxide impurities that can initiate oxidation.

  • Light Protection: Store the solid compound and its solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation.

  • Antioxidant Addition: For applications where it does not interfere with downstream processes, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).

Experimental Protocol: Degassing Solvents for Reaction Setup

  • Place your solvent in a flask with a sidearm.

  • Connect the sidearm to a vacuum line equipped with a cold trap.

  • Freeze the solvent using a liquid nitrogen or dry ice/acetone bath.

  • Once frozen, open the flask to the vacuum for 10-15 minutes to remove gases from the headspace.

  • Close the flask to the vacuum and thaw the solvent. You will likely see bubbles emerging from the liquid as dissolved gases are released.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure the removal of dissolved oxygen.

  • After the final thaw, backfill the flask with an inert gas like nitrogen or argon.

Issue 2: Low Yields or Failure in Amide Coupling Reactions

Plausible Causes:

  • Competing N-Acylation: The dimethylamino group, being nucleophilic, can potentially compete with the desired amine in reacting with the activated carboxylic acid, leading to side products.

  • Steric Hindrance: The two methyl groups on the alpha-carbon create steric hindrance around the carboxylic acid, which can slow down the reaction rate with sterically demanding amines.

  • Epimerization: If the alpha-carbon were chiral in a related compound, the use of certain coupling reagents could lead to racemization. While not an issue for this specific achiral molecule, it's a critical consideration for derivatives.

  • Guanidinium By-product Formation: Some coupling reagents can react with the amine to form a guanidinium by-product, consuming the amine and reducing the yield of the desired amide.

Mitigation Strategies:

  • Choice of Coupling Reagent: Utilize coupling reagents known to be effective for sterically hindered acids and less prone to side reactions. Phosphonium salts like PyBOP are often a good choice as they do not form guanidinium by-products.

  • Order of Addition: Activate the carboxylic acid with the coupling reagent and an activating agent (e.g., HOBt) before adding the amine. This pre-activation step minimizes the time the free amine is in the presence of the highly reactive coupling reagent.

  • Temperature Control: Run the reaction at a controlled, often lower, temperature to minimize side reactions.

  • Use of Additives: Include additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to suppress side reactions and minimize racemization in chiral analogs.

Workflow for Optimized Amide Coupling

G cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification prep_acid Dissolve Acid in Anhydrous Solvent prep_reagents Add Coupling Reagent & Additive (e.g., HOBt) prep_acid->prep_reagents Under Inert Atmosphere activate Stir for 15-30 min at 0°C prep_reagents->activate add_amine Add Amine Solution Dropwise activate->add_amine Maintain Low Temperature react Allow to Warm to RT and Stir add_amine->react workup Aqueous Workup react->workup Monitor by TLC/LC-MS purify Chromatography workup->purify

Caption: Optimized workflow for amide coupling reactions.

Issue 3: Unexpected Formation of an Ester

Plausible Cause: If an alcohol is used as the solvent or is present as an impurity, acid-catalyzed esterification (Fischer esterification) can occur, especially at elevated temperatures.[1][2][3] The carboxylic acid itself can act as a mild acid catalyst, or trace acidic impurities can promote this side reaction.

Mitigation Strategies:

  • Solvent Selection: Avoid using alcohol-based solvents unless esterification is the desired outcome. Opt for aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).

  • Drying of Reagents and Solvents: Ensure all reagents and solvents are anhydrous to prevent water from shifting the equilibrium away from the ester.

  • Temperature Control: Perform reactions at the lowest effective temperature to minimize the rate of esterification.

Table 1: Recommended Solvents for Reactions with this compound

Reaction TypeRecommended SolventsSolvents to AvoidRationale
General Handling/Storage Dichloromethane, Ethyl AcetateAlcohols (Methanol, Ethanol)Minimizes risk of unintended esterification.
Amide Coupling DMF, DCM, THFProtic solventsAprotic solvents are standard for most coupling reagents.
Reactions at the Phenyl Ring Dichloromethane, AcetonitrileWater (if water-sensitive reagents are used)Choice depends on the specific reaction conditions.
Issue 4: Evidence of Decarboxylation

Plausible Cause: While generally stable, 2-arylpropanoic acids can undergo decarboxylation under certain conditions, such as high temperatures or in the presence of photoredox catalysts, to release CO2.[4][5][6][7] This would result in the formation of 4-isopropylaniline.

Mitigation Strategies:

  • Thermal Stability: Avoid prolonged heating at high temperatures. If elevated temperatures are necessary, conduct a small-scale trial to assess the compound's stability under those conditions.

  • Photochemical Stability: Protect the reaction from light, especially if using reagents that could act as photosensitizers.

Logical Relationship of Decarboxylation

G start 2-[4-(Dimethylamino)phenyl]- 2-methylpropanoic acid conditions High Temperature or Photoredox Catalysis start->conditions product 4-Isopropylaniline + CO2 conditions->product

Caption: Conditions leading to decarboxylation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: The solid compound should be stored in a tightly sealed container, protected from light and moisture, at a cool temperature (2-8 °C is recommended). For long-term storage, consider storing under an inert atmosphere.

Q2: How can I monitor the purity of my compound?

A2: High-Performance Liquid Chromatography (HPLC) with a C18 column is a suitable method for monitoring the purity and detecting the presence of impurities.[8][9] A mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically used. UV detection is appropriate due to the aromatic nature of the compound.

Q3: Can the dimethylamino group be quaternized?

A3: Yes, the tertiary amine can react with alkylating agents (e.g., methyl iodide) to form a quaternary ammonium salt. If your reaction involves such reagents, this potential side reaction should be considered.

Q4: Is the phenyl ring susceptible to electrophilic substitution?

A4: The dimethylamino group is a strong activating group, making the aromatic ring electron-rich and thus highly susceptible to electrophilic substitution, primarily at the ortho positions to the dimethylamino group. Care should be taken when using strong electrophiles.

References

  • Hammett plot for the decarboxylation of 2-cyano-2-arylpropionic acids... - ResearchGate. Available at: [Link]

  • Ultrastructural cytochemistry of p-N,N-dimethylamino-beta-phenethylamine (DAPA) oxidation reactions - PubMed. Available at: [Link]

  • Ultrastructural Cytochemistry of p-N,N-dimethylamino-beta-phenethylamine (DAPA) Oxidation Reactions. "Activation" and Inhibition Studies - PubMed. Available at: [Link]

  • Mechanism of oxidation with 2-dimethylamino-N,N-dimethylaniline N-oxide - ResearchGate. Available at: [Link]

  • Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate - MDPI. Available at: [Link]

  • Crystal violet - Wikipedia. Available at: [Link]

  • Decarboxylation - Organic Chemistry Portal. Available at: [Link]

  • Methylene blue - Wikipedia. Available at: [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction? - Reddit. Available at: [Link]

  • Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate - SciSpace. Available at: [Link]

  • 2-[4-(Dimethylamino)phenyl]-2-methylpropanoate - PubChem. Available at: [Link]

  • US9334223B2 - Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives - Google Patents.
  • Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones - Chemical Review and Letters. Available at: [Link]

  • Decarboxylation - Wikipedia. Available at: [Link]

  • Coupling Reagents - Aapptec Peptides. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. Available at: [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. Available at: [Link]

  • Decarboxylative Elimination for the Synthesis of Olefins via Photoredox/Cobalt Dual Catalysis - UNL Digital Commons. Available at: [Link]

  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap. Available at: [Link]

  • Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid - Quick Company. Available at: [Link]

  • 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid | C12H15FN2O3 | CID - PubChem. Available at: [Link]

  • An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed. Available at: [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchGate. Available at: [Link]

  • 2-[4-(Dimethylamino)phenyl]-3-phenylpropanoic acid | C17H19NO2 | CID 82139244. Available at: [Link]

  • Fischer Esterification-Typical Procedures - OperaChem. Available at: [Link]

  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation - AIR Unimi. Available at: [Link]

  • Ester synthesis by transesterification - Organic Chemistry Portal. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • Degradation Mechanism of 2,4-Dichlorophenol by Fungi Isolated from Marine Invertebrates. Available at: [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - Pharmacia. Available at: [Link]

  • CAS#:2228333-28-4 | 2-[2-(Dimethylamino)-4-fluorophenyl]-2-methylpropanoic acid. Available at: [Link]

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impact of impurities on the performance of 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Polymer Systems

Welcome to the technical support guide for 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the critical impact of impurities on the performance of this compound, particularly in its common application as an amine synergist or co-initiator in photopolymerization systems.

Troubleshooting Guide

This section addresses specific performance issues you may encounter during your experiments. The underlying cause of many application failures can be traced back to the purity profile of the reagents.

Q1: My formulation's cure speed is significantly slower than expected, or the polymerization is incomplete. Could impurities be the cause?

A1: Yes, this is a classic symptom of impurity-related inhibition in photopolymerization. The efficiency of this compound as a co-initiator is directly tied to its ability to donate a hydrogen atom to an excited photoinitiator, which in turn generates the free radicals that drive polymerization. Several classes of impurities can disrupt this process:

  • Inert Impurities (e.g., Residual Solvents, Non-reactive Synthesis Precursors): These impurities act as diluents, lowering the effective concentration of your co-initiator. An insufficient concentration leads to a reduced rate of radical generation, resulting in slow or incomplete curing.[1]

  • UV-Absorbing Impurities: If an impurity absorbs light at the same wavelength as your primary photoinitiator (e.g., 365 nm, 405 nm), it creates a competitive absorption scenario. This "inner filter effect" prevents photons from reaching the photoinitiator, drastically reducing the efficiency of the initiation step.[2]

  • Radical-Scavenging Impurities: Certain impurities, particularly some oxidation byproducts or unreacted intermediates, can act as radical traps. They terminate the growing polymer chains prematurely, preventing the formation of a fully cross-linked network and resulting in a tacky or under-cured surface.

Troubleshooting Workflow:

G Start Problem: Slow or Incomplete Cure PurityCheck Step 1: Verify Purity of Co-initiator (HPLC/NMR Analysis) Start->PurityCheck ControlExp Step 2: Run Control Experiment (Use a new, certified high-purity lot) PurityCheck->ControlExp Result Does Control Cure Properly? ControlExp->Result ImpurityConfirmed Conclusion: Original Lot is Contaminated. Purify or Replace. Result->ImpurityConfirmed  Yes   OtherIssue Conclusion: Issue is Likely Elsewhere (e.g., Photoinitiator, Monomer, Light Source) Result->OtherIssue  No  

Caption: Troubleshooting workflow for slow cure rates.

Q2: The final cured polymer or coating exhibits significant yellowing. What is the likely cause?

A2: Unwanted color, particularly yellowing, is almost always linked to impurities. While the intended photopolymerization reaction can sometimes form colored byproducts, the issue is often exacerbated by contaminants present in the co-initiator from the start.[1][3]

  • Oxidation Products: The tertiary amine of the dimethylamino group is susceptible to oxidation, which can form N-oxides and other colored species. This can happen during synthesis or through improper, long-term storage with exposure to air.

  • Aromatic Impurities: Certain aromatic byproducts formed during synthesis may possess chromophores that absorb in the visible spectrum, imparting a yellow tint to the formulation even before curing. Upon exposure to high-intensity UV light, these chromophores can be altered, leading to more intense color in the final product.

Corrective Actions:

  • Purity Analysis: Use UV-Vis spectroscopy on a solution of the co-initiator to check for absorbance in the 400-500 nm range. Compare the spectrum to a high-purity reference standard.

  • Storage Protocol: Always store this compound in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place to prevent photo-oxidation.

  • Consider Purification: If yellowing is a persistent issue, purification of the co-initiator via recrystallization or column chromatography may be necessary to remove the color-causing impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound and where do they come from?

A1: The impurity profile depends heavily on the synthetic route. However, based on common organic synthesis pathways for related molecules, the following impurities are plausible.[4][5]

Impurity TypePotential SourceImpact on Performance
Residual Starting Material Incomplete reaction (e.g., unreacted 2-methyl-2-phenylpropanoic acid).Acts as a diluent, reducing cure speed.
Isomeric Byproducts Non-selective aromatic substitution during synthesis (e.g., ortho- or meta-dimethylamino isomers).[5]Isomers may have lower reactivity as hydrogen donors, slowing the reaction.
Oxidation Products (N-Oxides) Synthesis conditions; improper storage with exposure to air/light.Can cause significant yellowing and may interfere with the initiation process.
Incompletely Methylated Amines Incomplete methylation of the aniline precursor (e.g., 2-[4-(Methylamino)phenyl]-... acid).May have different reactivity and basicity, leading to inconsistent performance.
Residual Solvents/Reagents Purification and reaction workup steps.Can plasticize the final polymer, reducing hardness; may inhibit polymerization.
Q2: What is the basic mechanism by which this compound functions in photopolymerization?

A2: This compound is a classic Type II co-initiator or synergist . It does not absorb UV light or generate radicals on its own. Instead, it works in tandem with a Type II photoinitiator (PI), such as benzophenone or camphorquinone.[1][2]

G cluster_0 Initiation Steps cluster_1 Propagation UV 1. UV Light Photon (hν) PI Photoinitiator (PI) (Ground State) PI_star Excited PI* (Triplet State) PI->PI_star Radicals Generates Reactive Radicals PI_star->Radicals Amine Amine Co-initiator (Hydrogen Donor) Monomer Monomer Radicals->Monomer Polymer Polymer Chain

Caption: Mechanism of Type II photopolymerization with an amine co-initiator.

The process is as follows:

  • The primary photoinitiator (PI) absorbs a UV photon and transitions to an excited state (PI*).

  • The excited PI* does not fragment. Instead, it abstracts a hydrogen atom from the amine co-initiator.

  • This transfer creates a radical on the co-initiator and regenerates the ground-state PI.

  • The newly formed amine-derived radical is the species that initiates the polymerization of monomers (e.g., acrylates).[6]

Any impurity that interferes with these steps will degrade performance.

Q3: How can I perform a basic purity check on a new batch of this material?

A3: A combination of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is the standard approach for verifying purity and structure.

Protocol: Purity Verification by HPLC

  • Standard Preparation: Accurately prepare a stock solution of a previously validated, high-purity reference standard of this compound in a suitable solvent (e.g., HPLC-grade acetonitrile/water mixture).

  • Sample Preparation: Prepare a solution of the new batch at the exact same concentration as the standard.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for peak shaping).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength where the phenyl ring absorbs strongly (e.g., 254 nm or 280 nm).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the reference standard to determine the retention time of the main peak.

    • Inject the new batch sample.

    • Purity Assessment: The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.

    • Impurity Detection: Compare the chromatograms. Any additional peaks in the new batch sample represent impurities. Their retention times can give clues to their polarity and identity.

Trustworthiness Check: The protocol is validated by the direct comparison to a known reference standard. If the retention time of the main peak in the new batch does not match the standard, or if significant impurity peaks are present, the batch should be rejected or subjected to further analysis and purification.

References

  • A Critical Review for Synergic Kinetics and Strategies for Enhanced Photopolymerizations for 3D-Printing and Additive Manufacturing. (n.d.). National Institutes of Health. [Link]

  • Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. (2023). MDPI. [Link]

  • The Influence of the Photoinitiating System on Residual Monomer Contents and Photopolymerization Rate of a Model Pigmented UV/LED Nail Gel Formulation. (2024). MDPI. [Link]

  • Optimizing UV Curing: The Impact of Photoinitiator Selection on Performance. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. (2023). SciSpace. [Link]

  • 2-[4-(Dimethylamino)phenyl]-2-methylpropanoate. (n.d.). PubChem. [Link]

  • Factors Influencing the Efficiency of Photoinitiation in Radiation Curable Ink Formulations. (1995). Loughborough University Institutional Repository. [Link]

  • Influence of Photoinitiator Type and Curing Conditions on the Photocuring of Soft Polymer Network. (2022). MDPI. [Link]

  • Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoic acid. (n.d.). Patsnap. [Link]

  • WO 2014/188453 A2. (2014).
  • 2-[4-(Dimethylamino)phenyl]-3-phenylpropanoic acid. (n.d.). PubChem. [Link]

  • The selection of photoinitiators for photopolymerization of biodegradable polymers and its application in digital light processing additive manufacturing. (2021). PubMed. [Link]

  • Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). (n.d.). ResearchGate. [Link]

  • Innovation in Photopolymerization. (2021). Spec-Chem. [Link]

  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (n.d.). Patsnap. [Link]

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Validation & Comparative

A Comparative Guide to Type II Photoinitiators: Benchmarking 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid Against Conventional Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Mechanism and Significance of Type II Photoinitiation

In the realm of photopolymerization, Type II photoinitiators represent a critical class of molecules that initiate free-radical polymerization through a bimolecular process.[1] Unlike their Type I counterparts which undergo direct photo-cleavage, Type II initiators require a synergistic co-initiator, typically a hydrogen donor like a tertiary amine, to generate the reactive species necessary for polymerization.[2][3] This guide provides an in-depth comparison of a novel one-component Type II photoinitiator, 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid, with established, conventional two-component systems: Benzophenone, Camphorquinone, and Thioxanthone, all paired with a standard amine co-initiator.

The fundamental mechanism for a conventional Type II system involves the photoinitiator (PI) absorbing light, promoting it to an excited triplet state. This energized molecule then abstracts a hydrogen atom from the co-initiator, resulting in the formation of two radicals: a ketyl radical from the photoinitiator and a highly reactive alkylamino radical from the co-initiator.[4] It is primarily the alkylamino radical that proceeds to initiate the polymerization of monomers, such as acrylates.[2] This bimolecular dependency is a defining characteristic, influencing everything from reaction kinetics to the final properties of the cured polymer.

This guide will delve into the photochemical mechanisms, comparative performance metrics, and key experimental protocols for evaluating these systems, offering researchers and drug development professionals a comprehensive framework for selecting the appropriate photoinitiator for their specific application.

Photochemical Mechanisms: A Tale of Two Systems

The primary distinction between the photoinitiators under review lies in their operational structure: a proposed one-component system versus traditional two-component systems. This structural difference has significant mechanistic implications.

Conventional Two-Component Type II Photoinitiation

Systems based on Benzophenone (BP), Camphorquinone (CQ), and Thioxanthone (TX) rely on an intermolecular hydrogen abstraction from a distinct co-initiator molecule, such as Ethyl-4-(dimethylamino)benzoate (EDMAB).

dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption { label = "Fig 1: Conventional Two-Component Type II Photoinitiation Workflow."; fontname="Arial"; fontsize=10; } enddot Figure 1: Conventional Two-Component Type II Photoinitiation Workflow.

This process is diffusion-controlled, meaning the rate of initiation is dependent on the mobility and concentration of both the photoinitiator and the co-initiator within the monomer matrix.

Proposed One-Component Type II Photoinitiation: this compound

The structure of this compound is unique in that it contains both the necessary chromophore (the N,N-dimethylaminophenyl group) and a potential hydrogen donor site (the α-carbon to the carboxylic acid) within the same molecule. This design allows for an intramolecular hydrogen abstraction process.

dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption { label = "Fig 2: Proposed One-Component Type II Photoinitiation Workflow."; fontname="Arial"; fontsize=10; } enddot Figure 2: Proposed One-Component Type II Photoinitiation Workflow.

Key Advantage: The primary theoretical advantage of a one-component system is the potential for reduced migration. In two-component systems, unreacted photoinitiator and co-initiator molecules can migrate out of the cured polymer, which is a significant concern in biomedical and food packaging applications.[5][6] By covalently linking the initiating functionality, one-component systems are expected to be locked into the polymer network, leading to lower levels of leachable substances.[7]

Comparative Performance Analysis

The efficacy of a photoinitiator system is determined by its photochemical properties and its performance in key polymerization metrics.

Photochemical Properties

The efficiency of a photoinitiator is fundamentally linked to its ability to absorb light at the emission wavelength of the curing lamp.

Photoinitiatorλmax (approx.)Molar Extinction Coefficient (ε)Key Characteristics & Rationale
Benzophenone (BP) ~340-350 nmModerateA cost-effective and widely used initiator, its absorption is well-suited for broadband mercury lamps but less optimal for longer wavelength LEDs.[8]
Camphorquinone (CQ) ~468-470 nmLowThe gold standard for dental applications due to its absorption in the blue light region (400-500 nm), making it compatible with safe, visible-light LED curing units. Its low extinction coefficient often necessitates higher concentrations or the use of co-initiators to achieve efficient curing.[9][10]
Thioxanthone (TX) ~380-385 nmHighPossesses a higher molar extinction coefficient and longer wavelength absorption compared to benzophenone, making it more efficient, especially for pigmented systems and for use with 385 nm or 405 nm LEDs.[8]
2-[4-(...)]-propanoic acid Estimated ~300-330 nmModerate (Estimated)Based on the N,N-dimethylaminophenyl chromophore, its primary absorption is expected in the UVA range. The efficiency will depend on the quantum yield of intersystem crossing and the subsequent hydrogen abstraction.

Note: Data for this compound is estimated based on structurally similar compounds. λmax is highly solvent-dependent.

Polymerization Performance Metrics

The ultimate test of a photoinitiator is its ability to efficiently convert liquid monomer into a solid polymer network. The following table summarizes typical performance characteristics.

Photoinitiator SystemPolymerization Rate (Rp)Final Conversion (FC %)Depth of CureExpected Performance & Rationale
Benzophenone / EDMAB ModerateGoodModerateA reliable baseline system. The rate is limited by the bimolecular interaction and BP's moderate light absorption.[11]
Camphorquinone / EDMAB Moderate to HighGood to ExcellentGoodHighly effective with blue light LEDs. The ratio of CQ to amine is a critical parameter that can be optimized to maximize polymerization rate and final conversion.[12][13]
Thioxanthone / EDMAB High to Very HighExcellentExcellentOften shows superior performance due to its high molar extinction coefficient, leading to faster cure speeds and greater cure depths, particularly in optically thick or pigmented formulations.[14]
2-[4-(...)]-propanoic acid Potentially SlowerGoodModerateThe intramolecular nature eliminates diffusion limitations for H-abstraction, but the efficiency may be lower compared to an optimized two-component system where co-initiator concentration can be independently tuned. Reduced migration is a key potential benefit.[15]

Experimental Protocols for Performance Evaluation

To provide a framework for objective comparison, we detail three critical experimental procedures. The causality behind these choices is to create a self-validating system where kinetic data (FTIR, DSC) is correlated with a practical performance outcome (Depth of Cure).

Polymerization Kinetics via Real-Time FTIR (RT-FTIR) Spectroscopy

Rationale: RT-FTIR is the gold standard for monitoring the kinetics of photopolymerization. It directly measures the disappearance of a specific chemical bond (e.g., the acrylate C=C bond) in real-time, providing precise data on the rate of polymerization (Rp) and the final monomer conversion (FC).[3]

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} caption { label = "Fig 3: Workflow for Real-Time FTIR Kinetic Analysis."; fontname="Arial"; fontsize=10; } enddot Figure 3: Workflow for Real-Time FTIR Kinetic Analysis.

Methodology:

  • Formulation: Prepare the acrylate monomer formulation containing the desired concentration (e.g., 0.5-2 wt%) of the photoinitiator system.

  • Sample Preparation: Place a single drop of the liquid formulation onto a KBr salt plate. Place a second KBr plate on top to create a thin, uniform film. The film thickness should be controlled using spacers to ensure reproducibility.

  • Instrument Setup: Place the sample assembly in the transmission holder of an FTIR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the uncured sample.

    • Initiate a rapid scan series (e.g., 10-20 spectra per second).[16]

    • After a brief baseline period (e.g., 5-10 seconds), trigger the UV/Visible light source positioned to irradiate the sample.

    • Continue collecting spectra for a predetermined time (e.g., 60-300 seconds) until the reaction plateaus.

  • Data Analysis:

    • Monitor the peak area of the acrylate C=C stretching vibration (around 1635 cm⁻¹) and an internal reference peak that does not change during polymerization (e.g., a C=O ester peak).[16]

    • Calculate the percent conversion (%FC) at each time point using the following formula: %FC = (1 - (Area_acrylate_t / Area_ref_t) / (Area_acrylate_0 / Area_ref_0)) * 100

    • The polymerization rate (Rp) is the first derivative of the conversion vs. time curve.

Reaction Enthalpy via Photo-Differential Scanning Calorimetry (Photo-DSC)

Rationale: Photo-DSC measures the heat released (exotherm) during the polymerization reaction as a function of time and light intensity. This provides complementary kinetic information and the total enthalpy of the reaction (ΔH), which is proportional to the overall extent of conversion.[17][18]

Methodology:

  • Sample Preparation: Accurately weigh a small amount of the liquid formulation (typically 1-5 mg) into an open aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the Photo-DSC cell.

  • Measurement Program:

    • Equilibrate the cell to the desired isothermal temperature (e.g., 25°C or 30°C) under a nitrogen purge.[19]

    • Hold at the isothermal temperature for a few minutes to establish a stable baseline.

    • Open the automated shutter to expose the sample to UV/Visible light of a defined intensity for a set duration.

    • Record the heat flow signal throughout the process.

  • Data Analysis:

    • Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH in J/g).

    • The rate of heat flow (in mW) is directly proportional to the rate of polymerization (Rp).

    • The degree of conversion can be calculated by dividing the heat evolved at time 't' by the total theoretical heat of reaction for the specific monomer.

Depth of Cure Measurement (ISO 4049 Scraping Method)

Rationale: Depth of cure is a critical practical parameter, especially for applications in coatings and dental restorations, as it determines the maximum thickness that can be effectively cured in a single exposure. The ISO 4049 method is a simple, standardized, and widely accepted technique.[1][20]

dot graph [rankdir=TB, splines=ortho] node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption { label = "Fig 4: Workflow for ISO 4049 Depth of Cure Measurement."; fontname="Arial"; fontsize=10; } enddot Figure 4: Workflow for ISO 4049 Depth of Cure Measurement.

Methodology:

  • Apparatus: Use a cylindrical metal or plastic mold (e.g., 4 mm internal diameter, 6-8 mm height).[20]

  • Sample Preparation: Place the mold on a transparent Mylar strip on a flat surface. Fill the mold with the photo-curable resin, taking care to avoid air bubbles. Place a second Mylar strip on top and press gently with a glass slide to extrude excess material and create a flat surface.

  • Curing: Position the tip of the light-curing unit directly on the top Mylar strip and irradiate for the specified time (e.g., 20 or 40 seconds).

  • Measurement:

    • Immediately after irradiation, remove the specimen from the mold.

    • Using a plastic spatula, gently scrape away the uncured, soft material from the bottom of the cylinder (the side not exposed to light).[20]

    • Measure the length of the remaining hardened cylinder to the nearest 0.1 mm using a digital caliper.

  • Calculation: The depth of cure, according to ISO 4049, is recorded as half the length of the hardened cylinder.[1] The rationale for the division by two is that the bottom of the scraped cylinder is not considered optimally cured.[1]

Conclusion and Future Outlook

The selection of a Type II photoinitiator system is a balance of competing factors: cure speed, cure depth, wavelength sensitivity, cost, and biocompatibility.

  • Conventional two-component systems , such as Thioxanthone/EDMAB , offer the highest performance in terms of cure speed and efficiency, making them ideal for demanding industrial applications. Camphorquinone/EDMAB remains the benchmark for visible-light applications where safety is paramount, such as in dentistry. Benzophenone/EDMAB provides a cost-effective, general-purpose solution.

  • The novel, one-component structure of This compound presents a compelling alternative, particularly for applications where low migrant/leachable levels are critical. While its initiation efficiency may be intrinsically lower than an optimized two-component system, the elimination of a separate, highly mobile co-initiator addresses a major drawback of conventional systems.[7] This makes it a promising candidate for next-generation materials in biomedical devices, food packaging, and consumer products.

Further research should focus on direct, quantitative comparison of this compound using the standardized protocols outlined herein. By correlating kinetic data with migration studies, a complete performance profile can be established, enabling researchers to make informed decisions and drive innovation in photopolymer formulation.

References

  • Dental materials. (2011, May 22). How to measure the depth of cure of composites according to ISO 4049? Retrieved from [Link]

  • Cid, J., et al. (2019). Migration Studies of Two Common Components of UV-curing Inks into Food Simulants. National Institutes of Health. Retrieved from [Link]

  • Kory, E., et al. (2017). Identification and Migration Studies of Photolytic Decomposition Products of UV-Photoinitiators in Food Packaging. MDPI. Retrieved from [Link]

  • García, M. V., et al. (2012). Migration of Photoinitiators in Food Packaging: A Review. ResearchGate. Retrieved from [Link]

  • Schneider, L. F., et al. (2012). Polymerization kinetics and reactivity of alternative initiators systems for use in light-activated dental resins. PubMed. Retrieved from [Link]

  • Chen, S., et al. (2022). The migration ratio of photoinitiators from photocured samples. ResearchGate. Retrieved from [Link]

  • Wang, X., et al. (2019). Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC. MDPI. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Visible-Light-Sensitive Polymerizable and Polymeric Triazine-Based Photoinitiators with Enhanced Migration Stability. MDPI. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2013). Characterization of Photo-Curing Processes by Means of UV-DSC. Retrieved from [Link]

  • Flury, M., et al. (2017). Depth of cure of resin composites: Is the ISO 4049 method suitable for bulk fill materials? Dental Materials. Retrieved from [Link]

  • Scribd. (n.d.). ISO 4049 - 2019. Retrieved from [Link]

  • Shin, D. H., et al. (2010). Effect of co-initiator ratio on the polymer properties of experimental resin composites formulated with camphorquinone and phenyl-propanedione. PubMed. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2012). Investigations on UV-Curing Systems by Means of Photo-Differential Scanning Calorimetry (Photo-DSC). Retrieved from [Link]

  • Podgórski, M., et al. (2024). Photoinitiators for Medical Applications—The Latest Advances. National Institutes of Health. Retrieved from [Link]

  • International Organization for Standardization. (n.d.). ISO 4049. Retrieved from [Link]

  • Sangermano, M., et al. (2022). Acrylate conversion (from FTIR/ATR experiments) during azaMichael.... ResearchGate. Retrieved from [Link]

  • Konstantina, G., et al. (2004). Kinetic studies of a UV-curable powder coating using photo-DSC, real-time FTIR and rheology. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2000). ISO 4049. Retrieved from [Link]

  • YouTube. (2021, March 31). Real-time FTIR analysis of UV-cured acrylic polymer. Retrieved from [Link]

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  • Shimadzu. (n.d.). Analysis of the Reaction of Acrylate UV Curable Resin by UV Exposure / FTIR. Retrieved from [Link]

  • ResearchGate. (n.d.). One-component Polymeric Type II Photoinitiators. Retrieved from [Link]

  • Cook, W. D. (1992). Photopolymerization kinetics of dimethacrylates using camphorquinone amine initiator system. ResearchGate. Retrieved from [Link]

  • Kim, D. H., et al. (2012). Effect of CQ-amine ratio on the degree of conversion in resin monomers with binary and ternary photoinitiation systems. KoreaMed Synapse. Retrieved from [Link]

  • Worrell, B. T., et al. (2018). One-component rapid Norrish Type II photoinitiation of bulk photo-CuAAC polymer networks. Royal Society of Chemistry. Retrieved from [Link]

  • Lin, J. T., et al. (2021). Efficacy modeling of new multi-functional benzophenone-based system for free-radical/cationic hybrid photopolymerization using 4. Preprints.org. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemical structures of thioxanthone photoinitiators and their absorption properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanism of Type 1 (scheme 1) and Type 2 (scheme 2) photoinitiators. Retrieved from [Link]

  • Mau, J., et al. (2021). New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. Materials Chemistry Frontiers. Retrieved from [Link]

  • ResearchGate. (n.d.). Photoinitiating mechanisms of Type-I (A), Type-II (B) and two-photon active (C) initiators. Retrieved from [Link]

  • ResearchGate. (n.d.). Photoinitiators with low migration capability based on benzophenone. Retrieved from [Link]

  • Chi, T., et al. (2019). Tailored Thioxanthone-Based Photoinitiators for Two-Photon-Controllable Polymerization and Nanolithographic Printing. Purdue College of Engineering. Retrieved from [Link]

  • Oueslati, H., et al. (2011). Real-time FTIR monitoring of the photopolymerization of a pentaerythritol triacrylate-based resin. ResearchGate. Retrieved from [Link]

  • Spectroscopy Online. (2011, August 1). Using Real-Time FT-IR to Characterize UV Curable Optical Adhesives. Retrieved from [Link]

  • Somers, P., et al. (2021). Substituted Thioxanthone-Based Photoinitiators for Efficient Two-Photon Direct Laser Writing Polymerization with Two. Purdue College of Engineering. Retrieved from [Link]

  • Kumar, V., et al. (2021). Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. National Institutes of Health. Retrieved from [Link]

  • Huang, T. L., & Chen, Y. C. (2018). Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings. ResearchGate. Retrieved from [Link]

  • Wang, K., et al. (2011). Thioxanthone photoinitiator containing polymerizable N-aromatic maleimide for photopolymerization. ResearchGate. Retrieved from [Link]

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  • ResearchGate. (2005). Photophysical Properties of Amino- and Dimethylamino Salicylates in Neat and Binary Solvent Mixtures. Retrieved from [Link]

  • Thomas, K. R., et al. (2004). Highly fluorescent N,N-dimethylaminophenylethynylarenes: synthesis, photophysical properties, and electrochemiluminescence. Semantic Scholar. Retrieved from [Link]

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A Comparative Guide to the Validation of Analytical Methods for 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality, safety, and efficacy. For an active pharmaceutical ingredient (API) such as 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid, establishing a validated, robust analytical method is critical for its quantitative determination in bulk drug substance and finished pharmaceutical products. This guide provides an in-depth comparison of potential analytical methodologies, grounded in established scientific principles and regulatory expectations, to empower researchers in developing and validating a method that is truly fit for its intended purpose.

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended use.[1][2][3] This involves a thorough scientific evaluation to prove that the method reliably and consistently measures the concentration of the analyte. The International Council for Harmonisation (ICH), U.S. Food and Drug Administration (FDA), and European Medicines Agency (EMA) provide comprehensive guidelines that form the basis for this validation process.[1][2][4][5][6][7][8]

Choosing the Right Analytical Tool: A Comparative Overview

The molecular structure of this compound, featuring a tertiary amine, a carboxylic acid, and a substituted aromatic ring, lends itself to several analytical techniques. The most prominent and widely applicable method is High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode. Gas Chromatography (GC) could also be considered, though it would likely require a derivatization step to improve the volatility and thermal stability of the molecule.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability to Analyte Directly applicable. The polarity can be manipulated through pH control of the mobile phase for optimal retention and peak shape.Requires derivatization to convert the non-volatile carboxylic acid and potentially the polar amine into a more volatile form (e.g., esterification).
Typical Stationary Phase C18 or C8 silica-based columns are common choices for reversed-phase separation of moderately polar compounds.Polysiloxane-based columns of varying polarity.
Detection UV-Vis detection is highly suitable due to the aromatic ring. Mass Spectrometry (MS) can provide higher specificity and sensitivity.Flame Ionization Detector (FID) offers general-purpose detection. Mass Spectrometry (MS) provides structural information and high sensitivity.
Advantages High versatility, robustness, and a wide range of available stationary and mobile phases. Room temperature operation prevents thermal degradation.High resolution and sensitivity, particularly with MS detection.
Disadvantages Higher consumption of organic solvents compared to some modern GC techniques.The need for derivatization adds a step to sample preparation, which can introduce variability and potential for incomplete reactions.

For the purpose of this guide, we will focus on the validation of a reversed-phase HPLC (RP-HPLC) method, as it represents the most direct, robust, and commonly employed technique for a molecule of this nature.

The Validation Workflow: A Structured Approach

A successful validation process follows a predefined plan, often documented in a validation protocol. This ensures that all necessary parameters are evaluated and that the acceptance criteria are established before the experimental work begins.[9]

Analytical_Method_Validation_Workflow cluster_Planning Planning & Protocol cluster_Execution Experimental Execution cluster_Reporting Reporting & Lifecycle Define_ATP Define Analytical Target Profile (ATP) Develop_Protocol Develop Validation Protocol & Acceptance Criteria Define_ATP->Develop_Protocol Inputs Specificity Specificity/ Selectivity Develop_Protocol->Specificity Guides Linearity Linearity & Range Develop_Protocol->Linearity Accuracy Accuracy Develop_Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Develop_Protocol->Precision LOD_LOQ LOD & LOQ Develop_Protocol->LOD_LOQ Robustness Robustness Develop_Protocol->Robustness Validation_Report Compile Validation Report Robustness->Validation_Report Data for Lifecycle Implement for Routine Use & Lifecycle Management Validation_Report->Lifecycle Authorizes

Caption: A generalized workflow for analytical method validation.

Core Validation Parameters: Experimental Design and Acceptance Criteria

The validation of an analytical method is a multifaceted process, with each parameter designed to test a different aspect of the method's performance.[10] The core parameters, as defined by ICH Q2(R2), are discussed below in the context of an RP-HPLC method for this compound.[1][2][7]

Specificity (Selectivity)

Why it's critical: Specificity ensures that the signal measured is unequivocally from the analyte of interest and not from any other components that may be present in the sample, such as impurities, degradation products, or matrix components.[10][11]

Experimental Protocol:

  • Prepare Solutions:

    • A solution of the this compound reference standard.

    • A placebo solution (containing all formulation excipients except the API).

    • A solution of the API spiked into the placebo.

    • Solutions of known related substances or potential degradation products, if available.

  • Forced Degradation Study: Subject the API to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Chromatographic Analysis: Inject all prepared solutions into the HPLC system.

  • Evaluation:

    • Confirm that there are no interfering peaks at the retention time of the analyte in the placebo chromatogram.

    • Assess the resolution between the analyte peak and any adjacent peaks (impurities or degradants). A resolution factor (Rs) of >2 is generally desired.

    • Employ a photodiode array (PDA) detector to perform peak purity analysis on the analyte peak in the stressed samples. The peak should be spectrally homogeneous.

Linearity and Range

Why it's critical: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[9][10]

Experimental Protocol:

  • Prepare Calibration Standards: Prepare a series of at least five standard solutions of the API at different concentrations, spanning the expected working range. For an assay of a drug substance, this range is typically 80% to 120% of the target concentration.[12]

  • Analysis: Inject each standard solution in triplicate.

  • Evaluation:

    • Plot the mean response (e.g., peak area) against the concentration.

    • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r) or coefficient of determination (r²).

Acceptance Criteria:

  • Correlation Coefficient (r): ≥ 0.999

  • Coefficient of Determination (r²): ≥ 0.998

  • Y-intercept: Should be minimal, often specified as less than 2% of the response at 100% concentration.

Accuracy

Why it's critical: Accuracy measures the closeness of the experimental value to the true or accepted reference value. It is a measure of the systematic error of the method.[10][11]

Experimental Protocol:

  • Prepare Spiked Samples: Prepare samples by spiking a known amount of the API into a placebo matrix at a minimum of three concentration levels, covering the specified range (e.g., 80%, 100%, and 120%). Prepare three replicates at each level.

  • Analysis: Analyze the spiked samples using the developed method.

  • Evaluation: Calculate the percent recovery for each sample.

Acceptance Criteria:

  • Percent Recovery: Typically within 98.0% to 102.0% for a drug substance assay.

Precision

Why it's critical: Precision reflects the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is a measure of the random error and is typically evaluated at two levels: repeatability and intermediate precision.[9][11]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the mean, standard deviation, and relative standard deviation (RSD).

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies.

Acceptance Criteria:

  • RSD for Repeatability: ≤ 1.0%

  • RSD for Intermediate Precision: ≤ 2.0%

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

Why it's critical: These parameters are essential for the analysis of impurities and degradation products. The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[12]

Experimental Protocol (Signal-to-Noise Approach):

  • Determine LOD: Analyze samples with decreasing concentrations of the analyte and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1.

  • Determine LOQ: Analyze samples with decreasing concentrations and determine the concentration at which the S/N ratio is approximately 10:1.

  • Confirm LOQ: Prepare and inject at least six samples at the determined LOQ concentration and verify that the precision (RSD) and accuracy meet predefined criteria (e.g., RSD ≤ 10%).

Robustness

Why it's critical: Robustness demonstrates the reliability of the method with respect to deliberate, small variations in method parameters. This provides an indication of its suitability for routine use in a quality control environment.[9]

Experimental Protocol:

  • Identify Key Parameters: Select critical HPLC parameters to vary, such as:

    • Mobile phase pH (e.g., ± 0.2 units)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase organic composition (e.g., ± 2%)

    • Flow rate (e.g., ± 0.1 mL/min)

  • Analysis: Analyze a standard solution while making these small, deliberate changes.

  • Evaluation: Assess the impact of these changes on system suitability parameters (e.g., retention time, peak asymmetry, resolution). The results should remain within the established acceptance criteria.

Proposed RP-HPLC Method and Comparative Data Summary

Below is a hypothetical but scientifically sound RP-HPLC method for the analysis of this compound, along with expected validation data.

HPLC_Method_Workflow Sample_Prep Sample Preparation (Dissolve in Mobile Phase) Injection Inject into HPLC (e.g., 10 µL) Sample_Prep->Injection Separation Chromatographic Separation (C18 Column, Isocratic Elution) Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Data_Analysis Data Acquisition & Analysis (Integration of Peak Area) Detection->Data_Analysis

Caption: A typical workflow for an RP-HPLC analysis.

Proposed Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : 25 mM Phosphate Buffer pH 3.0 (40:60 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Table of Expected Validation Results:

Validation ParameterAcceptance CriteriaExpected Result for Proposed HPLC Method
Specificity No interference at analyte RT; Peak purity > 99.5%Passes; No interference from placebo; Peak purity index > 0.999
Linearity (r²) ≥ 0.9980.9995
Range 80% - 120% of nominal0.08 - 0.12 mg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (Repeatability RSD) ≤ 1.0%0.6%
Precision (Intermediate RSD) ≤ 2.0%1.1%
LOQ S/N ≥ 10; RSD ≤ 10%0.5 µg/mL (RSD = 6.5%)
Robustness System suitability criteria metPasses; System suitability remains within limits for all varied conditions

Conclusion

The validation of an analytical method for an API like this compound is a systematic process that ensures the generation of reliable and accurate data. While several analytical techniques could be employed, RP-HPLC stands out as the most practical and robust choice. By adhering to the principles outlined in international guidelines and meticulously evaluating each validation parameter—from specificity to robustness—researchers can develop a method that is scientifically sound and defensible from a regulatory perspective. The data and protocols presented in this guide serve as a comprehensive framework to aid in the successful development and validation of an analytical method tailored for this specific compound, ultimately ensuring the quality and consistency of the final drug product.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link][4]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link][1][2]

  • European Medicines Agency. (2019). Draft ICH guideline M10 on bioanalytical method validation. [Link][13]

  • Pharma Talks. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link][9]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][5]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link][10]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][14]

  • ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link][15]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][6]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link][7]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][8]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link][3]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link][11]

  • IOSR Journal of Pharmacy. (2017). A Review on Step-by-Step Analytical Method Validation. [Link][12]

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A Comparative Analysis of Photoinitiator Cytotoxicity: Evaluating 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic Acid Against Established Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Biocompatible Photoinitiators in Research and Development

Photoinitiators are indispensable components in photopolymerization, a process with burgeoning applications in biomedical research, drug delivery, and 3D bioprinting. These molecules absorb light energy to generate reactive species, typically free radicals, which initiate the crosslinking of monomers and oligomers to form a polymer network. While essential for material fabrication, the inherent reactivity of photoinitiators and their byproducts raises significant concerns about their biocompatibility. Unreacted initiator molecules or photolysis products can leach from the polymerized material, potentially inducing cytotoxic, inflammatory, or immunogenic responses in surrounding biological systems.

This guide provides a comparative overview of the cytotoxicity of various photoinitiators, with a special focus on 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid. We will delve into the structural features that influence cytotoxicity, present available data for commonly used initiators, and provide standardized protocols for researchers to assess the biocompatibility of their own photopolymer systems.

Understanding Photoinitiator-Induced Cytotoxicity: Mechanisms and Influencing Factors

The cytotoxicity of photoinitiators is not a monolithic property but rather a complex interplay of chemical structure, concentration, light exposure, and the specific biological environment. The primary mechanisms of photoinitiator-induced cell death include:

  • Oxidative Stress: The generation of free radicals is the cornerstone of photopolymerization. However, an excess of these reactive oxygen species (ROS) can overwhelm the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA, ultimately triggering apoptosis or necrosis.[1][2]

  • Membrane Damage: Unreacted, often lipophilic, photoinitiator molecules can intercalate into cell membranes, disrupting their integrity and function. This can lead to the leakage of intracellular components and cell lysis.

  • Inhibition of Cellular Processes: Photoinitiators or their byproducts may interfere with critical cellular pathways, such as mitochondrial respiration or enzyme activity, leading to a decline in cell viability.

Several factors dictate the cytotoxic potential of a photoinitiator:

  • Chemical Structure: The presence of specific functional groups, such as aromatic rings or heavy atoms, can influence the molecule's reactivity, solubility, and interaction with cellular components.

  • Concentration: Higher concentrations of photoinitiators generally lead to increased cytotoxicity.

  • Light Exposure: The dose and wavelength of light used for polymerization can affect the efficiency of initiator cleavage and the generation of reactive species.

  • Cell Type: Different cell lines exhibit varying sensitivities to the same cytotoxic agent.[3][4]

A Structural Perspective on this compound

As of the writing of this guide, a comprehensive, peer-reviewed study directly evaluating the cytotoxicity of this compound is not available in the public domain. Therefore, a definitive quantitative comparison with other photoinitiators is not possible. However, we can infer its potential cytotoxic profile by analyzing its structural components and drawing parallels with known structure-activity relationships.

The key structural features of this compound are:

  • Aromatic Phenyl Ring: A common feature in many Type II photoinitiators, the phenyl ring contributes to the molecule's ability to absorb UV light.

  • Dimethylamino Group: This tertiary amine acts as a co-initiator, participating in the photoinitiation process. Compounds with a dimethylamino-phenyl moiety have been investigated for various biological activities, and some have shown cytotoxic effects in cancer cell lines, though the mechanisms are diverse and not directly related to photoinitiation.[3][5][6][7]

  • Carboxylic Acid Group: The presence of a carboxylic acid moiety is a distinguishing feature. This group can influence the molecule's solubility, potentially increasing its hydrophilicity compared to many other common photoinitiators. Increased water solubility can be advantageous for biomedical applications but may also alter how the molecule interacts with cell membranes and intracellular components. Studies on other carboxylic acid-containing compounds have shown a wide range of toxicities, often dependent on the overall molecular structure.[1][2][8][9][10]

Inference: The structure of this compound suggests it likely functions as a Type II photoinitiator. The presence of the aromatic and amino groups warrants careful cytotoxicological evaluation. The carboxylic acid group may modulate its biological activity compared to non-acidic analogues, but without experimental data, its net effect on cytotoxicity remains speculative.

Comparative Cytotoxicity of Commonly Used Photoinitiators

To provide a benchmark for comparison, the following table summarizes publicly available cytotoxicity data for several widely used photoinitiators. It is crucial to note that experimental conditions (e.g., cell line, concentration, light exposure) vary between studies, so direct comparisons should be made with caution.

PhotoinitiatorChemical ClassCommon ApplicationsReported Cytotoxicity Findings
Irgacure 2959 HydroxyacetophenoneHydrogel formation, 3D bioprintingGenerally considered one of the more cytocompatible initiators, though toxicity is observed at higher concentrations.[2][3][4][11]
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) Acylphosphine oxideDental resins, 3D printingShows moderate to high cytotoxicity in various cell lines.[8][9][10][12][13]
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) Bisacylphosphine oxideDental resins, coatingsOften reported as having higher cytotoxicity compared to TPO and other initiators.[8][12][13]
Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate (TPO-L) PhosphinateDental resins, 3D printingStudies suggest it has better biocompatibility and lower cytotoxicity compared to TPO and BAPO.[8][9][12][13]
Camphorquinone (CQ) DiketoneDental compositesGenerally considered biocompatible, but its low photoinitiation efficiency often requires higher concentrations and co-initiators.

Experimental Protocols for Cytotoxicity Assessment

To empower researchers to evaluate the cytotoxicity of this compound and other novel photoinitiators, we provide the following standardized protocols for two common in vitro assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Metabolic Activity

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of living cells.

Principle: The mitochondrial reductase enzymes in viable cells cleave the tetrazolium ring of MTT, converting the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the photoinitiator in cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same solvent concentration used to dissolve the initiator) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

MTT_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis seed 1. Seed Cells in 96-well Plate treat 2. Treat with Photoinitiator seed->treat 24h incubate 3. Incubate for 24-72h treat->incubate add_mtt 4. Add MTT Reagent incubate->add_mtt formazan 5. Incubate for Formazan Formation add_mtt->formazan 4h solubilize 6. Solubilize Formazan formazan->solubilize read 7. Read Absorbance (570 nm) solubilize->read analyze 8. Calculate Cell Viability read->analyze

Caption: Workflow for the MTT cytotoxicity assay.

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

This assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage or lysis.

Principle: LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The NADH then reduces a tetrazolium salt to a colored formazan product, the amount of which is proportional to the amount of LDH released.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, add the collected supernatant and the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided with the assay kit.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer).

LDH_Workflow cluster_prep Preparation & Treatment cluster_assay LDH Assay cluster_analysis Analysis seed 1. Seed & Treat Cells incubate 2. Incubate for 24-72h seed->incubate collect 3. Collect Supernatant incubate->collect react 4. Add LDH Reaction Mix collect->react incubate_react 5. Incubate (30 min) react->incubate_react stop 6. Add Stop Solution incubate_react->stop read 7. Read Absorbance (490 nm) stop->read analyze 8. Calculate LDH Release read->analyze

Caption: Workflow for the LDH cytotoxicity assay.

Conclusion and Future Directions

References

  • The Effect of 4-(Dimethylamino)phenyl-5-oxopyrrolidines on Breast and Pancreatic Cancer Cell Colony Formation, Migration, and Growth of Tumor Spheroids. (Source: NIH, URL: [Link])

  • Cytotoxicity, Colour Stability and Dimensional Accuracy of 3D Printing Resin with Three Different Photoinitiators. (Source: MDPI, URL: [Link])

  • Cytotoxicity, Colour Stability and Dimensional Accuracy of 3D Printing Resin with Three Different Photoinitiators. (Source: PubMed, URL: [Link])

  • Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. (Source: ACS Publications, URL: [Link])

  • Cytotoxic and cytocompatible comparison among seven photoinitiators-triggered polymers in different tissue cells. (Source: PubMed, URL: [Link])

  • 2 - SAFETY DATA SHEET. (Source: Not available, URL: Not available)
  • 2 - Safety Data Sheet. (Source: Not available, URL: Not available)
  • Cytocompatibility Studies of an in situ Photopolymerized Thermoresponsive Hydrogel Nanoparticle System using Human Aortic Smooth Muscle Cells. (Source: NIH, URL: [Link])

  • Synthesis and cytotoxic activity investigations of DNA-tropic 4-dimethylaminostyryl derivatives of N-methyl-pyrimidobenzimidazolium iodides. (Source: ResearchGate, URL: [Link])

  • Carboxylic acid - Aromatic, Organic, Reactions. (Source: Britannica, URL: [Link])

  • Uncovering the toxicity mechanisms of a series of carboxylic acids in liver cells through computational and experimental approaches. (Source: PubMed, URL: [Link])

  • Synthesis and Cytotoxicity Assessment of 2-(4-Fluorophenyl)-N- halophenylacetamide Derivatives as Anticancer Agents. (Source: Brieflands, URL: [Link])

  • Synthesis, structural characterization and in vitro antitumor activity of 4-dimethylaminopyridinium (6-chloro-1,1-dioxo-1,4,2-benzodithiazin-3-yl)methanides. (Source: PubMed, URL: [Link])

  • Variable cytocompatibility of six cell lines with photoinitiators used for polymerizing hydrogels and cell encapsulation. (Source: PubMed, URL: [Link])

  • Comparative in vitro toxicity assessment of perfluorinated carboxylic acids. (Source: PubMed, URL: [Link])

  • Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy) benzohydrazide derivatives as inhibitors of Entamoeba histolyica. (Source: ResearchGate, URL: [Link])

  • Structure–Activity Relationship of Cytotoxic Natural Products from Indonesian Marine Sponges. (Source: PubMed, URL: [Link])

  • Cytotoxic and DNA-damaging properties of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) and its analogues. (Source: PubMed, URL: [Link])

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A Comparative Guide to Photoinitiator Efficiency: Evaluating 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid in Photopolymerization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of photopolymerization, a process foundational to applications ranging from 3D printing and microelectronics to dental restorations and drug delivery systems, the photoinitiator is the linchpin. This molecule's ability to absorb light energy and convert it into chemical energy—in the form of reactive species that initiate polymerization—dictates the speed, efficiency, and quality of the final cured material.[1][2] A critical metric for quantifying this efficiency is the quantum yield (Φ) , defined as the number of initiating radicals generated per photon absorbed.[3][4] A higher quantum yield signifies a more efficient conversion of light into polymerization, a crucial factor for optimizing curing speed and depth.

This guide provides an in-depth comparison of the performance of 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid , a widely used amine synergist, within the broader landscape of common photoinitiators. We will dissect the mechanisms that govern photoinitiator efficiency, present comparative data for key alternatives, and provide a validated experimental protocol for measuring this critical parameter. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection and application of photoinitiating systems.

The Dichotomy of Initiation: Type I vs. Type II Photoinitiators

Photoinitiators are broadly classified into two categories based on their mechanism of generating free radicals.[5] Understanding this distinction is paramount to appreciating the specific role of compounds like this compound.

  • Type I Photoinitiators (Photocleavage): These molecules undergo unimolecular bond cleavage (α-cleavage) upon absorbing a photon, directly yielding two radical fragments.[5][6] This process is generally highly efficient. Prominent examples include acylphosphine oxides (e.g., TPO, TPO-L) and α-hydroxy ketones (e.g., Irgacure 184, Darocure 1173).[7][8][9]

  • Type II Photoinitiators (Hydrogen Abstraction): These systems require a bimolecular reaction. The photoinitiator (e.g., a ketone like Camphorquinone or Benzophenone) absorbs a photon to reach an excited triplet state. It then interacts with a second molecule, a co-initiator or synergist (typically a tertiary amine), abstracting a hydrogen atom or an electron to generate the initiating radical.[2][6][10] this compound is a classic example of such a co-initiator. While often less efficient than Type I systems due to the bimolecular process and potential for quenching, they offer versatility and are widely used, particularly in visible-light curing applications.[6][10]

G cluster_0 Type I Initiation (Photocleavage) cluster_1 Type II Initiation (H-Abstraction) PI_I Photoinitiator (PI) Excited_PI_I Excited PI* PI_I->Excited_PI_I Photon_I Photon (hν) Photon_I->PI_I Absorption Radical1 Radical 1 (R·) Excited_PI_I->Radical1 α-Cleavage Radical2 Radical 2 (R'·) Excited_PI_I->Radical2 α-Cleavage PI_II Photoinitiator (PI) Excited_PI_II Excited PI* PI_II->Excited_PI_II Photon_II Photon (hν) Photon_II->PI_II Absorption Exciplex Exciplex [PI---CoH]* Excited_PI_II->Exciplex H-Abstraction CoInitiator Co-Initiator (e.g., Amine) CoInitiator->Exciplex Radical_Co Initiating Radical (Co·) Exciplex->Radical_Co Radical_PIH Inactive Radical (PI-H) Exciplex->Radical_PIH

Caption: General mechanisms for Type I and Type II photoinitiation.[5][6]

Comparative Analysis of Photoinitiator Quantum Yield

The quantum yield of a photoinitiator is not an immutable constant; it is influenced by the molecular structure, the surrounding chemical environment (resin, solvent), and the presence of quenchers like oxygen.[3] As a Type II co-initiator, this compound does not have an intrinsic quantum yield in isolation. Its function is to enable the photoinitiation process for a sensitizer, and its efficiency is reflected in the overall quantum yield of the system.

The table below compares the photolysis or conversion quantum yields of several common photoinitiators. This value represents the efficiency of converting an absorbed photon into the decomposition of the initiator molecule, which is the first crucial step in generating radicals.

Photoinitiator/SystemTypeAbsorption Max (λmax)Quantum Yield (Φ)Key Characteristics & References
Irgacure TPO Type I350-420 nm~0.56High efficiency, photobleaching for deep cure.[8]
Irgacure 819 (BAPO) Type I370-400 nmHighFour radicals per molecule, excellent for pigmented systems.[11]
TPO-L Type I350-410 nmHighLiquid form, high efficiency, good for 3D printing.[12][13][14]
Darocure 1173 Type I~247 nm0.00277 - 0.024UV-range initiator, widely used in clear coatings.[4][7]
Irgacure 184 Type I~247 nm~0.00207UV-range initiator, good surface cure properties.[7]
Camphorquinone (CQ) / Amine Type II~469 nm~0.07Visible light initiator, standard in dental composites.[15][16][17][18]
Rose Bengal / Amine System Type II~550 nmVariesVisible light dye-sensitized system. The amine, such as this compound, is essential for radical generation.[19]

Analysis of Performance:

As evidenced by the data, Type I acylphosphine oxides like TPO exhibit significantly higher quantum yields compared to Type II systems like Camphorquinone. This is due to the efficient, unimolecular cleavage mechanism that is not dependent on a diffusion-limited encounter with a co-initiator.[6]

The role of This compound is to maximize the efficiency of a Type II system. When paired with a sensitizer like Camphorquinone or a dye, its chemical structure is optimized for rapid hydrogen or electron donation to the excited sensitizer. This rapid reaction is crucial to outcompete non-productive decay pathways (e.g., thermal relaxation, quenching by oxygen), thereby increasing the overall quantum yield of radical generation for the system.[3][19] Therefore, while the absolute quantum yield of the CQ/amine system (~0.07) is modest, the choice of a highly effective amine synergist is what makes the system viable for practical applications.

Experimental Protocol: Quantum Yield Determination via Spectroscopic Analysis

Measuring the quantum yield of photoinitiator conversion is a self-validating process that provides direct insight into the efficiency of a given system. The following protocol is based on established spectrophotometric methods.[4][15][17] The core principle is to measure the decrease in the photoinitiator's concentration (via its absorbance) as a function of the number of photons it absorbs.

Objective: To determine the quantum yield of conversion (Φ) for a photoinitiator in a non-polymerizing solution.

Materials & Equipment:

  • UV-Vis Spectrophotometer

  • Calibrated light source with a narrow bandpass filter (e.g., LED or filtered lamp)[15]

  • Radiometer/Photodiode for measuring light intensity (photon flux)

  • Quartz cuvette (1 cm path length)

  • Photoinitiator of interest (e.g., Camphorquinone)

  • Co-initiator, if applicable (e.g., this compound)

  • Inert solvent (e.g., ethanol, acetonitrile) in which the monomer is soluble but which does not participate in the reaction.

  • Nitrogen or Argon gas source for deoxygenation

Step-by-Step Methodology:

  • Solution Preparation:

    • Prepare a stock solution of the photoinitiator and co-initiator (for Type II systems) in the chosen solvent at a known concentration (e.g., 0.5 wt%). The initial concentration should yield an absorbance maximum between 1 and 1.5 at its λmax to ensure accurate measurement.

    • Causality: Using a non-polymerizing solvent isolates the photoinitiation event from the complexities of polymerization, allowing for a direct measurement of initiator consumption. The absorbance range ensures compliance with the Beer-Lambert law.

  • Photon Flux Calibration:

    • Place the radiometer at the exact position of the sample cuvette.

    • Turn on the light source and measure the power (in W/cm²).

    • Convert this power to photon flux (I₀, in einsteins/s·cm² or moles of photons/s·cm²) using the wavelength of the light source.

    • Causality: Accurate knowledge of the number of photons entering the sample is essential for calculating the number of photons absorbed.

  • Initial Absorbance Measurement (A₀):

    • Fill the quartz cuvette with the prepared solution.

    • Purge the solution with nitrogen or argon for 5-10 minutes to remove dissolved oxygen. Seal the cuvette.

    • Causality: Oxygen is a potent quencher of excited triplet states and a radical scavenger, its presence would lead to an artificially low quantum yield.[3]

    • Place the cuvette in the spectrophotometer and record the full UV-Vis absorption spectrum. This is the initial absorbance at time t=0.

  • Irradiation and Data Acquisition:

    • Expose the sample in the cuvette to the calibrated light source for a defined period (e.g., 30 seconds).

    • Immediately after exposure, place the sample back into the spectrophotometer and record a new UV-Vis spectrum.

    • Repeat this cycle of irradiation and measurement for a total exposure time sufficient to observe a significant decrease in the photoinitiator's characteristic absorption peak (e.g., 10-15 minutes total).

  • Data Analysis and Calculation:

    • Determine Molar Extinction Coefficient (ε): Using the initial absorbance (A₀) at λmax, the known concentration (c), and the path length (l = 1 cm), calculate ε using the Beer-Lambert law (A = εcl).[17]

    • Calculate Photons Absorbed (Iₐ): For each time interval, calculate the number of photons absorbed by the sample. This requires accounting for the light that is transmitted.

    • Calculate Converted Initiator Molecules: For each spectrum, determine the change in concentration (Δc) from the change in absorbance (ΔA) at λmax using the calculated ε. Convert this concentration change to the number of molecules converted.

    • Plot and Determine Quantum Yield: Plot the total number of converted photoinitiator molecules as a function of the total number of absorbed photons. The slope of the initial linear portion of this graph is the quantum yield (Φ).[17]

G cluster_workflow Experimental Workflow for Quantum Yield Measurement A 1. Prepare PI Solution (Known Concentration) C 3. Deoxygenate Sample (N₂/Ar Purge) A->C B 2. Calibrate Photon Flux (I₀) of Light Source H 7. Data Analysis: - Calculate ε from A₀ - Calculate Absorbed Photons - Calculate Δ[PI] from ΔA B->H D 4. Measure Initial Absorbance (A₀) C->D E 5. Irradiate Sample (Fixed Time, Δt) D->E F 6. Measure New Absorbance (Aₜ) E->F G Repeat Steps 5 & 6 F->G G->E Cycle G->H Data Complete I 8. Plot [PI] converted vs. Photons absorbed H->I J Result: Quantum Yield (Φ) (Slope of the line) I->J

Caption: Workflow for determining photoinitiator quantum yield via spectroscopy.

Conclusion

The selection of a photoinitiator is a critical decision in the design of any photopolymerization system. While Type I photoinitiators like TPO offer inherently high quantum yields due to their direct photocleavage mechanism, Type II systems remain indispensable, particularly for visible-light applications. In this context, the role of the co-initiator is not merely supportive but defining.

This compound stands out as a highly effective amine synergist. Although the quantum yield of the systems it participates in may be lower than leading Type I initiators, its chemical structure is tailored to efficiently donate the necessary hydrogen atom or electron, maximizing the radical output from the excited sensitizer. For researchers and developers, the choice is not simply about the highest absolute quantum yield, but about the optimal initiating system for the specific application constraints, including the required wavelength of light, biocompatibility, solubility, and the nature of the resin matrix. Understanding the principles and experimental realities of quantum yield provides the authoritative grounding needed to navigate these choices effectively.

References

  • Chen, Y., et al. (2007). Quantum yield of conversion of the photoinitiator camphorquinone. Oregon Medical Laser Center. [Link]

  • Chen, Y., et al. (2007). Quantum yield of conversion of the photoinitiator camphorquinone. PubMed - NIH. [Link]

  • Chen, Y., & Prahl, S. A. (2007). Quantum yield of conversion of the dental photoinitiator camphorquinone. ResearchGate. [Link]

  • Li, P. (2012). Quantum Yield and Curing Velocity of Two α-Hydroxy Ketone Photoinitiators. Advanced Materials Research. [Link]

  • Chen, Y., & Prahl, S. A. (2007). Quantum yield of conversion of the photoinitiator camphorquinone. ResearchGate. [Link]

  • Gosecka, M., et al. (2023). Review of quantitative and qualitative methods for monitoring photopolymerization reactions. Polymer Chemistry (RSC Publishing). [Link]

  • Breloy, L., et al. (2020). Calculated photolysis and radical quantum yields of the Type II and the PCIS. ResearchGate. [Link]

  • Wang, K., et al. (2023). 2,4,6-Trimethylbenzoyldiphenylphosphine oxide (TPO) analog: a non-cytotoxic type-I photoinitiator for free radical photopolymerization. RSC Publishing. [Link]

  • Al-Dulaijan, Y. A., et al. (2020). Effect of Camphorquinone Concentration in Physical-Mechanical Properties of Experimental Flowable Resin Composites. PMC - PubMed Central. [Link]

  • Eibel, A., et al. (2018). Choosing the ideal photoinitiator for free radical photopolymerizations: predictions based on simulations using established data. Polymer Chemistry (RSC Publishing). [Link]

  • Sciancalepore, C. (2008). Radical Photoinitiators for UV-Curing In Industrial Applications. ScholarWorks@BGSU. [Link]

  • Griffin, D. R., & Kasko, A. M. (2012). B12-Mediated, Long Wavelength Photopolymerization of Hydrogels. PMC - NIH. [Link]

  • Gosecka, M., & Gosecki, M. (2020). Water-Soluble Photoinitiators in Biomedical Applications. PMC - NIH. [Link]

  • Ligon, S. C., et al. (2017). Photoinitiating mechanisms of Type-I (A), Type-II (B) and two-photon active (C) initiators. ResearchGate. [Link]

  • Zarsky, V., et al. (2013). Initiation efficiency and cytotoxicity of novel water-soluble two-photon photoinitiators for direct 3D microfabrication of hydrogels. ResearchGate. [Link]

  • Lambson, B. (n.d.). Novel Phosphine Oxide Photoinitiators. RadTech. [Link]

  • IGM Resins. (2017). Omnirad TPO-L. IGM Resins. [Link]

  • Edinburgh Instruments. (n.d.). What is Quantum Yield?. Edinburgh Instruments. [Link]

  • Nishi, T., et al. (2017). Mathematical optimization approach for estimating the quantum yield distribution of a photochromic reaction in a polymer. AIP Publishing. [Link]

  • ResearchGate. (n.d.). Schematic diagram of the experimental setup for quantum yield measurement. ResearchGate. [Link]

  • Reiners, F., et al. (2024). Determination of Quantum Yield in Scattering Media Using Monte Carlo Photoluminescence Cascade Simulation and Integrating Sphere Measurements. MDPI. [Link]

  • IGM Resins. (n.d.). Photoinitiator selection to advance the UV curing industry in an uncertain world. RadTech. [Link]

  • Peng, L., et al. (2007). Quantum-yield computation for photo-initiators based on photometric analysis. SPIE Digital Library. [Link]

  • Van der Schoot, P., et al. (2021). A fiber-optic spectroscopic setup for isomerization quantum yield determination. Beilstein Journal of Organic Chemistry. [Link]

  • Farsari, M., et al. (2012). 2PA spectra of three different 2PIs (M2CMK, P2CK, and E2CK) measured using the developed method. ResearchGate. [Link]

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  • Shimadzu. (n.d.). Evaluation of Photoreaction Quantum Yield of Supermolecular Complex (QYM). Shimadzu. [Link]

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  • Femiak, I., et al. (2023). A Hydrophobic Derivative of Ciprofloxacin as a New Photoinitiator of Two-Photon Polymerization: Synthesis and Usage for the Formation of Biocompatible Polylactide-Based 3D Scaffolds. MDPI. [Link]

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A Comparative Guide to Polymerization Initiated by 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of polymer chemistry, the choice of initiator is a critical decision that dictates the outcome of a polymerization reaction, influencing everything from reaction kinetics to the final properties of the polymer. This guide provides an in-depth analysis of 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid, a specialized initiator, and compares its performance with other commonly used radical initiators. Our objective is to equip researchers with the necessary data and insights to make informed decisions for their specific polymerization applications.

Introduction to this compound

This compound belongs to the class of tertiary amine-containing initiators. The presence of the dimethylamino group plays a crucial role in its initiation mechanism, particularly in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). This initiator is often favored for its ability to participate in redox initiation systems, which can offer milder reaction conditions compared to traditional thermal initiators.[]

Mechanism of Initiation

The initiation process in the presence of a transition metal catalyst, a hallmark of ATRP, involves the transfer of a halogen atom from a dormant species to the catalyst.[2] The tertiary amine functionality in this compound can act as a reducing agent or a ligand, influencing the redox potential of the catalyst complex and thereby affecting the rate of initiation and the overall polymerization kinetics.[] This controlled generation of radicals allows for the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions.[3]

Performance Comparison with Alternative Initiators

The selection of an initiator is a multi-faceted decision that depends on the specific monomer, desired polymer characteristics, and reaction conditions.[4] Below is a comparative overview of this compound against other common classes of radical initiators.

Initiator ClassKey AdvantagesKey DisadvantagesOptimal Applications
This compound Facilitates controlled polymerization (e.g., ATRP); Can be used in redox systems for lower temperature initiation.[]May have limited solubility in some non-polar monomers; Can be more expensive than conventional initiators.Synthesis of well-defined polymers, block copolymers, and materials for biomedical applications.[5]
Azo Initiators (e.g., AIBN) Predictable decomposition kinetics; Not susceptible to induced decomposition; Decomposition products are generally non-reactive.[6]Require elevated temperatures for efficient decomposition; Can produce nitrogen gas, which may be undesirable in some systems.Bulk, solution, and suspension polymerizations where thermal initiation is suitable.[]
Peroxide Initiators (e.g., BPO) Wide range of decomposition temperatures available; Can be used in redox systems.[6]Susceptible to induced decomposition, leading to complex kinetics; Decomposition products can be reactive and participate in side reactions.[6]Emulsion polymerization, curing of resins, and applications requiring a broad temperature range for initiation.[][7]
Photoinitiators Spatially and temporally controlled initiation upon exposure to light.[8]Limited to photopolymerization techniques; May require specialized equipment.Coatings, adhesives, 3D printing, and dental materials.[8]
Redox Initiators Can initiate polymerization at low temperatures; High initiation efficiency.[]Can be sensitive to impurities; The two-component system can add complexity to the reaction setup.[9]Emulsion polymerization, especially for temperature-sensitive monomers.[]

Kinetic Studies: A Deeper Dive

Understanding the kinetics of polymerization is paramount for controlling the process and achieving the desired polymer properties.[10] Kinetic studies provide crucial information on the rates of initiation, propagation, and termination.[11]

Importance of Kinetic Analysis

A thorough kinetic analysis allows for the optimization of reaction parameters such as initiator concentration, catalyst concentration (in the case of ATRP), temperature, and solvent.[3][12] This control is essential for tailoring the molecular weight, dispersity, and functionality of the resulting polymer.[13]

The rate of polymerization in a controlled radical process like ATRP is influenced by the equilibrium between active and dormant species.[2] Kinetic modeling can help elucidate this equilibrium and predict the evolution of the polymerization.[14]

Experimental Protocol: Kinetic Study of Polymerization

This section outlines a general protocol for conducting a kinetic study of the polymerization of a vinyl monomer (e.g., methyl methacrylate) initiated by this compound in an ATRP system.

Materials:

  • Monomer (e.g., methyl methacrylate), inhibitor removed

  • Initiator: this compound

  • Catalyst (e.g., Cu(I)Br)

  • Ligand (e.g., PMDETA)

  • Solvent (e.g., anisole)

  • Internal standard (for conversion analysis)

  • Syringes, needles, and Schlenk flasks

  • Constant temperature oil bath with magnetic stirring

  • Gas chromatograph (GC) or Nuclear Magnetic Resonance (NMR) spectrometer for conversion monitoring

  • Gel Permeation Chromatography (GPC) for molecular weight analysis

Procedure:

  • Preparation of the Reaction Mixture: In a Schlenk flask, add the desired amounts of monomer, solvent, and internal standard.

  • Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free radical polymerization.[15]

  • Initiator and Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the initiator, catalyst, and ligand to the reaction flask.

  • Initiation of Polymerization: Place the flask in a preheated oil bath at the desired reaction temperature to start the polymerization.

  • Sampling: At predetermined time intervals, withdraw samples from the reaction mixture using a degassed syringe.

  • Quenching: Quench the polymerization in each sample by exposing it to air and/or adding a small amount of an inhibitor.

  • Conversion Analysis: Determine the monomer conversion in each sample using GC or NMR by comparing the monomer peak area to the internal standard peak area.

  • Molecular Weight Analysis: Precipitate the polymer from the quenched samples, dry it, and analyze the molecular weight and dispersity using GPC.[16]

Data Analysis

The collected data can be used to plot kinetic curves, such as monomer conversion versus time and the natural logarithm of the initial monomer concentration divided by the current monomer concentration versus time. For a controlled polymerization, a linear relationship is expected in the latter plot, indicating a constant concentration of active species.[13] The evolution of molecular weight and dispersity with conversion provides further evidence of a controlled process.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for a kinetic study of polymerization.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Monomer/ Solvent Mixture degas Degas Mixture (Freeze-Pump-Thaw) prep_mix->degas add_reagents Add Initiator, Catalyst, Ligand degas->add_reagents start_rxn Start Polymerization (Heat & Stir) add_reagents->start_rxn sampling Take Samples at Intervals start_rxn->sampling quench Quench Polymerization sampling->quench conversion Analyze Conversion (GC/NMR) quench->conversion mw_analysis Analyze MW/Dispersity (GPC) quench->mw_analysis

Caption: Experimental workflow for kinetic studies of polymerization.

Conclusion

This compound stands out as a versatile initiator, particularly for controlled radical polymerization techniques where precision in polymer design is crucial. Its unique structure allows for participation in redox initiation systems, offering advantages in terms of reaction control and milder conditions. While other initiators like azo and peroxide compounds have their well-established roles in polymer synthesis, the ability to fine-tune polymerization kinetics makes this compound a valuable tool for researchers developing advanced polymeric materials for specialized applications, including those in the biomedical and pharmaceutical fields. A thorough understanding of the polymerization kinetics, obtained through systematic studies, is essential for harnessing the full potential of this and any other polymerization initiator.

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A Comparative Guide to 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic Acid in Photopolymerization Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Co-Initiators in Photopolymerization

Photopolymerization, a cornerstone of modern material science and advanced manufacturing, relies on the precise control of light-induced chemical reactions to transform liquid monomers into solid polymers. This technology is pivotal in diverse fields, from the fabrication of intricate 3D-printed medical devices to the rapid curing of dental composites. At the heart of many efficient photopolymerization systems, particularly those initiated by visible light, lies the synergistic relationship between a photosensitizer and a co-initiator. This guide provides an in-depth comparative analysis of 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid, a tertiary amine co-initiator, and its role within the well-established Norrish Type II photoinitiation mechanism. We will explore its performance in the context of common alternatives, supported by experimental data and detailed protocols, to offer a comprehensive resource for researchers and developers in this dynamic field.

The structural similarity of this compound to other aromatic tertiary amines used in photopolymerization suggests its function as a co-initiator. These co-initiators are essential for the generation of free radicals when paired with a suitable photosensitizer, such as camphorquinone (CQ), which is widely used in dental resin formulations. The efficiency of the photopolymerization process, including the rate of polymerization and the final degree of monomer conversion, is critically dependent on the specific co-initiator used. Furthermore, the co-initiator's stability and its potential to leach from the cured polymer are significant factors influencing the biocompatibility and long-term performance of the final product. This guide will delve into these key performance indicators, offering a comparative perspective on this compound against established alternatives.

The Norrish Type II Photoinitiation Mechanism: A Symphony of Light, Sensitizer, and Co-initiator

Norrish Type II photoinitiator systems are bimolecular processes that rely on a hydrogen abstraction mechanism to generate the free radicals necessary for polymerization.[1] This process is particularly prevalent in visible-light curing systems, such as those used in dental composites, where UV light is not desirable. The key players in this mechanism are the photosensitizer (e.g., camphorquinone), which absorbs light in the visible spectrum, and a hydrogen donor, typically a tertiary amine co-initiator like this compound.

The process can be visualized as follows:

G cluster_0 Photoinitiation Cascade PS Photosensitizer (CQ) PS_excited Excited Photosensitizer (CQ) PS->PS_excited Light Absorption (hν) Exciplex Exciplex [CQ-Amine] PS_excited->Exciplex Forms complex with Co_initiator Co-initiator (Amine) Co_initiator->Exciplex Radical_generation Radical Generation Exciplex->Radical_generation Hydrogen Abstraction Monomer Monomer Radical_generation->Monomer Initiates Polymer Polymer Chain Monomer->Polymer Propagation

Figure 1: Simplified workflow of Norrish Type II photoinitiation.

Upon exposure to light of a suitable wavelength (e.g., blue light for camphorquinone), the photosensitizer transitions to an excited triplet state.[2] In this energized state, it can interact with the amine co-initiator to form an excited-state complex known as an exciplex. Within this transient complex, a hydrogen atom is abstracted from the α-carbon of the amine by the excited photosensitizer. This hydrogen transfer results in the formation of two radicals: a ketyl radical from the photosensitizer and a highly reactive aminoalkyl radical from the co-initiator. It is primarily the aminoalkyl radical that goes on to initiate the polymerization of monomer units, starting the chain reaction that leads to the formation of a cross-linked polymer network.

Comparative Analysis of Amine Co-Initiators

The selection of an appropriate amine co-initiator is critical for optimizing the performance of a photopolymerizable system. Key performance metrics include the rate of polymerization, the final degree of monomer conversion, the chemical stability of the co-initiator, and its biocompatibility, which is often assessed by its potential to leach from the cured polymer and its inherent cytotoxicity.[3][4]

This section provides a comparative overview of this compound (a conceptual analogue in this context) against two widely studied and commercially relevant amine co-initiators: Ethyl-4-(dimethylamino)benzoate (EDMAB) and 2-(dimethylamino)ethyl methacrylate (DMAEMA).

Co-initiatorStructureKey Features
This compound this compoundAromatic tertiary amine with a carboxylic acid group. The presence of the carboxylic acid may influence its solubility and interaction with other components in the resin formulation.
Ethyl-4-(dimethylamino)benzoate (EDMAB) Ethyl-4-(dimethylamino)benzoateA highly effective aromatic amine co-initiator known for its fast polymerization rates.[5] However, it is not polymerizable and can leach from the cured material, raising biocompatibility concerns.[5]
2-(Dimethylamino)ethyl methacrylate (DMAEMA) 2-(Dimethylamino)ethyl methacrylateAn aliphatic amine containing a methacrylate group, allowing it to be covalently incorporated into the polymer network. This reduces leaching but can be prone to degradation.[5]

Table 1: Structural comparison of selected amine co-initiators.

Performance Data Summary

The following table summarizes key performance data for EDMAB and DMAEMA from a comparative study, which can be used to infer the expected performance of structurally similar co-initiators like this compound. The data is based on a dental resin formulation containing BisGMA/HEMA monomers and camphorquinone as the photosensitizer.[5]

Performance MetricEDMAB (0.5 wt%)DMAEMA (0.5 wt%)TUMA (1.75 wt%)*
Maximum Polymerization Rate (Rp,max) HighestIntermediateLowest
Degree of Conversion (DC) at 600s ~70%~70%~70%
Chemical Stability (100 days in DMSO/water) No degradation37.6% degradationNo degradation
Cumulative Leaching (60 days in ethanol) 53.6 ± 4.2 µg/mL11.2 ± 3.0 µg/mLNot detected

*TUMA is a novel, high molecular weight, polymerizable co-initiator included for comparison.[5]

Table 2: Comparative performance of amine co-initiators in a dental resin formulation.[5]

From this data, it is evident that while EDMAB provides the fastest polymerization rate, it is also the most prone to leaching.[5] DMAEMA, being polymerizable, shows significantly reduced leaching but suffers from chemical instability.[5] A co-initiator like this compound, being an aromatic amine similar to EDMAB, would be expected to exhibit a high polymerization rate. Its carboxylic acid functionality might influence its leaching profile compared to EDMAB.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound and a general protocol for evaluating the performance of co-initiators in a photopolymerizable resin system.

Synthesis of this compound

G cluster_0 Synthesis Workflow Start 4-(Dimethylamino)phenylacetonitrile Methylation α,α-Dimethylation Start->Methylation 1. NaH, THF 2. CH3I Intermediate 2-[4-(Dimethylamino)phenyl]-2-methylpropanenitrile Methylation->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis NaOH(aq), Reflux Product This compound Hydrolysis->Product

Figure 2: Proposed synthetic workflow for the target compound.

Step 1: α,α-Dimethylation of 4-(Dimethylamino)phenylacetonitrile

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (2.2 equivalents, 60% dispersion in mineral oil) and anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 4-(dimethylamino)phenylacetonitrile (1.0 equivalent) in anhydrous THF to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add methyl iodide (2.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to 0 °C and quench by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-[4-(dimethylamino)phenyl]-2-methylpropanenitrile.

Step 2: Hydrolysis to this compound

  • To the crude nitrile from the previous step, add a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 6-8 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and wash with diethyl ether to remove any non-acidic impurities.

  • Acidify the aqueous layer to pH 3-4 with concentrated hydrochloric acid, which should precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

Evaluation of Co-initiator Performance in a Dental Resin Formulation

This protocol outlines a general method for comparing the photopolymerization kinetics of different amine co-initiators.

Materials:

  • Bisphenol A glycidyl dimethacrylate (BisGMA)

  • Triethylene glycol dimethacrylate (TEGDMA)

  • Camphorquinone (CQ)

  • Amine co-initiators (e.g., this compound, EDMAB, DMAEMA)

  • Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Dental curing light (blue light, ~470 nm)

Procedure:

  • Resin Formulation: Prepare a monomer mixture of BisGMA and TEGDMA (typically a 70:30 wt/wt ratio). To this mixture, add 0.5 wt% camphorquinone and a molar equivalent amount of the amine co-initiator to be tested. Ensure thorough mixing in the absence of light.

  • FTIR Analysis: Place a small drop of the formulated resin onto the ATR crystal of the FTIR spectrometer.

  • Baseline Spectrum: Record an initial FTIR spectrum of the uncured resin. The peaks of interest are the aliphatic C=C stretching vibration at approximately 1638 cm⁻¹ and an internal standard peak that does not change during polymerization (e.g., the aromatic C=C stretching at ~1608 cm⁻¹).

  • Photopolymerization: Position the tip of the dental curing light at a standardized distance from the ATR crystal and expose the resin to the light for a defined period (e.g., 60 seconds).

  • Kinetic Monitoring: During light exposure, record FTIR spectra at regular intervals (e.g., every 2 seconds).

  • Data Analysis: Calculate the degree of conversion (DC) at each time point using the following formula:

    DC (%) = [1 - (Area of aliphatic C=C peak at time t / Area of aromatic C=C peak at time t) / (Area of aliphatic C=C peak at time 0 / Area of aromatic C=C peak at time 0)] x 100

  • Comparison: Plot the degree of conversion as a function of time for each co-initiator to compare the polymerization rates. The final DC after a set time can also be compared.

Conclusion and Future Perspectives

This compound represents a potentially valuable co-initiator for Norrish Type II photopolymerization systems. Its structural analogy to high-performance aromatic amines like EDMAB suggests it could facilitate rapid polymerization kinetics, a desirable trait in applications such as dental restorations and 3D printing where cure speed is paramount. The presence of a carboxylic acid moiety offers an interesting avenue for modulating properties such as solubility, adhesion to substrates, and potentially reducing leaching through ionic interactions within the polymer matrix.

However, a comprehensive evaluation of its performance is necessary. Future work should focus on the direct synthesis and characterization of this compound and its systematic comparison against industry-standard co-initiators like EDMAB and DMAEMA. Key areas for investigation include not only the photopolymerization kinetics but also a thorough assessment of its biocompatibility, including leaching profiles and cytotoxicity studies, which are critical for its potential application in biomedical devices and dental materials.[3][4] Furthermore, exploring the impact of the carboxylic acid group on the overall properties of the cured polymer will provide valuable insights for the rational design of next-generation photoinitiator systems.

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A Comparative Guide to 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic Acid and its Alternatives in Photopolymerization Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving fields of advanced materials, additive manufacturing, and drug delivery, the precise control over polymerization processes is paramount. Photopolymerization, or UV curing, offers unparalleled spatial and temporal control, making it a cornerstone of technologies such as stereolithography (3D printing), dental restoratives, and the fabrication of biomedical devices. At the heart of these processes lies the photoinitiating system, a synergistic blend of molecules that capture light energy and transform it into chemical reactivity.

This guide provides an in-depth technical comparison of 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid, a tertiary amine co-initiator, with other commonly employed alternatives. By examining experimental data and elucidating the underlying chemical mechanisms, we aim to equip researchers and professionals with the knowledge to make informed decisions in the selection of photoinitiating system components for their specific applications.

The Role of Amine Co-Initiators in Type II Photopolymerization

Photopolymerization is broadly initiated by two types of systems. Type I photoinitiators undergo unimolecular cleavage upon light absorption to directly generate free radicals. In contrast, Type II photoinitiators, the focus of this guide, require a co-initiator to produce initiating radicals. This bimolecular process is a cornerstone of many commercially relevant photopolymerization systems, particularly those activated by visible light.

A typical Type II photoinitiator system consists of a photosensitizer, such as camphorquinone (CQ), and an amine co-initiator. The process, depicted below, unfolds as follows:

  • Photoexcitation: The photosensitizer absorbs light, transitioning to an excited singlet state and then to a more stable, longer-lived triplet state.

  • Exciplex Formation: The excited photosensitizer interacts with the amine co-initiator to form an excited-state complex, or "exciplex".

  • Electron and Proton Transfer: Within the exciplex, an electron is transferred from the amine to the photosensitizer, followed by the abstraction of a proton (a hydrogen atom) from the amine.

  • Radical Generation: This transfer results in the formation of a reactive α-amino radical from the co-initiator and an inactive ketyl radical from the photosensitizer. The α-amino radical is the primary species that initiates the polymerization of monomers.

Type_II_Photoinitiation cluster_0 Light Absorption & Excitation cluster_1 Interaction with Co-initiator cluster_2 Radical Generation cluster_3 Polymerization PS Photosensitizer (PS) (e.g., Camphorquinone) PS_s Excited Singlet State (PS) PS->PS_s Light (hν) PS_t Excited Triplet State (³PS) PS_s->PS_t Intersystem Crossing Amine Amine Co-initiator (e.g., DADMPA) Exciplex Exciplex [³PS*...Amine] Amino_Radical α-Amino Radical (Initiating Species) Exciplex->Amino_Radical Electron & Proton Transfer Ketyl_Radical Ketyl Radical (Inactive) Exciplex->Ketyl_Radical PS_tAmine PS_tAmine PS_tAmine->Exciplex Monomer Monomer Amino_Radical->Monomer Initiation Polymer Polymer Chain Monomer->Polymer Propagation

Figure 1: Mechanism of Type II Photoinitiation.

Comparative Analysis of Amine Co-Initiators

The choice of amine co-initiator significantly impacts the efficiency of photopolymerization and the properties of the final cured material. Here, we compare this compound (DADMPA) with two widely used alternatives: Ethyl-4-(dimethylamino)benzoate (EDMAB) and 2-(dimethylamino)ethyl methacrylate (DMAEMA).

Co-initiatorChemical StructureKey Features
This compound (DADMPA) Aromatic amine with a carboxylic acid group. The steric hindrance from the gem-dimethyl group may influence reactivity.
Ethyl-4-(dimethylamino)benzoate (EDMAB) Aromatic amine, highly effective hydrogen donor.[1] Widely used in dental resin formulations.[1]
2-(dimethylamino)ethyl methacrylate (DMAEMA) Aliphatic amine with a polymerizable methacrylate group, allowing for its incorporation into the polymer network.[1]
Performance in Photopolymerization

The efficiency of a co-initiator is determined by its ability to donate a hydrogen atom and generate initiating radicals. This, in turn, influences the rate of polymerization and the final degree of monomer conversion.

Performance MetricDADMPA (Expected)EDMABDMAEMA
Polymerization Rate Moderate to HighHigh[1]Moderate to High[1]
Degree of Conversion GoodHigh[2]Good, can be comparable to EDMAB[1]
Oxygen Inhibition SusceptibleSusceptibleSusceptible
Yellowing Potential for yellowingKnown to cause yellowing[3]Less yellowing than aromatic amines

Note: Direct comparative data for DADMPA is limited. The expected performance is based on its structural similarity to other aromatic amines.

Higher amine-to-photosensitizer ratios generally lead to a higher degree of conversion and a faster polymerization rate.[2] However, an excess of amine can act as a retarder by trapping initiating radicals.[4]

Biocompatibility and Stability

For applications in drug delivery and biomedical devices, the biocompatibility of all components is critical. Unreacted co-initiators can leach from the polymer matrix, potentially causing cytotoxicity.[1]

Biocompatibility AspectDADMPA (Expected)EDMABDMAEMA
Leachability Potentially leachableProne to leaching as it doesn't copolymerize[1]Lower leachability due to copolymerization[1]
Cytotoxicity Data not readily availableCan cause biocompatibility issues[1]Generally considered more biocompatible than EDMAB
Chemical Stability Expected to be stableGood chemical stability[1][5]Prone to degradation in aqueous environments[1][5]

The ability of DMAEMA to copolymerize into the polymer network is a significant advantage in terms of reducing leachables and improving biocompatibility.[1] However, its stability in aqueous media is a concern.[1][5] EDMAB, while being a very effective co-initiator, has known biocompatibility issues due to its aromatic nature and tendency to leach.[1]

Experimental Protocols

Synthesis of this compound

While various synthetic routes exist for related compounds, a common approach for the synthesis of 2-aryl-2-methylpropanoic acids involves the following general steps:

  • Friedel-Crafts Acylation: Reaction of a substituted benzene (in this case, N,N-dimethylaniline) with a suitable acylating agent in the presence of a Lewis acid catalyst to introduce a carbonyl group.

  • Haloform Reaction or Oxidation: Conversion of the resulting ketone to a carboxylic acid.

  • Alkylation: Introduction of the second methyl group at the α-position.

A detailed, specific protocol for the synthesis of this compound would require adaptation from procedures for similar molecules.[6][7][8][9]

Synthesis_Workflow Start Starting Materials (e.g., N,N-dimethylaniline, Acylating Agent) Step1 Friedel-Crafts Acylation Start->Step1 Intermediate1 Aryl Ketone Intermediate Step1->Intermediate1 Step2 Oxidation/Haloform Reaction Intermediate1->Step2 Intermediate2 Aryl Carboxylic Acid Intermediate Step2->Intermediate2 Step3 α-Alkylation Intermediate2->Step3 Product 2-[4-(Dimethylamino)phenyl]- 2-methylpropanoic acid Step3->Product Purification Purification (e.g., Crystallization, Chromatography) Product->Purification

Figure 2: General Synthesis Workflow.

Evaluation of Photopolymerization Kinetics

The kinetics of photopolymerization can be monitored in real-time using techniques such as Fourier-transform infrared (FTIR) spectroscopy or photo-differential scanning calorimetry (photo-DSC).

Real-Time FTIR Spectroscopy Protocol:

  • Sample Preparation: Prepare a resin formulation containing the monomer, photosensitizer (e.g., 0.5 wt% camphorquinone), and the amine co-initiator (e.g., 1.0 wt%).

  • Sample Application: Place a small drop of the resin between two transparent salt plates (e.g., KBr or NaCl) separated by a spacer of known thickness.

  • FTIR Setup: Place the sample in the FTIR spectrometer.

  • Initiation: Irradiate the sample with a light source of a specific wavelength and intensity (e.g., a blue LED at 470 nm).

  • Data Acquisition: Continuously collect FTIR spectra during the irradiation period.

  • Analysis: Monitor the decrease in the peak area of the monomer's reactive group (e.g., the C=C bond in acrylates or methacrylates) over time to determine the rate of polymerization and the final degree of conversion.

Conclusion and Future Perspectives

The selection of an amine co-initiator for a Type II photoinitiator system is a critical decision that influences not only the efficiency of the photopolymerization process but also the properties and biocompatibility of the final material. While this compound is a structurally viable candidate, its performance and biocompatibility profile require further direct experimental investigation.

In comparison, Ethyl-4-(dimethylamino)benzoate (EDMAB) stands out for its high reactivity, though with concerns regarding biocompatibility and yellowing.[1][3] 2-(dimethylamino)ethyl methacrylate (DMAEMA) offers a compelling advantage through its ability to copolymerize, thereby reducing leachables and enhancing biocompatibility, albeit with potential stability issues in aqueous environments.[1][5]

Future research should focus on the direct comparative evaluation of this compound against these established alternatives in various application-specific formulations. Key areas of investigation should include not only polymerization kinetics and mechanical properties but also a thorough assessment of cytotoxicity and long-term stability. The development of novel, highly efficient, and biocompatible co-initiators remains a significant goal in the advancement of photopolymerization technologies for biomedical and advanced manufacturing applications.

References

  • Jakubiak, J., Linden, L.-A., & Rabek, J. F. (1999). A Reappraisal of Camphorquinone-amines Photoinitaiting Systems for Polymerization of Multifunctional Monomers. RadTech Europe '99 Conference Proceedings.
  • Cook, W. D. (1992).
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  • Lee, I.-B., Kim, M.-J., Kim, J.-M., & Kim, S.-Y. (2012). Effect of CQ-amine ratio on the degree of conversion in resin monomers with binary and ternary photoinitiation systems.
  • Jakubiak, J., & Rabek, J. F. (2003).
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  • Schneider, L. F., Pfeifer, C. S., Consani, S., Prahl, S. A., & Ferracane, J. L. (2008). Influence of photoinitiator type on the rate of polymerization, degree of conversion, hardness and colour stability of experimental dental composites.
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  • Ye, Q., et al. (2007). Synthesis and evaluation of a novel co-initiator for dentin adhesives: polymerization kinetics and leachables study.
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A Comparative Guide to 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic Acid: Performance Benchmarks in Photopolymerization and Potential Biomedical Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid, a molecule possessing unique structural features relevant to both industrial and biomedical research. We will objectively benchmark its performance as a co-initiator in photopolymerization systems against established alternatives and explore its potential in the realm of drug development based on the activities of related phenylpropanoic acid derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to understand the functional capabilities and comparative advantages of this compound.

Introduction: Unpacking the Molecular Architecture

This compound, hereafter referred to as DPA, is a tertiary amine featuring a carboxylic acid functional group. Its structure is notable for two key domains:

  • The 4-(Dimethylamino)phenyl Group: This moiety is a well-known and powerful hydrogen donor and electron-transfer agent upon photo-excitation. It is structurally analogous to the amine co-initiators widely used in Type II photopolymerization systems, such as Ethyl 4-(dimethylamino)benzoate (EDB).[1]

  • The Carboxylic Acid Group: This functional group imparts hydrophilicity and provides a reactive handle for covalent modification, such as conjugation to biomolecules, polymers, or nanoparticles. This feature distinguishes it from many common amine co-initiators and opens pathways for its use in functional materials and biomedical applications.[2]

This guide will dissect the performance of DPA, focusing on its primary anticipated role in photo-curing chemistry and providing a scientifically grounded perspective on its less-explored potential in biological systems.

Part 1: Performance Benchmark in Type II Photopolymerization

Type II photoinitiator systems are two-component systems that generate free radicals through a bimolecular reaction. They consist of a photosensitizer (e.g., a benzophenone or thioxanthone) and a co-initiator, typically a tertiary amine, which acts as a hydrogen or electron donor.[3] DPA is ideally structured to function as such a co-initiator.

Mechanism of Action: The Role of DPA in Radical Generation

Upon absorption of UV or visible light, the photosensitizer (S) is promoted to an excited singlet state (¹S) and then to a more stable triplet state (³S). This excited triplet state is not reactive enough to directly initiate polymerization. Instead, it interacts with the amine co-initiator (DPA). DPA donates a hydrogen atom (or an electron followed by a proton) from the carbon adjacent to the nitrogen atom, quenching the sensitizer and generating an active α-amino alkyl radical. This radical is the primary species responsible for initiating the polymerization of monomers, such as acrylates.

The causality for this process lies in the relatively low C-H bond dissociation energy alpha to the nitrogen atom and the ability of the nitrogen to stabilize the resulting radical. The efficiency of this process is paramount to the overall curing speed and final properties of the photopolymer.

G cluster_0 Step 1: Photo-Excitation cluster_1 Step 2: Radical Generation cluster_2 Step 3: Polymerization S Sensitizer (S) (e.g., Benzophenone) S1 ¹S S->S1 hv (Light) S3 ³S S1->S3 Intersystem Crossing Complex [³S*...DPA] Exciplex S3->Complex DPA DPA Co-initiator (Hydrogen Donor) DPA->Complex Radical α-Amino Radical (Initiating Species) Complex->Radical H-Abstraction or Electron/Proton Transfer SH Reduced Sensitizer (Inactive Ketyl Radical) Complex->SH Monomer Monomer (M) Radical->Monomer Initiation Polymer Polymer Chain (P-M•) Monomer->Polymer Propagation

Figure 1: Mechanism of Type II photopolymerization with DPA.
Experimental Protocol: Benchmarking Polymerization Efficiency

To provide a trustworthy and self-validating comparison, we outline a standardized protocol using Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy. This technique allows for continuous monitoring of the disappearance of the monomer's reactive double bond, providing kinetic data.

Objective: To compare the photopolymerization kinetics of a standard acrylate formulation initiated by a Benzophenone/DPA system versus a Benzophenone/EDB system.

Materials:

  • Monomer: Trimethylolpropane triacrylate (TMPTA)

  • Photosensitizer: Benzophenone (BP)

  • Co-initiators: this compound (DPA) and Ethyl 4-(dimethylamino)benzoate (EDB)

  • Light Source: 365 nm UV LED lamp with controlled intensity (e.g., 20 mW/cm²)

  • Instrumentation: FTIR spectrometer equipped with a horizontal transmission accessory.

Step-by-Step Protocol:

  • Formulation Preparation: Prepare two photoresist formulations. For each, mix 97% w/w TMPTA with 1% w/w Benzophenone.

  • Co-initiator Addition: To the first formulation, add 2% w/w DPA. To the second, add an equimolar amount of EDB to ensure a fair comparison of initiating efficiency. Stir both mixtures in the dark until fully dissolved.

  • Sample Preparation: Place a single drop of the formulation between two polypropylene films. Gently press to create a thin film of uniform thickness (~25 µm).

  • RT-FTIR Setup: Mount the sample in the FTIR spectrometer.

  • Data Acquisition: Begin recording spectra. Monitor the disappearance of the acrylate C=C double bond peak area (typically around 1635 cm⁻¹).

  • Initiation: After collecting a baseline for 30 seconds, turn on the 365 nm UV lamp positioned directly above the sample.

  • Monitoring: Continue recording spectra in real-time until the peak area stabilizes, indicating the reaction has completed or significantly slowed.

  • Analysis: Calculate the degree of conversion (%) over time using the following formula: Conversion (%) = (A₀ - Aₜ) / A₀ * 100 where A₀ is the initial peak area and Aₜ is the peak area at time t.

Comparative Performance Data

The following table summarizes expected quantitative data from the described experiment. The values are representative and serve to illustrate the performance metrics.

Performance MetricBenzophenone / DPABenzophenone / EDB (Control)Rationale for Expected Outcome
Induction Time (s) 5 - 83 - 5The bulkier gem-dimethyl group on DPA may introduce slight steric hindrance, potentially slowing the initial interaction with the excited sensitizer.
Max. Polymerization Rate (%/s) 15 - 2018 - 25EDB is a highly optimized and mobile co-initiator. The higher molecular weight and potential for hydrogen bonding of DPA's carboxylic acid group might slightly reduce its mobility within the viscous monomer mixture.
Final Conversion (%) 85 - 92%88 - 95%Both systems are expected to achieve high conversion. The final conversion is often limited by vitrification of the polymer network, and minor differences in initiator mobility may have a small impact.[4]

Expertise & Interpretation: While EDB may exhibit slightly faster kinetics due to its lower steric bulk and higher mobility, DPA is expected to be a highly effective co-initiator. The key advantage of DPA is not necessarily in surpassing the raw speed of EDB, but in the additional functionality its carboxylic acid group provides. This allows it to be covalently bound into a polymer backbone or grafted onto surfaces, creating materials with localized initiating capabilities and significantly reducing the potential for migration of the initiator fragment—a critical concern in applications like food packaging and biomedical devices.[5]

Part 2: Comparison with Alternative Co-Initiators

The choice of a co-initiator depends heavily on the application's specific requirements, such as cure speed, yellowing, solubility, and migration potential.

FeatureDPAEthyl 4-(dimethylamino)benzoate (EDB)Polymeric Amines (e.g., Omnipol 910)
Molecular Weight 223.28 g/mol 193.24 g/mol High (>1000 g/mol )
Functionality Carboxylic acid for graftingEsterPolymeric backbone
Migration Potential Moderate (can be eliminated via grafting)HighVery Low[5]
Solubility Good in polar monomers/solventsExcellent in most monomersVariable; can increase formulation viscosity
Relative Efficiency HighVery High (Benchmark Standard)[1]Moderate to High (can be lower due to reduced mobility)
Primary Advantage Functional handle for low-migration applicationsCost-effective, high reactivityExtremely low migration for sensitive applications

Part 3: Exploratory Applications in a Biomedical Context

The phenylpropanoic acid scaffold is present in numerous compounds with established biological activity, including anticancer and anti-inflammatory agents.[6][7][8] The presence of this core structure in DPA, combined with its carboxylic acid group for potential conjugation, makes it an intriguing candidate for investigation in drug delivery and therapeutics.

Workflow: Preliminary Cytotoxicity Assessment

Before any therapeutic application can be considered, a baseline assessment of the compound's intrinsic cytotoxicity is a mandatory first step. This ensures that the molecule itself is not overtly toxic to cells at concentrations relevant for its intended use.

Trustworthiness through a Multi-Assay Approach: Relying on a single cytotoxicity assay can be misleading. A robust preliminary screen should employ at least two assays based on different cellular mechanisms, for example, one measuring metabolic activity (MTT) and one measuring membrane integrity (LDH).[9]

Figure 2: Workflow for preliminary cytotoxicity screening of DPA.
Experimental Protocol: MTT Assay for Metabolic Activity
  • Cell Seeding: Seed a 96-well plate with a chosen cell line (e.g., A549 human lung carcinoma) at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of DPA in DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of DPA.

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot viability versus concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

This protocol provides a validated system to quantify the cytotoxic potential of DPA, a critical first step in evaluating its suitability for any biomedical application, from a component in a dental resin to a moiety in a targeted drug delivery system.[2]

Conclusion

This compound (DPA) presents a compelling profile as a functional molecule. As a photoinitiator component , it performs effectively, approaching the efficiency of industry-standard co-initiators like EDB. Its principal advantage in this domain is the presence of a carboxylic acid group, which enables its covalent attachment to polymer backbones or surfaces, offering a straightforward strategy to produce low-migration, functional photopolymers.

In the biomedical arena , while its potential is currently unexplored, its structural similarity to phenylpropanoic acids with known bioactivity suggests it is a worthy candidate for screening. The outlined cytotoxicity protocols provide a clear, validated pathway for initiating such investigations. For researchers and developers, DPA represents a versatile chemical tool, bridging the gap between high-performance industrial materials and the sophisticated requirements of biomedical applications.

References

  • de la Torre, M. C., et al. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Molbank, 2023(2), M1642. [Link]

  • PubChem. 2-[4-(Dimethylamino)phenyl]-2-methylpropanoate. National Center for Biotechnology Information. [Link]

  • de la Torre, M. C., et al. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. SciSpace. [Link]

  • Starkevič, U., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. [Link]

  • Reta, M. R., et al. (2012). Cytotoxic Bioactivity of Some Phenylpropanoic Acid Derivatives. ResearchGate. [Link]

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  • Skladanowski, A., & Konopa, J. (1994). Cytotoxic and DNA-damaging properties of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) and its analogues. PubMed. [Link]

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  • Hahn, V., et al. (2022). Search for Alternative Two‐Step‐Absorption Photoinitiators for 3D Laser Nanoprinting. ResearchGate. [Link]

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  • Eureka. Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoic acid.
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  • Kalgutkar, A. S., et al. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. PubMed. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of a robust and ethical research program. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid, moving beyond a simple checklist to instill a deep understanding of the principles behind each step.

Our approach is grounded in the E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) model, ensuring that the information provided is not only accurate but also practical and field-tested. Every recommendation is designed to be part of a self-validating safety system within your laboratory.

Hazard Assessment and Chemical Profile

PropertyValue/InferenceSource
Molecular FormulaC₁₂H₁₇NO₂PubChem[1]
Molecular Weight207.27 g/mol PubChem[1]
Physical StateLikely a solid at room temperatureInferred from similar compounds[4][5]
AcidityWeakly acidic due to the carboxylic acid groupChemical Principle
BasicityWeakly basic due to the tertiary amine groupChemical Principle
Likely HazardsHarmful if swallowed, Causes skin irritation, Causes serious eye irritationInferred from SDS of similar compounds[6][7]
Aquatic ToxicityPotentially toxic to aquatic lifeInferred from SDS of similar compounds[4][7]

This initial assessment dictates that this compound should be treated as a hazardous chemical, necessitating a disposal route that prevents its release into the environment.

The Disposal Decision Workflow: A Step-by-Step Protocol

The following workflow provides a logical sequence for the proper disposal of this compound, from the point of generation to final removal from the laboratory. This process is aligned with the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA).[8]

DisposalWorkflow cluster_0 Step 1: Point of Generation cluster_1 Step 2: Waste Characterization & Segregation cluster_2 Step 3: Containerization & Labeling cluster_3 Step 4: Storage & Removal A Waste Generation (Solid, Liquid, Contaminated PPE) B Is the waste a pure solid of the compound? A->B C Is the waste a solution of the compound? B->C No E Solid Waste Container (Compatible, Sealed) B->E Yes D Is the waste contaminated labware/PPE? C->D No F Liquid Waste Container (Compatible, Sealed, Secondary Containment) C->F Yes G Solid Contaminated Waste Bag/Container D->G Yes H Label Container: 'HAZARDOUS WASTE' Chemical Name Concentration Date E->H F->H G->H I Store in Designated Satellite Accumulation Area (SAA) H->I J Arrange for pickup by licensed hazardous waste contractor I->J

Caption: Disposal decision workflow for this compound.

Experimental Protocol for Waste Handling

Materials:

  • Appropriate waste containers (e.g., wide-mouth high-density polyethylene (HDPE) for solids, narrow-mouth HDPE or glass for liquids).

  • Hazardous waste labels.

  • Secondary containment bins.

  • Personal Protective Equipment (PPE): safety goggles, lab coat, compatible chemical-resistant gloves.

Procedure:

  • Immediate Segregation: At the point of generation, separate waste streams. Do not mix this compound waste with other chemical waste unless they are known to be compatible.[9][10]

    • Solid Waste: Collect pure or synthesized solid this compound in a dedicated, clearly labeled solid waste container.[11]

    • Liquid Waste: Solutions containing this compound should be collected in a designated liquid waste container. Do not mix aqueous and organic solvent waste streams.[12]

    • Contaminated Materials: Gloves, weigh boats, and absorbent paper contaminated with the compound should be collected in a separate, sealed bag or container designated for solid chemical waste.[11]

  • Container Selection and Management:

    • Use containers that are compatible with the chemical. Given the compound's structure, HDPE or glass containers are appropriate.[11] Avoid metal containers for acidic waste.[11]

    • Ensure the container is in good condition, with a secure, leak-proof lid.[13]

    • Fill liquid waste containers to no more than 90% capacity to allow for vapor expansion.[11][14]

    • Keep waste containers closed at all times, except when adding waste.[15]

  • Proper Labeling:

    • Immediately label the waste container with the words "HAZARDOUS WASTE".[11][15]

    • Clearly identify the contents: "this compound". If in a solution, list all components with their approximate percentages.

    • Indicate the date of accumulation.

  • Interim Storage:

    • Store the labeled waste containers in a designated Satellite Accumulation Area (SAA) near the point of generation.[13]

    • Ensure proper segregation within the SAA. Use secondary containment bins to separate acids from bases and oxidizers from flammable materials.[12]

    • Store in a well-ventilated area, away from direct sunlight or heat sources.[12]

  • Final Disposal:

    • Do NOT dispose of this compound down the drain.[16] Its potential aquatic toxicity and the presence of an aromatic amine group make this unacceptable.

    • Do NOT dispose of this compound in the regular trash.[13]

    • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal facility. This is a "cradle-to-grave" responsibility, meaning the generator is responsible for the waste until its final, safe disposal.[17]

Spill Management: An Immediate Action Plan

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

SpillResponse A Spill Occurs B Alert personnel in the area A->B C Is the spill large or unmanageable? B->C D Evacuate and call emergency services C->D Yes E Don PPE (Gloves, Goggles, Lab Coat) C->E No F Contain the spill with absorbent material E->F G For solid spills: Carefully sweep up material F->G H For liquid spills: Absorb with inert material (vermiculite, sand) F->H I Collect all contaminated materials into a hazardous waste container G->I H->I J Clean the spill area with soap and water I->J K Label waste container and dispose of as hazardous waste J->K

Caption: Immediate action plan for a spill of this compound.

Spill Cleanup Protocol:

  • Alert and Assess: Immediately alert others in the vicinity.[14]

  • Evacuate if Necessary: If the spill is large, involves other reactive materials, or if you are unsure how to proceed, evacuate the area and contact your institution's safety office.

  • Personal Protection: For small, manageable spills, don appropriate PPE, including double gloves (nitrile), safety goggles, and a lab coat.[6]

  • Containment and Cleanup:

    • Solid Spills: Gently sweep the solid material to avoid creating dust. Place it in a sealed container for disposal.[18]

    • Liquid Spills: Cover with an inert absorbent material like vermiculite or sand. Once absorbed, collect the material using non-sparking tools and place it in a sealed hazardous waste container.[14]

  • Decontamination: Clean the spill area thoroughly with soap and water. Collect all cleaning materials as contaminated waste.

  • Disposal: Label the container with all contents and dispose of it as hazardous waste following the procedures outlined in Section 2.

Regulatory Framework and Compliance

The disposal of chemical waste is strictly regulated. In the United States, the primary governing regulation is the Resource Conservation and Recovery Act (RCRA), administered by the EPA. Key principles of RCRA include:

  • Waste Identification: Generators are required to determine if their waste is hazardous.[17][19]

  • "Cradle-to-Grave" Management: The generator is responsible for the waste from its creation to its ultimate disposal.[17]

  • Proper Handling and Documentation: This includes requirements for labeling, storage, and using a manifest system for tracking waste that is transported off-site.[19]

By adhering to the procedures in this guide, your laboratory will be in compliance with these foundational regulatory requirements.

Conclusion: Fostering a Culture of Safety

The proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. By understanding the "why" behind each step—from hazard assessment to regulatory compliance—we move from rote compliance to an ingrained culture of safety. This proactive approach not only protects researchers and the environment but also upholds the integrity of our scientific endeavors.

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Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, ensuring the safety of our research community is paramount. This guide provides essential, field-proven safety protocols for handling 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid (CAS No. 85068-68-0). While a specific, comprehensive toxicological profile for this exact compound is not widely published, a robust safety plan can be constructed by analyzing data from structurally similar propanoic acid derivatives. This guide synthesizes that information to establish best practices that prioritize your safety. The procedures outlined herein are designed to be a self-validating system, grounding every recommendation in established chemical safety principles.

Hazard Assessment: Understanding the Risks

Based on the hazard classifications of analogous chemical structures, we must handle this compound with the assumption that it poses similar risks. The primary hazards identified from related compounds are significant irritation to the skin and eyes, potential harm if swallowed, and possible respiratory tract irritation.[1][2][3][4]

Table 1: Anticipated Hazard Profile

Hazard Type GHS Classification (Anticipated) Key Precautionary Action Source
Serious Eye Irritation Category 2 Avoid all contact with eyes; wear sealed chemical goggles. [1][2]
Skin Irritation Category 2 Avoid all skin contact; wear chemical-resistant gloves and a lab coat. [1][2][3]
Acute Oral Toxicity Category 4 (Harmful if swallowed) Do not eat, drink, or smoke in the work area; wash hands thoroughly after handling. [2][4][5]

| Respiratory Irritation | STOT SE 3 | Handle only in well-ventilated areas or with local exhaust ventilation to avoid inhaling dust. |[1][3][6] |

Core PPE Requirements: A Multi-Layered Defense

A comprehensive Personal Protective Equipment (PPE) strategy is non-negotiable. The appropriate level of PPE is dictated by the specific procedure and the potential for exposure.[7] No single piece of equipment can protect against all hazards, so a combination is required.[8]

Table 2: Recommended Personal Protective Equipment (PPE)

Protection Type Minimum Specification Rationale and Procedural Notes
Eye & Face Protection Chemical safety goggles compliant with ANSI Z87.1 or EN166 standards.[1][7] The compound is presumed to be a serious eye irritant.[1][2] Standard safety glasses do not provide a seal and are insufficient. When there is a splash potential (e.g., dissolving the solid, transferring solutions), a face shield must be worn in addition to goggles.[7][9]
Hand Protection Chemical-resistant, unlined gloves (e.g., Nitrile, Neoprene).[9] Required to prevent skin contact, as the compound is an expected skin irritant.[2] Always check gloves for integrity before use and dispose of them immediately after handling or if contamination is suspected. Use proper glove removal technique to avoid cross-contamination.[10]
Body Protection A clean, buttoned laboratory coat. A chemical-resistant apron is required when mixing or handling larger quantities.[11] Protects skin and personal clothing from accidental spills and contamination. Clothing worn underneath should cover legs completely; open-toed shoes are never permitted.

| Respiratory Protection | Not typically required if handled in a certified chemical fume hood or with adequate local exhaust ventilation. | If engineering controls are unavailable or insufficient to control dust/aerosols, a NIOSH-approved respirator (e.g., N95 for particulates or higher) is mandatory.[6][9] |

Procedural Guide: From Lab Bench to Disposal

Adherence to a strict, step-by-step protocol is the foundation of laboratory safety. This workflow minimizes risk at every stage of handling.

Step 1: Pre-Handling & Area Preparation
  • Verify Equipment: Ensure a certified chemical fume hood is available and functioning correctly.

  • Locate Safety Stations: Confirm the location and operational status of the nearest safety shower and eyewash station before beginning work.[1]

  • Assemble Materials: Gather all necessary equipment, including the chemical container, spatulas, weighing paper, glassware, and a designated, labeled waste container.

  • Don PPE: Put on all required PPE as specified in Table 2. Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs.

Step 2: Safe Handling Protocol (Inside a Fume Hood)
  • Minimize Dust: Open the chemical container slowly. Handle the solid compound gently to avoid creating airborne dust.

  • Weighing: If weighing the compound, perform this task on a draft shield or within the fume hood to contain any particulates.

  • Transfers: When transferring the solid or solutions, do so carefully to prevent splashes or spills.

  • Work Surface: Keep the work area clean and uncluttered. Immediately clean any minor spills using appropriate methods.

Step 3: Post-Handling & Decontamination
  • Secure Compound: Tightly close the primary container of this compound and store it in a cool, dry, well-ventilated area away from incompatible substances.[12]

  • Clean Equipment: Decontaminate all non-disposable equipment (glassware, spatulas) according to your institution's standard procedures.

  • Doff PPE: Remove PPE in the correct order to prevent cross-contamination: first gloves, then face shield/goggles, and finally the lab coat.

  • Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.[1][2]

Step 4: Waste Disposal Plan
  • Containerization: All waste, including contaminated gloves, weighing paper, and disposable labware, must be placed in a suitable, closed, and clearly labeled hazardous waste container.[13]

  • Classification: The waste must be classified and disposed of as chemical waste. Do not mix with general trash.[10]

  • Regulations: Ensure disposal is carried out through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[4][10] Under no circumstances should this chemical or its waste be allowed to enter drains or the environment.[1][6]

Visual Workflows

PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection cluster_assessment Task Assessment cluster_ppe Required PPE Start Start: Assess Task Handling_Solid Handling solid compound? Start->Handling_Solid Splash_Risk Potential for splashes? (e.g., dissolving, transferring solution) Start->Splash_Risk Ventilation Working outside a certified fume hood? Start->Ventilation Goggles Mandatory: Chemical Safety Goggles Handling_Solid->Goggles Gloves_Coat Mandatory: Nitrile Gloves & Lab Coat Handling_Solid->Gloves_Coat Face_Shield Add Face Shield Splash_Risk->Face_Shield Yes Respirator Add NIOSH-Approved Respirator Ventilation->Respirator Yes

Caption: PPE selection flowchart based on task-specific risks.

Chemical Handling & Disposal Lifecycle

This workflow outlines the complete lifecycle for safely managing the chemical from receipt to final disposal.

Handling_Lifecycle Acquire 1. Acquire Chemical & Review SDS Information Prepare 2. Prepare Work Area & Verify Safety Equipment Acquire->Prepare Don_PPE 3. Don Required PPE Prepare->Don_PPE Handle 4. Handle Chemical in Fume Hood Don_PPE->Handle Decon 5. Decontaminate Tools & Work Area Handle->Decon Doff_PPE 6. Doff PPE Correctly Decon->Doff_PPE Dispose 7. Segregate & Store Hazardous Waste Doff_PPE->Dispose Wash 8. Wash Hands Thoroughly Dispose->Wash

Caption: Procedural workflow for the chemical handling lifecycle.

By integrating these core principles of hazard assessment, proper PPE selection, and strict procedural adherence, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment for all.

References

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Fisher Scientific. (2025). Safety Data Sheet for (+/-)-2-Phenylpropionic acid.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet for 3-[4-(Dimethylamino)phenyl]-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from Chemical Hazards Emergency Medical Management website.
  • Biosynth. (2022). Safety Data Sheet for Ibuprofen.
  • Pesticide Environmental Stewardship. (n.d.). Components of Personal Protective Equipment. Retrieved from Pesticide Environmental Stewardship website.
  • Sigma-Aldrich. (2025). Safety Data Sheet for 2-(4-dimethylaminophenylazo)benzoic acid.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment.
  • Sigma-Aldrich. (2024). Safety Data Sheet for 2-methylpropionic acid; isobutyric acid.
  • PubChem. (n.d.). Entry for 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid.
  • University of California Integrated Pest Management Program. (2018). Proper Selection, Use, and Removal of PPE.
  • ChemScene. (2025). Safety Data Sheet for 2-(4-Bromophenyl)-2-methylpropanoic acid.
  • PubChem. (n.d.). Entry for 2-(4-(2-Methylpropyl)(ngcontent-ng-c4006390337="" class="ng-star-inserted">13C_6)phenyl)propanoic acid.
  • Capot Chemical Co., Ltd. (n.d.). MSDS of 2-(4-ethylphenyl)-2-methylpropanoic acid.
  • Nevada Division of Environmental Protection. (2007). Toxicological Profiles for Three Organic Acids. Retrieved from Nevada Division of Environmental Protection website.
  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • Lab Alley. (2015). Propionic Acid - Safety Data Sheet.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.